molecular formula C22H23N5O2 B1139221 GSK-J2 CAS No. 1394854-52-4

GSK-J2

カタログ番号: B1139221
CAS番号: 1394854-52-4
分子量: 389.4 g/mol
InChIキー: LJIFOCRGDDQFJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-[[2-(3-pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid is an organonitrogen heterocyclic compound.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIFOCRGDDQFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025615
Record name 3-[[2-Pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394854-52-4
Record name N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394854-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-Pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Critical Distinction: A Technical Guide to GSK-J1 and its Inactive Isomer, GSK-J2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic research, the selective inhibition of histone demethylases has emerged as a pivotal area of investigation for therapeutic intervention in oncology and inflammatory diseases. Among the chemical probes developed for this purpose, GSK-J1 has garnered significant attention as a potent and selective inhibitor of the KDM6 subfamily of H3K27 demethylases. Crucial to its utility and the validity of research findings is the concurrent use of its close structural analog, GSK-J2, as a negative control. This technical guide provides an in-depth exploration of the fundamental differences between GSK-J1 and this compound, offering a comprehensive resource for researchers employing these molecules.

Core Distinctions at a Glance

GSK-J1 is a potent, cell-permeable inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] In stark contrast, this compound is a regioisomer of GSK-J1 that serves as an inactive control, exhibiting significantly weaker to no inhibitory activity against these enzymes.[4] This critical difference in activity, despite their structural similarity, makes the pair an invaluable tool for delineating the specific effects of KDM6 inhibition in cellular and in vivo models. The primary utility of this compound is to control for off-target effects or non-specific cellular responses that may be induced by the chemical scaffold shared by both molecules.

Mechanism of Action: A Tale of Two Isomers

The differential activity of GSK-J1 and this compound stems from a subtle yet critical structural variance that dictates their interaction with the active site of KDM6 enzymes. GSK-J1 functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor, chelating the active site Fe(II) and thereby blocking the demethylase activity. This interaction is facilitated by a specific orientation of a pyridine nitrogen and a carboxylic acid group in the GSK-J1 molecule, which allows for bidentate chelation of the iron atom.

This compound, as a regioisomer, possesses the same chemical formula and molecular weight as GSK-J1 but a different spatial arrangement of atoms. This seemingly minor alteration prevents it from effectively chelating the Fe(II) in the enzyme's active site, rendering it largely inactive as a KDM6 inhibitor.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J1 and this compound against a panel of histone demethylases, highlighting the potent and selective nature of GSK-J1 and the inactivity of this compound.

TargetGSK-J1 IC50This compound IC50Assay TypeReference
KDM6B (JMJD3) 60 nM> 100 µMAlphaScreen[1]
KDM6A (UTX) 53 nM> 100 µMCell-free[2]
KDM5B (JARID1B) 0.17 µM> 10 µMAlphaLISA[4]
KDM5C (JARID1C) 0.55 µM> 10 µMAlphaLISA[4]
KDM4C (JMJD2C) > 20 µMNot DeterminedCell-free[4]
KDM2A (JHDM1A) > 20 µMNot DeterminedCell-free[4]

Visualizing the Molecular Logic

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

KDM6B (JMJD3) Signaling Pathway and Inhibition cluster_0 KDM6B (JMJD3) Catalytic Cycle cluster_1 Inhibition Mechanism KDM6B KDM6B (JMJD3) + Fe(II) H3K27me2 Histone H3 (H3K27me2) KDM6B->H3K27me2 Demethylation Succinate Succinate KDM6B->Succinate CO2 CO2 KDM6B->CO2 KDM6B_inhibited KDM6B (JMJD3) (Inactive) H3K27me3 Histone H3 (H3K27me3) H3K27me3->KDM6B Two_OG 2-Oxoglutarate Two_OG->KDM6B GSKJ1 GSK-J1 GSKJ1->KDM6B Binds to Fe(II) site Competes with 2-OG GSKJ2 This compound (Inactive Control) GSKJ2->KDM6B Does not effectively bind to Fe(II) site Experimental Workflow: In Vitro Demethylase Assay cluster_0 Assay Preparation cluster_1 Reaction and Detection Enzyme Recombinant KDM6B (JMJD3) Incubation Incubate at 25-37°C Enzyme->Incubation Substrate Biotinylated H3K27me3 Peptide Substrate->Incubation Cofactors Fe(II) and 2-OG Cofactors->Incubation Inhibitor GSK-J1 or this compound (Test Compound) Inhibitor->Incubation Quench Stop reaction (e.g., with EDTA) Incubation->Quench Detection AlphaLISA / AlphaScreen Detection Quench->Detection Analysis Measure Signal (Proportional to demethylation) Detection->Analysis

References

GSK-J2: A Validated Negative Control for JMJD3 Inhibition in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the expanding field of epigenetics, the Jumonji domain-containing 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B), has emerged as a critical enzyme involved in the regulation of gene expression through the demethylation of histone H3 at lysine 27 (H3K27). This process plays a pivotal role in various biological functions, including inflammation, cellular differentiation, and development. Consequently, JMJD3 has become an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors, such as GSK-J1 and its cell-permeable prodrug GSK-J4, has provided invaluable tools to probe the biological functions of JMJD3. However, to ensure that the observed biological effects are specifically due to the inhibition of JMJD3 and not off-target activities, the use of a structurally similar but inactive compound as a negative control is imperative. This technical guide focuses on GSK-J2, the validated negative control for the potent JMJD3 inhibitor GSK-J1, providing a comprehensive overview of its properties, supporting data, and experimental protocols for its use.

The Chemical Biology of GSK-J1, GSK-J4, and the Inactive Control, this compound

GSK-J1 was identified as a potent and selective inhibitor of the H3K27 demethylases JMJD3 and UTX (KDM6A). To enhance its utility in cell-based assays, a cell-permeable ethyl ester prodrug, GSK-J4, was developed. GSK-J4 readily crosses the cell membrane and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.

A critical component of the pharmacologic toolkit for studying JMJD3 is the negative control, this compound. This compound is a regio-isomer of GSK-J1, meaning it has the same molecular formula and connectivity of atoms but differs in the spatial arrangement of a pyridine ring. This seemingly minor structural alteration has a profound impact on its biological activity. The inhibitory activity of GSK-J1 is dependent on a bidentate interaction with the catalytic iron atom in the active site of JMJD3. The specific arrangement of the nitrogen atoms in the pyridine and pyrimidine rings of GSK-J1 is crucial for this interaction. In this compound, the altered position of the pyridine nitrogen prevents the formation of this key bidentate chelation, rendering the molecule inactive as a JMJD3 inhibitor.[1][2] This makes this compound an ideal negative control, as it shares similar physicochemical properties with GSK-J1 but lacks the specific on-target activity.

Quantitative Data: Comparative Inhibitory Activity

The differential activity of GSK-J1, its prodrug GSK-J4, and the inactive control this compound against JMJD3 has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundTargetAssay TypeIC50Reference
GSK-J1 JMJD3/KDM6BBiochemical (AlphaScreen)60 nM[1][3][4]
GSK-J1 UTX/KDM6ABiochemicalPotent Inhibition[3][4]
GSK-J4 JMJD3/KDM6B (in cells)TNF-α production in macrophages9 µM[5][6]
GSK-J4 UTX/KDM6A (in cells)Cellular Assays6.6 µM[6]
This compound JMJD3/KDM6BBiochemical>100 µM[1][7]
This compound KDM6ABiochemical>100 µM[8]
This compound KDM6BBiochemical49 µM[8]

Experimental Protocols

To rigorously validate the on-target effects of JMJD3 inhibition, it is essential to run parallel experiments with the active inhibitor (GSK-J1 or GSK-J4) and the negative control (this compound). Below are detailed methodologies for key experiments.

Biochemical JMJD3 Inhibition Assay (AlphaLISA)

This assay quantitatively measures the demethylase activity of JMJD3 on a biotinylated H3K27me3 peptide substrate.

Materials:

  • Recombinant human JMJD3 enzyme

  • Biotinylated H3K27me3 peptide substrate

  • AlphaLISA anti-H3K27me2/1 Acceptor beads

  • Streptavidin-coated Donor beads

  • GSK-J1, GSK-J4, this compound

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20, 50 µM 2-oxoglutarate, 2 µM Fe(NH4)2(SO4)2, 1 mM Ascorbic Acid

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compounds (GSK-J1, GSK-J4, this compound) in assay buffer.

  • Add 2.5 µL of the compound dilutions to the microplate wells.

  • Add 2.5 µL of recombinant JMJD3 enzyme (e.g., 2 nM final concentration) to all wells except the negative control.

  • Add 5 µL of the biotinylated H3K27me3 peptide substrate (e.g., 50 nM final concentration) to all wells.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the enzymatic reaction by adding 5 µL of a solution containing the AlphaLISA Acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add 5 µL of Streptavidin-Donor beads.

  • Incubate for 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable microplate reader.

Cell-Based H3K27me3 Demethylation Assay (Immunofluorescence)

This assay assesses the ability of a compound to inhibit JMJD3 activity within a cellular context by measuring changes in global H3K27me3 levels.

Materials:

  • Cells expressing JMJD3 (e.g., HEK293T cells transiently transfected with a JMJD3 expression vector)

  • GSK-J4 and its inactive control (an esterified version of this compound, often referred to as GSK-J5)

  • Primary antibody: Rabbit anti-H3K27me3

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI for nuclear counterstaining

  • Fixation and permeabilization buffers

  • High-content imaging system

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • If necessary, transfect cells with a JMJD3 expression vector.

  • Treat the cells with various concentrations of GSK-J4 and the corresponding negative control for 24-48 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with the primary anti-H3K27me3 antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Acquire images using a high-content imaging system and quantify the nuclear fluorescence intensity of H3K27me3.

TNF-α Release Assay in Primary Human Macrophages

This assay measures the functional downstream consequence of JMJD3 inhibition on the production of the pro-inflammatory cytokine TNF-α.

Materials:

  • Primary human macrophages

  • Lipopolysaccharide (LPS)

  • GSK-J4 and its inactive control

  • Human TNF-α ELISA kit

Procedure:

  • Isolate and culture primary human macrophages.

  • Pre-treat the macrophages with various concentrations of GSK-J4 or its inactive control for 1 hour.

  • Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-6 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

JMJD3 Signaling Pathway

JMJD3 is a key regulator of inflammatory responses, often acting downstream of signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways. Upon stimulation by ligands like LPS, TLR4 activation leads to the activation of the NF-κB signaling cascade. This, in turn, induces the expression of JMJD3. JMJD3 then removes the repressive H3K27me3 mark from the promoters of pro-inflammatory genes, such as TNF-α, leading to their transcriptional activation.

JMJD3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_inactive IκB-NF-κB TLR4->NFkB_inactive Activates IKK NFkB_active NF-κB NFkB_inactive->NFkB_active IκB degradation IkB_p p-IκB NFkB_inactive->IkB_p JMJD3_gene JMJD3 Gene NFkB_active->JMJD3_gene Induces Transcription JMJD3_protein JMJD3 Protein JMJD3_gene->JMJD3_protein Translation H3K27me3 H3K27me3 (Repressive Mark) JMJD3_protein->H3K27me3 Demethylates Proinflammatory_genes Pro-inflammatory Genes (e.g., TNF-α) JMJD3_protein->Proinflammatory_genes Activates H3K27me3->Proinflammatory_genes Represses Transcription Transcription Proinflammatory_genes->Transcription

JMJD3 signaling pathway in inflammation.
Experimental Workflow: Validating On-Target JMJD3 Inhibition

The following diagram illustrates a logical workflow for using this compound as a negative control to validate the on-target effects of a JMJD3 inhibitor like GSK-J4.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_conclusion Conclusion Hypothesis Compound X inhibits JMJD3 and has a biological effect Biochem_Assay JMJD3 Inhibition Assay (e.g., AlphaLISA) Hypothesis->Biochem_Assay GSKJ4_Biochem GSK-J4 Biochem_Assay->GSKJ4_Biochem GSKJ2_Biochem This compound Biochem_Assay->GSKJ2_Biochem CompoundX_Biochem Compound X Biochem_Assay->CompoundX_Biochem Biochem_Result Result: GSK-J4 & Compound X show inhibition This compound is inactive GSKJ4_Biochem->Biochem_Result GSKJ2_Biochem->Biochem_Result CompoundX_Biochem->Biochem_Result Cell_Assay Cell-Based Assay (e.g., H3K27me3 IF or TNF-α release) Biochem_Result->Cell_Assay GSKJ4_Cell GSK-J4 Cell_Assay->GSKJ4_Cell GSKJ2_Cell This compound (as GSK-J5) Cell_Assay->GSKJ2_Cell CompoundX_Cell Compound X Cell_Assay->CompoundX_Cell Cell_Result Result: GSK-J4 & Compound X show effect This compound (GSK-J5) has no effect GSKJ4_Cell->Cell_Result GSKJ2_Cell->Cell_Result CompoundX_Cell->Cell_Result Conclusion The biological effect of Compound X is likely due to on-target JMJD3 inhibition Cell_Result->Conclusion

References

A Technical Guide to the Role of GSK-J2 in Epigenetic Research: The Indispensable Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epigenetic modifications, such as histone methylation, are critical for regulating gene expression and cellular identity. The methylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression, is dynamically regulated by histone methyltransferases and demethylases. The Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3) specifically remove the methyl groups from H3K27me3/me2, leading to gene activation. Given their role in development, inflammation, and cancer, there is significant interest in developing chemical probes to study their function.

Mechanism of Action: Activity vs. Inactivity

The inhibitory function of GSK-J1 relies on its specific chemical structure, which allows it to chelate the catalytic Fe(II) ion within the active site of KDM6 enzymes, competing with the co-factor 2-oxoglutarate.

GSK-J2 , a pyridine regio-isomer of GSK-J1, possesses analogous physicochemical properties but is unable to form the necessary bidentate interaction with the catalytic metal ion.[1][2] This single positional change in its pyridine ring renders it largely inactive as a KDM6 inhibitor.[1][3] This structural similarity, paired with functional inactivity, makes this compound an ideal negative control to distinguish specific on-target effects of KDM6 inhibition from potential off-target effects of the chemical scaffold.[1][4]

cluster_0 KDM6 Enzyme Active Site cluster_1 GSK-J1 (Active Inhibitor) cluster_2 This compound (Inactive Control) Fe(II) Fe(II) 2-OG_Site 2-Oxoglutarate Binding Site Chelating_Group_J1 Bidentate Chelating Moiety Chelating_Group_J1->Fe(II) Strong Chelation (Inhibition) GSK-J1 GSK-J1 GSK-J1->2-OG_Site Competes with 2-OG GSK-J1->Chelating_Group_J1 Non_Chelating_Group_J2 Non-Chelating Regio-isomer Non_Chelating_Group_J2->Fe(II) No Chelation (No Inhibition) This compound This compound This compound->Non_Chelating_Group_J2

Figure 1. Mechanism of KDM6 Inhibition by GSK-J1 vs. This compound.

Potency and Selectivity Data

The efficacy of a chemical probe and its control is quantified by their half-maximal inhibitory concentration (IC50). As shown in the table below, GSK-J1 and GSK-J4 are potent inhibitors of KDM6A and KDM6B, whereas this compound and GSK-J5 show significantly weaker or no activity.

CompoundTarget EnzymeIC50 ValueReference
GSK-J1 KDM6B (JMJD3)60 nM[5]
KDM6A (UTX)Potent inhibitor[6]
This compound KDM6B (JMJD3)49 µM[7]
KDM6A (UTX)> 100 µM[7]
GSK-J4 KDM6B (JMJD3)8.6 µM[8]
KDM6A (UTX)6.6 µM[8]
GSK-J5 KDM6B (JMJD3) / KDM6A (UTX)Inactive[1][2]

Note: IC50 values can vary between different assay formats (e.g., cell-free biochemical vs. cell-based assays). GSK-J4 values shown here are from an AlphaLISA assay and are higher than the biochemical potency of its active form, GSK-J1.

The Prodrug Strategy: GSK-J4 and GSK-J5 for Cellular Studies

The highly polar carboxylate group on GSK-J1 and this compound restricts their ability to cross cell membranes.[1] To overcome this, cell-permeable ethyl ester prodrugs were developed:

  • GSK-J4: The prodrug of the active inhibitor, GSK-J1.

  • GSK-J5: The prodrug of the inactive control, this compound.

Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze these prodrugs, releasing the active (GSK-J1) or inactive (this compound) compound, respectively.[1][2] Therefore, for any cell-based experiment, GSK-J4 should be used as the inhibitor and GSK-J5 as the essential negative control.

Experimental Protocols: Core Methodology

To validate that an observed biological effect is due to the specific inhibition of KDM6 demethylases, a carefully controlled experiment is required.

Key Experimental Groups:
  • Vehicle Control: Cells treated with the solvent used to dissolve the compounds (typically DMSO). This group establishes the baseline phenotype.

  • Active Compound (GSK-J4): Cells treated with the desired concentration of GSK-J4.

  • Inactive Control (GSK-J5): Cells treated with the exact same concentration of GSK-J5 as GSK-J4.

General Protocol Outline (Example: Cytokine Expression in Macrophages)
  • Cell Culture: Plate primary human macrophages or a relevant cell line at a predetermined density and allow them to adhere.

  • Compound Preparation: Prepare stock solutions of GSK-J4 and GSK-J5 in DMSO. Create working dilutions in the cell culture medium immediately before use.

  • Treatment:

    • Add the vehicle (e.g., 0.1% DMSO) to the "Vehicle Control" wells.

    • Add the final concentration of GSK-J4 (e.g., 10 µM) to the "Active Compound" wells.

    • Add the final concentration of GSK-J5 (e.g., 10 µM) to the "Inactive Control" wells.

    • Pre-incubate the cells with the compounds for a specified time (e.g., 1-2 hours).

  • Stimulation: Add a stimulus to induce the biological response of interest (e.g., Lipopolysaccharide (LPS) to stimulate cytokine production).

  • Incubation: Incubate for a period relevant to the endpoint being measured (e.g., 4-24 hours for cytokine release).

  • Endpoint Analysis:

    • Target Validation: Perform Western blot or immunofluorescence to confirm an increase in global H3K27me3 levels in GSK-J4 treated cells but not in GSK-J5 or vehicle-treated cells.

    • Phenotypic Measurement: Collect the cell supernatant to measure cytokine levels (e.g., TNF-α) via ELISA or CBA.

    • Gene Expression: Extract RNA for RT-qPCR or RNA-Seq to measure changes in the transcription of target genes.

    • Cell Viability: Perform a viability assay (e.g., MTS or CellTiter-Glo) to ensure observed effects are not due to cytotoxicity.

cluster_treat Treatment Groups cluster_analysis Analysis Types start Plate Cells prep Prepare Reagents: - Vehicle (DMSO) - GSK-J4 (Active) - GSK-J5 (Inactive) start->prep treat Treat Cells (Parallel Groups) prep->treat stim Apply Biological Stimulus (e.g., LPS) treat->stim veh Vehicle gskj4 GSK-J4 gskj5 GSK-J5 incubate Incubate for Defined Period stim->incubate analysis Endpoint Analysis incubate->analysis interpret Interpret Results analysis->interpret pheno Phenotypic Assay (e.g., ELISA) target Target Engagement (e.g., H3K27me3 Western) viability Viability Assay

Figure 2. Standard Experimental Workflow Using GSK-J4 and GSK-J5.

Data Interpretation

The inclusion of this compound/J5 allows for a clear and logical interpretation of the experimental results.

  • On-Target Effect: A biological effect (e.g., decreased TNF-α production) is observed in cells treated with GSK-J4 but not in cells treated with GSK-J5 or the vehicle. This result strongly suggests the effect is mediated by the inhibition of KDM6 enzymes.

  • Off-Target Effect: The biological effect is observed in cells treated with both GSK-J4 and GSK-J5. This indicates the effect is not due to KDM6 inhibition but rather a non-specific interaction with the chemical scaffold itself.

  • No Effect: No significant difference is observed between any of the treatment groups.

outcome Biological Effect Observed? gskj4_effect Effect with GSK-J4? outcome->gskj4_effect Yes conclusion3 Conclusion: No Specific Effect Observed outcome->conclusion3 No gskj5_effect Effect with GSK-J5? gskj4_effect->gskj5_effect Yes conclusion4 Conclusion: Inconclusive or Baseline Effect gskj4_effect->conclusion4 No conclusion1 Conclusion: On-Target Effect (KDM6-dependent) gskj5_effect->conclusion1 No conclusion2 Conclusion: Off-Target Effect (Scaffold-dependent) gskj5_effect->conclusion2 Yes

Figure 3. Logical Framework for Interpreting Experimental Outcomes.

Conclusion

In the field of epigenetic research, chemical probes like GSK-J4 are powerful tools for dissecting the function of histone-modifying enzymes. However, their value is entirely dependent on rigorous experimental design. This compound, and its prodrug GSK-J5, are not merely inactive isomers; they are indispensable scientific tools. Their use as negative controls is the gold standard for validating that any observed cellular or physiological effects of GSK-J1/J4 are a direct consequence of inhibiting KDM6 demethylase activity. For researchers and drug development professionals, the consistent and correct use of this compound/J5 is paramount for generating robust, reproducible, and accurately interpreted data.

References

An In-depth Technical Guide to GSK-J1 and its Prodrug GSK-J4: Potent Inhibitors of H3K27 Demethylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor GSK-J1 and its cell-permeable prodrug, GSK-J4, focusing on their relationship with the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). This document details their mechanism of action, inhibitory activity, and selectivity, and provides methodologies for key experimental assays used in their characterization. The guide also introduces the inactive control compound, GSK-J2, and its corresponding prodrug, GSK-J5, which are crucial for validating on-target effects in experimental settings.

Introduction to H3K27 Demethylases and the Role of GSK-J1/J4

Histone H3 lysine 27 trimethylation (H3K27me3) is a key epigenetic mark associated with transcriptional repression.[1] The levels of H3K27me3 are dynamically regulated by the opposing activities of histone methyltransferases, such as EZH2 within the Polycomb Repressive Complex 2 (PRC2), and histone demethylases. The Jumonji C (JmjC) domain-containing enzymes JMJD3 (KDM6B) and UTX (KDM6A) are the primary demethylases that remove the methyl groups from H3K27me3 and H3K27me2.[2] By removing this repressive mark, JMJD3 and UTX play critical roles in gene activation, cellular differentiation, development, and the inflammatory response.[1][3]

Given their involvement in various physiological and pathological processes, including cancer and inflammation, there is significant interest in developing potent and selective inhibitors of these demethylases. GSK-J1 emerged as a highly potent and selective inhibitor of the KDM6 subfamily of H3K27 demethylases.[3][4] Due to its polar nature, which limits cell permeability, a prodrug strategy was employed, leading to the development of GSK-J4, an ethyl ester derivative of GSK-J1.[5][6] GSK-J4 readily crosses cell membranes and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[5]

The GSK-J1/J4 Family of Compounds

The GSK-J1/J4 family includes the active compounds and their corresponding inactive controls, which are essential for rigorous experimental design.

  • GSK-J1: The active, potent inhibitor of JMJD3 and UTX. It is a derivative of a pyridine-containing compound with a propanoic acid side chain that is crucial for its activity.

  • GSK-J4: The cell-permeable ethyl ester prodrug of GSK-J1. This is the compound typically used for cellular and in vivo studies.[5][7]

  • This compound: A pyridine regio-isomer of GSK-J1 that is significantly less active against H3K27 demethylases.[5] It serves as an ideal negative control for in vitro experiments due to its similar physicochemical properties to GSK-J1.[5][6]

  • GSK-J5: The cell-permeable ethyl ester prodrug of this compound, used as a negative control in cellular assays.[8]

The relationship and conversion of these compounds are illustrated in the diagram below.

G GSK-J1/J4 Compound Family cluster_extracellular Extracellular cluster_intracellular Intracellular GSKJ4 GSK-J4 (Cell-Permeable Prodrug) Esterases Intracellular Esterases GSKJ4->Esterases Hydrolysis GSKJ5 GSK-J5 (Inactive Prodrug Control) GSKJ5->Esterases Hydrolysis GSKJ1 GSK-J1 (Active Inhibitor) GSKJ2 This compound (Inactive Control) Esterases->GSKJ1 Esterases->GSKJ2

Conversion of GSK-J4 and GSK-J5 to their active/inactive forms.

Mechanism of Action

GSK-J1 acts as a competitive inhibitor of the H3K27 demethylases JMJD3 and UTX. Its mechanism of action is centered on its ability to chelate the Fe(II) ion in the catalytic center of the JmjC domain and mimic the binding of the co-factor α-ketoglutarate.[6] The propanoic acid moiety of GSK-J1 is critical for this interaction.[6] By occupying the active site, GSK-J1 prevents the demethylation of H3K27me3 and H3K27me2, leading to an accumulation of these repressive marks at target gene promoters and subsequent transcriptional repression. The inactive isomer, this compound, is unable to form this crucial bidentate interaction with the catalytic metal, resulting in significantly weaker inhibition.[5]

The signaling pathway illustrating the mechanism of action of GSK-J1 is depicted below.

G Mechanism of H3K27 Demethylase Inhibition by GSK-J1 cluster_histone Histone Tail cluster_enzyme Enzyme Activity H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX JMJD3 / UTX (H3K27 Demethylases) H3K27me3->JMJD3_UTX Substrate Gene_Repression Gene Repression H3K27me3->Gene_Repression H3K27me2 H3K27me2 Gene_Activation Gene Activation H3K27me2->Gene_Activation JMJD3_UTX->H3K27me2 Demethylation GSKJ1 GSK-J1 GSKJ1->JMJD3_UTX Inhibition

GSK-J1 inhibits JMJD3/UTX, leading to H3K27me3 accumulation.

Quantitative Data: Inhibitory Activity and Selectivity

The potency and selectivity of the GSK-J1/J4 family of compounds have been characterized using various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity against H3K27 Demethylases

CompoundTargetIC50Assay Type
GSK-J1 JMJD3 (KDM6B)28 nM - 60 nMCell-free/AlphaScreen[4][9][10][11][12]
UTX (KDM6A)53 nMCell-free[9][10]
GSK-J4 JMJD3 (KDM6B)8.6 µMAlphaLISA[13][14]
UTX (KDM6A)6.6 µMAlphaLISA[13][14]
TNF-α release9 µMHuman Macrophages[7][8][13][14][15]
This compound JMJD3 (KDM6B)> 100 µMMass Spectrometry[5][16]

Table 2: Selectivity Profile of GSK-J1 against Other Histone Demethylases

CompoundOff-TargetIC50
GSK-J1 JARID1B (KDM5B)170 nM - 950 nM[4][10][12][16]
JARID1C (KDM5C)550 nM - 1.76 µM[4][10][12][16]
JARID1A (KDM5A)6.8 µM[10]
Other JMJ Demethylases> 20 µM[10]

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration.

GSK-J1 demonstrates high potency for JMJD3 and UTX, with significantly lower activity against other histone demethylase families, highlighting its selectivity for the KDM6 subfamily.[5] However, some activity against the KDM5 family has been noted.[10][17] GSK-J1 shows negligible inhibitory activity against a broad panel of protein kinases and other chromatin-modifying enzymes.[5][10]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize GSK-J1 and GSK-J4.

In Vitro Histone Demethylase Activity Assays

a) Mass Spectrometry-Based Assay (MALDI-TOF)

This assay directly measures the enzymatic conversion of a methylated histone peptide substrate to its demethylated product.

  • Principle: Purified recombinant JMJD3 or UTX is incubated with a biotinylated H3K27me3 peptide substrate, co-factors (Fe(II), α-ketoglutarate, ascorbate), and varying concentrations of the inhibitor (e.g., GSK-J1). The reaction is stopped, and the resulting peptides are analyzed by MALDI-TOF mass spectrometry to quantify the ratio of methylated to demethylated substrate.

  • Protocol Outline:

    • Prepare a reaction mixture containing purified JMJD3 (e.g., 1 µM) or UTX (e.g., 3 µM), a biotinylated H3K27me3 peptide (e.g., 10 µM), 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, and 2 mM ascorbate.[4]

    • Add GSK-J1 at various concentrations.

    • Incubate at 25°C for a defined period (e.g., 3 minutes for JMJD3, 20 minutes for UTX).[4]

    • Quench the reaction with 10 mM EDTA.[4]

    • Desalt the reaction products using a ZipTip.[4]

    • Spot the desalted products onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix and analyze using a MALDI-TOF mass spectrometer.[4]

b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

A high-throughput, bead-based immunoassay to measure demethylase activity.

  • Principle: A biotinylated histone H3K27me3 peptide is captured by streptavidin-coated donor beads. A specific antibody for the demethylated product (H3K27me2) is added, which is in turn recognized by a protein A-conjugated acceptor bead. Upon demethylation by the enzyme, the donor and acceptor beads are brought into proximity. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal.

  • Protocol Outline:

    • Incubate the demethylase enzyme with the biotinylated H3K27me3 peptide substrate and co-factors in the presence or absence of the inhibitor.

    • Add a stop solution.

    • Add the anti-H3K27me2 antibody.

    • Add streptavidin-donor beads and protein A-acceptor beads.

    • Incubate in the dark.

    • Read the signal on a compatible plate reader.

G AlphaLISA Assay Workflow Start Start: Enzyme + Substrate + Inhibitor Incubation Stop Stop Reaction Start->Stop Add_Ab Add Demethylated Product Antibody Stop->Add_Ab Add_Beads Add Donor and Acceptor Beads Add_Ab->Add_Beads Incubate Incubate in Dark Add_Beads->Incubate Read Read Signal Incubate->Read

Workflow for the AlphaLISA demethylase inhibition assay.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay assesses the binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability.

  • Principle: The binding of a ligand, such as GSK-J1, to a protein often increases its thermal stability. This change in the melting temperature (Tm) can be monitored by observing the unfolding of the protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein.[18][19][20]

  • Protocol Outline:

    • Prepare a solution of the purified target protein (e.g., JMJD3) in a suitable buffer.[19]

    • Add the fluorescent dye and the test compound (GSK-J1) or DMSO as a control.

    • Place the mixture in a real-time PCR instrument.[18][19]

    • Apply a thermal ramp, gradually increasing the temperature (e.g., from 25°C to 95°C).[18][19]

    • Monitor the fluorescence intensity at each temperature increment.

    • The Tm is the temperature at which the fluorescence signal is at its midpoint. A positive shift in Tm in the presence of the compound indicates binding and stabilization.

Cellular Assays

a) Inhibition of TNF-α Release in Macrophages

This assay evaluates the ability of the cell-permeable prodrug GSK-J4 to inhibit the inflammatory response in primary human macrophages.

  • Principle: Lipopolysaccharide (LPS) stimulation of macrophages induces the expression and release of pro-inflammatory cytokines, including TNF-α, a process that can be dependent on JMJD3 activity. GSK-J4's ability to inhibit this response is quantified by measuring the amount of TNF-α secreted into the cell culture medium.

  • Protocol Outline:

    • Isolate and culture primary human macrophages.

    • Pre-treat the cells with various concentrations of GSK-J4 or the inactive control GSK-J5.

    • Stimulate the cells with LPS.

    • After a defined incubation period (e.g., 6 hours), collect the cell culture supernatant.[8]

    • Quantify the concentration of TNF-α in the supernatant using an ELISA or AlphaLISA kit.[21]

    • Calculate the IC50 value for the inhibition of TNF-α release.

b) Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if treatment with GSK-J4 leads to an increase in H3K27me3 at specific gene promoters in cells.

  • Principle: Proteins and DNA in living cells are cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest (or in this case, the histone modification H3K27me3) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be analyzed by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq).[22]

  • Protocol Outline:

    • Treat cells with GSK-J4 or a vehicle control.

    • Cross-link proteins to DNA using formaldehyde.[23]

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into smaller fragments using sonication.[23][24]

    • Immunoprecipitate the chromatin with an antibody against H3K27me3.[24]

    • Reverse the cross-linking and purify the co-precipitated DNA.[24]

    • Analyze the purified DNA by qPCR using primers for specific gene promoters of interest or by preparing a library for ChIP-seq for genome-wide analysis.[22][25]

G Chromatin Immunoprecipitation (ChIP) Workflow Start Start: Cell Treatment (e.g., GSK-J4) Crosslink Cross-link with Formaldehyde Start->Crosslink Lyse Cell Lysis and Chromatin Shearing Crosslink->Lyse IP Immunoprecipitation with anti-H3K27me3 Ab Lyse->IP Reverse Reverse Cross-linking and DNA Purification IP->Reverse Analysis Analysis: qPCR or Sequencing Reverse->Analysis

A generalized workflow for a Chromatin Immunoprecipitation experiment.

Conclusion

GSK-J1 and its prodrug GSK-J4 are invaluable chemical probes for studying the biological roles of the H3K27 demethylases JMJD3 and UTX. Their high potency and selectivity, coupled with the availability of the inactive controls this compound and GSK-J5, allow for rigorous investigation of the functional consequences of inhibiting H3K27 demethylation in a variety of cellular and in vivo models. The experimental protocols outlined in this guide provide a foundation for researchers to effectively utilize these compounds in their studies of epigenetics, inflammation, and other disease-related processes.

References

Discovery and development of GSK-J2 as a chemical probe

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Application of the KDM6 Chemical Probe GSK-J1 and its Inactive Control, GSK-J2

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of epigenetics has revealed that post-translational modifications of histones are critical to regulating gene expression. One such key modification is the methylation of lysine 27 on histone H3 (H3K27), which is predominantly associated with transcriptional repression. The Jumonji C (JmjC) domain-containing histone demethylases, specifically the KDM6 subfamily comprising JMJD3 (KDM6B) and UTX (KDM6A), remove methyl groups from di- and tri-methylated H3K27 (H3K27me2/3), thereby activating gene expression. These enzymes are crucial in developmental processes, cellular differentiation, and immune responses, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[1][2][3]

To investigate the biological functions of the KDM6 demethylases, highly potent and selective chemical probes are essential. This guide details the discovery and characterization of GSK-J1, a potent and selective inhibitor of JMJD3 and UTX. Crucially, it also describes the parallel development and use of this compound, a close structural isomer of GSK-J1 that is catalytically inactive.[4][5][6] The availability of this active/inactive pair, along with their cell-permeable prodrug forms (GSK-J4 and GSK-J5, respectively), provides a rigorously controlled toolset for elucidating the roles of H3K27 demethylation in cellular and organismal biology.

Discovery and Mechanism of Action

GSK-J1 was identified through a high-throughput screening of GlaxoSmithKline's compound collection.[7] The primary goal was to find a selective inhibitor for the H3K27-specific JmjC subfamily.

The mechanism of inhibition is two-fold. GSK-J1 acts as a competitive inhibitor by mimicking the binding of the essential cofactor, α-ketoglutarate, in the enzyme's active site. Furthermore, its pyridyl-pyrimidine scaffold forms a critical bidentate interaction, chelating the catalytic Fe(II) ion necessary for demethylase activity.[7]

The discovery of this compound, a pyridine regio-isomer, was pivotal for validating GSK-J1's mechanism.[7] Due to the different nitrogen placement in the pyridine ring, this compound is unable to form the required bidentate chelation with the iron cofactor. This single positional change abrogates its inhibitory activity, making it an ideal negative control to distinguish on-target effects from potential off-target pharmacology.[7][8]

cluster_gskj1 GSK-J1 (Active Inhibitor) cluster_gskj2 This compound (Inactive Control) gskj1 GSK-J1 fe_ion1 Fe(II) Ion gskj1->fe_ion1 Bidentate Chelation (Critical Interaction) gskj2 This compound (Regio-isomer) active_site1 JMJD3/UTX Active Site fe_ion1->active_site1 Blocks Catalysis fe_ion2 Fe(II) Ion gskj2->fe_ion2 No Chelation Possible active_site2 JMJD3/UTX Active Site fe_ion2->active_site2 Catalysis Proceeds

Caption: Mechanism of Action: GSK-J1 vs. This compound.

Development of Cell-Permeable Prodrugs

While potent in biochemical assays, the highly polar carboxylate group on GSK-J1 and this compound restricts their ability to cross cell membranes.[7] To overcome this limitation, a prodrug strategy was employed. The carboxylate groups were masked with ethyl esters to create GSK-J4 (from GSK-J1) and GSK-J5 (from this compound).[1][7] These esterified compounds are more lipophilic, allowing them to readily penetrate cells. Once inside, ubiquitous intracellular esterases hydrolyze the esters, releasing the active (GSK-J1) or inactive (this compound) compound and enabling the study of KDM6 function in living cells and in vivo models.[7][9]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space gskj4 GSK-J4 (Cell Permeable Prodrug) cell_membrane Cell Membrane gskj4->cell_membrane Passive Diffusion gskj1 GSK-J1 (Active Inhibitor) esterases Esterases esterases->gskj1 Hydrolysis cell_membrane->esterases cluster_control Normal Inflammatory Response (e.g., +LPS) cluster_gskj4 Inhibition by GSK-J4 jmjd3_up JMJD3 Upregulation h3k27me3 H3K27me3 (Repressive Mark) jmjd3_up->h3k27me3 Demethylation gene TNFα Promoter jmjd3_up->gene h3k27me3->gene h3k27me1 H3K27me1 (Permissive Mark) rna_pol RNA Pol II Recruitment gene->rna_pol Chromatin Opens tnf TNFα Production (Inflammation) rna_pol->tnf Transcription gskj4 GSK-J4 Treatment jmjd3_up2 JMJD3 Upregulation gskj4->jmjd3_up2 Inhibits h3k27me3_2 H3K27me3 (Repressive Mark) jmjd3_up2->h3k27me3_2 Demethylation Blocked gene2 TNFα Promoter h3k27me3_2->gene2 Chromatin Remains Closed blocked Transcription Blocked gene2->blocked

References

The Role of GSK-J4 in Modulating Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GSK-J4, a potent and cell-permeable small molecule inhibitor, and its application in studies of gene expression modulation. GSK-J4 is a pro-drug that is rapidly hydrolyzed intracellularly to its active form, GSK-J1. It functions as a dual inhibitor of the H3K27me3/me2 demethylases KDM6A (UTX) and KDM6B (JMJD3). By inhibiting these enzymes, GSK-J4 leads to an increase in the repressive histone mark H3K27me3, subsequently altering the transcription of target genes. This guide details its mechanism of action, summarizes its inhibitory activity, outlines key signaling pathways it modulates, and provides detailed protocols for fundamental experiments used to characterize its effects.

Core Mechanism of Action

GSK-J4 operates at the nexus of epigenetics and gene regulation. Its primary targets are the Jumonji C (JmjC) domain-containing histone demethylases KDM6A and KDM6B. These enzymes are responsible for removing methyl groups from lysine 27 on histone H3 (H3K27), a mark associated with transcriptional repression.

The intracellularly active form, GSK-J1, acts as a competitive inhibitor by chelating the Fe(II) ion in the enzyme's active site and mimicking the 2-oxoglutarate co-factor, thereby blocking the demethylation process. The direct consequence of KDM6A/B inhibition is the accumulation of the di- and tri-methylated H3K27 (H3K27me2/me3) mark at the promoter and enhancer regions of target genes. This increase in the repressive H3K27me3 mark leads to a more condensed chromatin state, limiting the access of transcriptional machinery, such as RNA Polymerase II, and resulting in the downregulation of gene expression. This mechanism is particularly critical in contexts where KDM6 enzymes are overactive, such as in certain inflammatory conditions and cancers.

GSK_J4_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcription KDM6 KDM6A (UTX) KDM6B (JMJD3) H3K27me3 H3K27me3 (Repressive Mark) KDM6->H3K27me3 Demethylates Gene Target Gene (e.g., TNFA, HOXA9) H3K27me3->Gene Suppresses RNAPII RNA Pol II mRNA mRNA (Expression) RNAPII->mRNA Transcription GSKJ4 GSK-J4 (Pro-drug) GSKJ1 GSK-J1 (Active Inhibitor) GSKJ4->GSKJ1 GSKJ1->KDM6 Inhibits

Caption: Mechanism of GSK-J4 in modulating gene expression.

Data Presentation: Inhibitory Activity

GSK-J4 and its active form GSK-J1 have been characterized across various enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding their inhibitory concentrations (IC50). GSK-J2 and GSK-J5 are inactive isomers used as negative controls.

Table 1: In Vitro Enzymatic Inhibition

Compound Target Enzyme IC50 Value Notes Reference(s)
GSK-J1 KDM6B (JMJD3) 28 - 60 nM Highly potent active form. [1][2][3]
GSK-J1 KDM6A (UTX) 53 nM Potent active form. [3]
GSK-J4 KDM6B (JMJD3) 8.6 µM Cell-permeable pro-drug. [4][5]
GSK-J4 KDM6A (UTX) 6.6 µM Cell-permeable pro-drug. [4][5]

| This compound | KDM6B (JMJD3) | >100 µM | Inactive control. | |

Table 2: Cell-Based Assay Inhibition

Compound Assay / Cell Line IC50 Value Notes Reference(s)
GSK-J4 TNF-α Production (LPS-stimulated human macrophages) 9 µM Anti-inflammatory activity. [4][6][7][8][9]
GSK-J4 PC3 (Prostate Cancer) 1.21 µM Anti-proliferative activity. [10]
GSK-J4 C42B (Prostate Cancer) 0.72 µM Anti-proliferative activity. [10]
GSK-J4 Y79 (Retinoblastoma) 0.68 µM Anti-proliferative activity. [11]
GSK-J4 WERI-Rb1 (Retinoblastoma) 2.15 µM Anti-proliferative activity. [11]
GSK-J4 Kasumi-1 (AML) 5.5 µM Anti-proliferative activity. [12]
GSK-J4 Colorectal Cancer Cell Lines 0.75 - 21.41 µM Broad range of activity. [13]

| GSK-J5 | TNF-α Production (LPS-stimulated human macrophages) | No effect | Inactive control. |[6][8] |

Modulation of Signaling Pathways

GSK-J4-mediated epigenetic reprogramming affects multiple signaling pathways crucial in inflammation and oncology.

Inhibition of Pro-inflammatory Signaling

A primary and well-documented effect of GSK-J4 is the suppression of inflammatory responses. In macrophages stimulated with lipopolysaccharide (LPS), KDM6B (JMJD3) is rapidly induced and recruited to the promoters of pro-inflammatory genes, such as TNFA and IL6. KDM6B removes the repressive H3K27me3 mark, facilitating gene transcription.

GSK-J4 treatment prevents this demethylation, maintaining H3K27me3 levels at these promoters, blocking RNA Polymerase II recruitment, and thereby inhibiting the production of TNF-α, IL-6, and other inflammatory cytokines.[1][6][14][15] This mechanism highlights its therapeutic potential for inflammatory and autoimmune disorders.

Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB KDM6B_up KDM6B (JMJD3) Upregulation NFkB->KDM6B_up Induces H3K27me3 H3K27me3 KDM6B_up->H3K27me3 Removes mark at TNFA promoter TNF_Gene TNFA Gene Promoter H3K27me3->TNF_Gene Represses TNF_protein TNF-α Protein (Secretion) TNF_Gene->TNF_protein Transcription & Translation GSKJ4 GSK-J4 GSKJ4->KDM6B_up Inhibits

Caption: GSK-J4 inhibition of the pro-inflammatory response.
Impact on Cancer-Related Pathways

In various cancers, GSK-J4 has been shown to suppress oncogenic gene programs. For instance, in Acute Myeloid Leukemia (AML), GSK-J4 treatment leads to the repression of critical HOX genes, which are often dysregulated in leukemia and are essential for leukemic cell self-renewal.[12] This is achieved by increasing H3K27me3 enrichment at HOX gene loci. In colorectal cancer, GSK-J4 has been found to suppress the Wnt signaling pathway and downregulate key genes associated with tumor-initiating cells.[13] Furthermore, in Mantle Cell Lymphoma, GSK-J4 can inhibit the NF-κB pathway at multiple levels, reducing the expression of NF-κB subunits and impairing their nuclear localization, which in turn blocks adhesion to stromal cells and reduces cell survival.[1]

Experimental Protocols

Investigating the effects of GSK-J4 on gene expression typically involves a combination of techniques to assess changes in histone methylation, mRNA levels, and protein expression.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Molecular Analysis cluster_epigenetic Epigenetic Level cluster_transcriptomic Transcriptomic Level cluster_proteomic Proteomic Level cluster_data Data Interpretation cell_culture 1. Culture Cells (e.g., Macrophages, Cancer Cell Line) treatment 2. Treat with GSK-J4 (e.g., 1-10 µM) vs. DMSO Control cell_culture->treatment harvest 3. Harvest Cells for DNA, RNA, and Protein treatment->harvest ChIP 4a. Chromatin Immunoprecipitation (ChIP-qPCR / ChIP-seq) Target: H3K27me3 harvest->ChIP RTqPCR 4b. RNA Extraction & RT-qPCR Target: Genes of Interest (e.g., TNFA, IL6, HOXA9) harvest->RTqPCR WB 4c. Protein Lysis & Western Blot Target: Total H3, H3K27me3, Downstream Proteins harvest->WB data_analysis 5. Analyze Data ChIP->data_analysis RTqPCR->data_analysis WB->data_analysis conclusion 6. Conclusion: GSK-J4 increases H3K27me3 at target promoters, reducing mRNA and protein expression. data_analysis->conclusion

Caption: General experimental workflow for studying GSK-J4 effects.
Protocol: Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27me3

This protocol is adapted for assessing changes in H3K27me3 marks at specific gene promoters after GSK-J4 treatment.

1. Cell Culture and Cross-linking: a. Plate cells (e.g., 1x10^7 cells per condition) and treat with GSK-J4 or DMSO (vehicle control) for the desired time (e.g., 24-48 hours). b. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. c. Incubate for 10 minutes at room temperature with gentle shaking. d. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature. e. Scrape cells, transfer to a conical tube, and wash twice with ice-cold PBS containing protease inhibitors.

2. Chromatin Preparation and Sonication: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, plus protease inhibitors). b. Incubate on ice for 10 minutes. c. Sonicate the lysate to shear chromatin to an average fragment size of 200-600 bp. Optimization is critical; perform a time course on a separate sample. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet debris. Transfer the supernatant (chromatin) to a new tube. e. Set aside a small aliquot (e.g., 1%) of the chromatin as "Input" control.

3. Immunoprecipitation (IP): a. Dilute the chromatin 1:10 with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl). b. Add a specific antibody against H3K27me3 (typically 2-5 µg per IP). As a negative control, use a non-specific IgG antibody. c. Incubate overnight at 4°C on a rotator. d. Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C. e. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

4. Elution and Reverse Cross-linking: a. Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3). b. Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight. Also, process the "Input" sample in parallel. c. Add RNase A and incubate for 30 minutes at 37°C. d. Add Proteinase K and incubate for 2 hours at 45°C.

5. DNA Purification and Analysis: a. Purify the DNA using a PCR purification kit or phenol-chloroform extraction. b. Quantify the DNA. The purified DNA is now ready for library preparation and next-generation sequencing (ChIP-seq) or for analysis of specific loci by qPCR (ChIP-qPCR).

Protocol: Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol measures changes in the mRNA expression of target genes following GSK-J4 treatment.

1. RNA Extraction: a. Treat cells with GSK-J4 or DMSO as described previously. b. Harvest cells and extract total RNA using a Trizol-based method or a commercial RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

2. cDNA Synthesis (Reverse Transcription): a. In an RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water. b. Heat at 65°C for 5 minutes to denature RNA secondary structures, then place on ice. c. Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV). d. Add the master mix to the RNA/primer mix. e. Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by enzyme inactivation at 70°C for 15 min). The resulting product is complementary DNA (cDNA).

3. Quantitative PCR (qPCR): a. Design and validate primers for your gene of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplifying any residual genomic DNA. b. Prepare the qPCR reaction mix in a qPCR plate. For each reaction, combine:

  • SYBR Green Master Mix (contains Taq polymerase, dNTPs, MgCl2, and SYBR Green dye)
  • Forward Primer (e.g., 10 µM stock)
  • Reverse Primer (e.g., 10 µM stock)
  • Diluted cDNA template (e.g., 10-50 ng)
  • Nuclease-free water to the final volume. c. Run the plate on a real-time PCR machine using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis at the end. d. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.

Protocol: Western Blot for Histone Modifications

This protocol is used to detect changes in the global levels of H3K27me3 and total Histone H3 (as a loading control).

1. Histone Extraction (or Whole Cell Lysate): a. For Histone Extraction (preferred): Treat and harvest cells. Lyse cells in a hypotonic buffer to isolate nuclei. Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl overnight at 4°C). Neutralize the acid and quantify the protein. b. For Whole Cell Lysate: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. SDS-PAGE and Protein Transfer: a. Mix 15-30 µg of protein with Laemmli sample buffer and boil for 5 minutes. b. Load samples onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve low molecular weight histones. c. Run the gel until adequate separation is achieved. d. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-proteins, use 5% BSA in TBST. For other targets, 5% non-fat dry milk in TBST is common. b. Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

4. Detection: a. Prepare a chemiluminescent substrate (ECL) and apply it to the membrane. b. Image the blot using a chemiluminescence imager or X-ray film. c. Stripping and Reprobing: To use the same blot for a loading control, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed with an antibody for total Histone H3.

Conclusion

GSK-J4 is an invaluable chemical probe for dissecting the role of H3K27 demethylation in gene regulation. Its ability to specifically inhibit KDM6A/B provides a powerful tool to study the downstream consequences of increased H3K27me3 on a global or gene-specific scale. By employing the molecular techniques detailed in this guide, researchers can effectively characterize the impact of GSK-J4 on the epigenome, transcriptome, and proteome, thereby advancing our understanding of its therapeutic potential in diseases driven by epigenetic dysregulation.

References

Methodological & Application

Application Notes and Protocols for GSK-J4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-J4 is a potent and selective, cell-permeable small molecule inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] It functions as a prodrug, being the ethyl ester form of GSK-J1, which is rapidly hydrolyzed by cellular esterases into the active inhibitor, GSK-J1.[1][4] By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing.[3][5][6] This modulation of the epigenetic landscape makes GSK-J4 a valuable tool for investigating the role of H3K27 demethylation in various biological processes, including inflammation, cancer biology, and cell differentiation.[3][7][8] These application notes provide detailed protocols for the use of GSK-J4 in cell culture experiments.

Mechanism of Action

GSK-J4 exerts its biological effects by inhibiting the enzymatic activity of the Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 and UTX. These enzymes are responsible for removing the methyl groups from H3K27me3 and H3K27me2. Inhibition of this demethylation process by GSK-J4 results in the accumulation of the repressive H3K27me3 mark at the transcription start sites of target genes, leading to the silencing of their expression.[8][9] This mechanism underlies its anti-inflammatory, anti-proliferative, and pro-apoptotic properties observed in a variety of cell types.[3][6][7]

Below is a diagram illustrating the signaling pathway affected by GSK-J4.

GSK_J4_Mechanism GSK-J4 Mechanism of Action cluster_epigenetic Epigenetic Regulation cluster_drug Pharmacological Intervention cluster_cellular_effects Cellular Outcomes KDM6A_B KDM6A (UTX) / KDM6B (JMJD3) H3K27me3 H3K27me3 (Repressive Mark) KDM6A_B->H3K27me3 Demethylation Gene_Silencing Target Gene Silencing H3K27me3->Gene_Silencing Promotes Inflammation Decreased Inflammation Gene_Silencing->Inflammation Proliferation Decreased Proliferation Gene_Silencing->Proliferation Apoptosis Increased Apoptosis Gene_Silencing->Apoptosis GSKJ4 GSK-J4 GSKJ4->KDM6A_B Inhibits

Caption: Mechanism of GSK-J4 action on histone demethylases.

Data Presentation: In Vitro Efficacy of GSK-J4

The following tables summarize the effective concentrations and observed effects of GSK-J4 across various cell lines and experimental setups.

Table 1: IC50 Values of GSK-J4 in Different Cell Lines

Cell LineAssay TypeIC50 ValueReference
Human primary macrophagesTNFα release9 µM[2][10]
Y79 (Retinoblastoma)Cell Viability (48h)0.68 µM[11][12]
WERI-Rb1 (Retinoblastoma)Cell Viability (48h)2.15 µM[11][12]
JMJD3/KDM6BIn vitro demethylase assay8.6 µM[2][13]
UTX/KDM6AIn vitro demethylase assay6.6 µM[2][13]

Table 2: Effective Concentrations and Treatment Times of GSK-J4 in Cell Culture

Cell Line/TypeConcentrationTreatment TimeObserved EffectReference
AC16 (Cardiomyocytes)2.5 µM, 10 µM24hProtection against palmitic acid-induced injury[14]
CUTLL1 (T-ALL)2 µMNot SpecifiedGrowth inhibition, apoptosis, cell cycle arrest[1]
Mouse podocytes5 µM48hIncreased H3K27me3 levels[2]
Raw264.7 (Macrophages)4 µM1h pre-treatmentDecreased LPS-induced IL-1β transcription[15]
A2780 (Ovarian Cancer Stem Cells)1 µM3 daysInhibition of growth and viability[16]
Prostate Cancer Cells4-20 µM (ED50)24-96hBlock of proliferation[17][18]
KG-1a (AML)2-10 µM24-96hDose-dependent decrease in cell viability[19]
Differentiating Embryoid BodiesNot SpecifiedNot SpecifiedInhibition of cell proliferation, induction of cell death[20]

Experimental Protocols

Here are detailed methodologies for key experiments using GSK-J4.

Preparation of GSK-J4 Stock Solution

GSK-J4 is soluble in DMSO and ethanol.[10] A concentrated stock solution should be prepared and stored for later dilution into cell culture medium.

  • Reagents and Materials:

    • GSK-J4 powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve GSK-J4 powder in an appropriate volume of DMSO. For example, to make 1 ml of a 10 mM stock from GSK-J4 hydrochloride (MW: 453.96 g/mol ), dissolve 4.54 mg in 1 ml of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Cell Viability Assay (CCK-8 Assay)

This protocol is for assessing the effect of GSK-J4 on cell proliferation.

  • Reagents and Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • GSK-J4 stock solution (10 mM in DMSO)

    • Cell Counting Kit-8 (CCK-8) reagent

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[14][19]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of GSK-J4 in complete medium from the 10 mM stock. Typical final concentrations to test range from 0.2 µM to 20 µM.[11][17] Include a vehicle control with the same final concentration of DMSO as the highest GSK-J4 concentration.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-J4 or vehicle control.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).[11][19]

    • At each time point, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[11]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for H3K27me3 Levels

This protocol details the detection of changes in global H3K27me3 levels following GSK-J4 treatment.

  • Reagents and Materials:

    • Cells treated with GSK-J4 and control cells

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the GSK-J4-treated and control cells in RIPA buffer.[21]

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE (a 15% gel is suitable for histones) and transfer them to a PVDF membrane.[22]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K27me3 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[22]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.[22]

    • Quantify the band intensities to determine the relative change in H3K27me3 levels.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by GSK-J4.

  • Reagents and Materials:

    • Cells treated with GSK-J4 and control cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of GSK-J4 for a specified time (e.g., 48 hours).[19]

    • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[19]

    • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.[19] Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for studying the effects of GSK-J4 in cell culture.

Experimental_Workflow General Experimental Workflow for GSK-J4 cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Prep_Stock Prepare GSK-J4 Stock Solution (in DMSO) Treat_Cells Treat Cells with GSK-J4 (and Vehicle Control) Prep_Stock->Treat_Cells Cell_Culture Culture Cells of Interest Seed_Cells Seed Cells in Multi-well Plates Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells Viability Cell Viability Assay (e.g., CCK-8) Treat_Cells->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treat_Cells->Apoptosis Western_Blot Western Blot (e.g., for H3K27me3) Treat_Cells->Western_Blot qPCR qPCR (for Gene Expression) Treat_Cells->qPCR Data_Analysis Analyze and Interpret Data Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A typical workflow for GSK-J4 cell culture experiments.

References

Using GSK-J2 as a Negative Control for the KDM6 Inhibitor GSK-J4 in ChIP-seq: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the inactive compound GSK-J2 as a negative control for its active counterpart, GSK-J4, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. GSK-J4 is a widely used small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylases KDM6A (UTX) and KDM6B (JMJD3), which specifically target the repressive histone mark H3K27me3. Proper use of a negative control is critical for distinguishing the specific epigenetic effects of KDM6 inhibition from off-target or cellular stress responses.

Mechanism of Action

GSK-J4 is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1. GSK-J1 inhibits the catalytic activity of KDM6A and KDM6B, leading to an increase in the global levels of H3K27 trimethylation (H3K27me3).[1][2] H3K27me3 is a key epigenetic mark associated with gene silencing.[1][3][4]

This compound is a close structural analog of GSK-J1 that is catalytically inactive, with an IC50 > 100 μM for JMJD3/UTX inhibition.[5] Its corresponding cell-permeable prodrug is GSK-J5. Due to their structural similarity but functional disparity, this compound (and its prodrug GSK-J5) serves as an ideal negative control to validate that the observed effects of GSK-J4 are indeed due to the specific inhibition of KDM6 demethylases.

cluster_0 Cell Membrane cluster_1 Intracellular GSK-J4_ext GSK-J4 (Prodrug) GSK-J1 GSK-J1 (Active Inhibitor) GSK-J4_ext->GSK-J1 Hydrolysis by Esterases GSK-J5_ext GSK-J5 (Prodrug/Negative Control) This compound This compound (Inactive Control) GSK-J5_ext->this compound Hydrolysis by Esterases KDM6A/B KDM6A/B (JMJD3/UTX) GSK-J1->KDM6A/B Inhibits Increased_H3K27me3 Increased H3K27me3 GSK-J1->Increased_H3K27me3 This compound->KDM6A/B No Inhibition Esterases Esterases H3K27me3 H3K27me3 (Repressive Mark) KDM6A/B->H3K27me3 Demethylates Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Promotes Increased_H3K27me3->Gene_Silencing Enhances

Figure 1: Mechanism of GSK-J4 and its inactive control this compound.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of the active compound GSK-J1 and its inactive control this compound, along with their respective prodrugs GSK-J4 and GSK-J5, against a panel of JmjC domain-containing histone demethylases. This data highlights the specificity of GSK-J1 for the KDM6 subfamily and the lack of activity of this compound.

CompoundTarget DemethylaseIC50 (μM)
GSK-J1 (Active) KDM6B (JMJD3)0.06
KDM6A (UTX)~0.06
KDM5B>50
KDM4C>50
This compound (Inactive) KDM6B (JMJD3)>100
KDM6A (UTX)>100
GSK-J4 (Prodrug) KDM6B (JMJD3)8.6
KDM6A (UTX)6.6
GSK-J5 (Prodrug) KDM6B (JMJD3)>50

Data compiled from various sources, including Tocris Bioscience and Kruidenier et al., 2012.

Experimental Protocols

Cell Treatment

A critical first step is to determine the optimal concentration and duration of GSK-J4 and GSK-J5 treatment for your specific cell type. This is typically achieved through dose-response and time-course experiments, assessing both the desired molecular effect (increased H3K27me3) and potential cytotoxicity.

Recommended Starting Conditions:

  • Concentration: 1-10 µM for both GSK-J4 and GSK-J5.[6][7]

  • Treatment Duration: 24-72 hours.[6]

  • Vehicle Control: Use the same concentration of DMSO (or other solvent used to dissolve the compounds) as in the treated samples.

Protocol for Optimizing Treatment:

  • Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.

  • Dose-Response: Treat cells with a range of GSK-J4 concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and a corresponding high concentration of GSK-J5 (e.g., 10 or 20 µM) for a fixed time (e.g., 48 hours).

  • Time-Course: Treat cells with a fixed concentration of GSK-J4 and GSK-J5 (e.g., 10 µM) for various durations (e.g., 24, 48, 72 hours).

  • Assessment:

    • Western Blot: Harvest whole-cell lysates and perform western blotting for H3K27me3 and a loading control (e.g., total Histone H3). A successful treatment will show a significant increase in H3K27me3 in GSK-J4 treated cells compared to vehicle and GSK-J5 treated cells.

    • Cell Viability Assay: Use an MTT or similar assay to assess cytotoxicity. Choose a concentration and duration that maximizes the effect on H3K27me3 while minimizing cell death.

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is a general guideline and should be optimized for your specific cell type and antibody.

Start Start with Treated Cells (Vehicle, GSK-J4, GSK-J5) Crosslinking 1. Cross-linking with Formaldehyde Start->Crosslinking Cell_Lysis 2. Cell Lysis and Nuclei Isolation Crosslinking->Cell_Lysis Chromatin_Shearing 3. Chromatin Shearing (Sonication) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitation with anti-H3K27me3 Antibody Chromatin_Shearing->Immunoprecipitation Washing 5. Washing to Remove Non-specific Binding Immunoprecipitation->Washing Elution 6. Elution of Chromatin Washing->Elution Reverse_Crosslinking 7. Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification 8. DNA Purification Reverse_Crosslinking->DNA_Purification Library_Prep 9. Library Preparation DNA_Purification->Library_Prep Sequencing 10. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 11. Data Analysis Sequencing->Data_Analysis

Figure 2: General workflow for a ChIP-seq experiment.

Materials:

  • Cells treated with Vehicle, GSK-J4, or GSK-J5

  • Formaldehyde (37%)

  • Glycine

  • PBS (phosphate-buffered saline)

  • Cell Lysis Buffer

  • Nuclei Lysis Buffer

  • ChIP Dilution Buffer

  • Protease Inhibitor Cocktail

  • Anti-H3K27me3 antibody (ChIP-grade)

  • Normal Rabbit IgG (Isotype control)

  • Protein A/G magnetic beads

  • ChIP Wash Buffers (low salt, high salt, LiCl)

  • TE Buffer

  • Elution Buffer

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol

  • Glycogen

  • DNA purification kit

Protocol:

  • Cross-linking:

    • To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and lyse them to release the nuclei.

    • Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is crucial for successful ChIP.

  • Immunoprecipitation:

    • For each treatment condition (Vehicle, GSK-J4, GSK-J5), set up immunoprecipitation reactions with the anti-H3K27me3 antibody and a negative control IgG.

    • Incubate the sheared chromatin with the antibody overnight at 4°C with rotation.

    • Add pre-blocked Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Perform a final wash with TE buffer.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the antibody/bead complex.

    • Reverse the formaldehyde cross-links by incubating at 65°C overnight.

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K.

    • Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Quantify the purified DNA.

    • Prepare sequencing libraries according to the manufacturer's instructions.

    • Perform high-throughput sequencing.

Expected Results and Data Analysis

  • Global H3K27me3 Levels: Western blot analysis should confirm a significant increase in global H3K27me3 levels in GSK-J4-treated cells compared to both vehicle and GSK-J5-treated cells. GSK-J5 should show H3K27me3 levels comparable to the vehicle control.

  • ChIP-seq Data:

    • Peak Calling: After aligning the sequencing reads to the reference genome, perform peak calling for each condition.

    • Differential Binding Analysis: Compare the H3K27me3 enrichment profiles between the GSK-J4, GSK-J5, and vehicle-treated samples. You should observe a significant increase in H3K27me3 peaks (both in number and intensity) in the GSK-J4 treated sample.

    • Validation: The use of GSK-J5 as a negative control will allow you to confidently attribute the observed changes in H3K27me3 landscape to the specific inhibition of KDM6 demethylases by GSK-J4, ruling out effects from the chemical scaffold or general cellular stress.

Troubleshooting and Considerations

  • Off-Target Effects: While GSK-J4 is a selective inhibitor of the KDM6 subfamily, some studies suggest it may have inhibitory effects on other JmjC domain-containing demethylases at higher concentrations. The use of the inactive control GSK-J5 is crucial to mitigate the misinterpretation of such potential off-target effects.

  • Cytotoxicity: High concentrations of GSK-J4 can induce apoptosis and cell cycle arrest.[6] It is essential to perform viability assays to choose a concentration that is effective without being overly toxic.

  • Antibody Quality: The success of a ChIP-seq experiment is highly dependent on the quality of the antibody. Use a well-validated, ChIP-grade antibody for H3K27me3.

  • Reproducibility: Perform experiments with biological replicates to ensure the reproducibility of your findings.

References

Application Notes and Protocols for In Vivo Use of GSK-J4 and GSK-J5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

GSK-J4 is a potent, selective, and cell-permeable ethyl ester prodrug of the active inhibitor GSK-J1. It functions as a dual inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3][4][5] By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark associated with gene silencing.[1][6] This modulation of the epigenetic landscape makes GSK-J4 a valuable tool for investigating the role of H3K27 demethylation in various biological processes and a potential therapeutic agent for several diseases, including cancer and inflammatory disorders.[1][7] GSK-J5, a structurally related isomer of GSK-J4, is catalytically inactive and serves as an essential negative control in experiments to ensure that the observed effects are specifically due to the inhibition of KDM6 demethylases.[8][9][10]

Mechanism of Action

GSK-J4 exerts its biological effects by inhibiting the JmjC domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for removing methyl groups from H3K27, thereby converting the repressive H3K27me3 mark to H3K27me2/me1. Inhibition of this process by GSK-J4 preserves or increases the levels of H3K27me3 at target gene promoters, leading to the repression of gene transcription.[1][11] This mechanism is critical in various cellular processes, including differentiation, inflammation, and proliferation.[6][12] For instance, in macrophages, GSK-J4 can suppress the expression of pro-inflammatory cytokines like TNF-α by preventing the removal of H3K27me3 at the TNF-α gene locus.[2][4][10]

GSK-J4_Mechanism_of_Action cluster_nucleus Nucleus GSKJ4 GSK-J4 (Prodrug) GSKJ1 GSK-J1 (Active) GSKJ4->GSKJ1 Esterase Hydrolysis KDM6 KDM6A (UTX) KDM6B (JMJD3) GSKJ1->KDM6 Inhibition H3K27me3 H3K27me3 (Repressive Mark) KDM6->H3K27me3 H3K27me2 H3K27me2/1 KDM6->H3K27me2 H3K27me3->H3K27me2 Demethylation TargetGenes Target Gene Promoters (e.g., TNF-α, HOX genes) H3K27me3->TargetGenes Maintained at Promoters TranscriptionRepression Transcriptional Repression TargetGenes->TranscriptionRepression

Caption: GSK-J4 Mechanism of Action.
In Vivo Applications

GSK-J4 has been successfully employed in a wide range of preclinical animal models to study its therapeutic potential and biological functions.

  • Oncology: GSK-J4 has demonstrated anti-tumor effects in various cancer models. In acute myeloid leukemia (AML) xenografts, it reduced tumor burden and attenuated disease progression.[8][13] In retinoblastoma, GSK-J4 inhibited tumor growth in vivo, potentially through the PI3K/AKT/NF-κB signaling pathway.[14][15] Studies in prostate cancer xenografts have shown that GSK-J4's effect can be dependent on the androgen receptor status, decreasing tumor growth in androgen-dependent models.[16][17][18]

  • Inflammation and Autoimmunity: The anti-inflammatory properties of GSK-J4 are well-documented. In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, systemic administration of GSK-J4 ameliorated disease severity.[7][19] It achieves this by promoting a tolerogenic phenotype in dendritic cells.[7] In models of rheumatoid arthritis, GSK-J4 has been shown to relieve symptoms by repressing IL-6 transcription in macrophages.[20]

  • Metabolic and Fibrotic Diseases: GSK-J4 has shown protective effects in models of diabetic complications. In diabetic mice, it attenuated the development of kidney disease by reducing proteinuria and glomerulosclerosis.[2][21][22] It has also been found to have a cardioprotective effect in diabetic mice by reducing ferroptosis and ameliorating lipotoxicity in cardiomyocytes.[11][23]

GSK-J5 as a Negative Control

The use of GSK-J5 is crucial for rigorous in vivo experimental design. As an inactive isomer, GSK-J5 shares a similar chemical structure with GSK-J4 but does not inhibit KDM6 demethylases.[8][9] Therefore, comparing the effects of GSK-J4 to GSK-J5 allows researchers to attribute the observed biological outcomes specifically to the inhibition of H3K27 demethylation, rather than off-target or non-specific chemical effects.[10]

GSK-J4_vs_GSK-J5 Compound Parent Structure GSKJ4 GSK-J4 (Active Isomer) Compound->GSKJ4 GSKJ5 GSK-J5 (Inactive Isomer) Compound->GSKJ5 KDM6 KDM6A/B Inhibition GSKJ4->KDM6 NoEffect No Biological Effect GSKJ5->NoEffect Serves as Negative Control Effect Biological Effect KDM6->Effect

Caption: Logical relationship of GSK-J4 and GSK-J5.

Quantitative Data Summary

Table 1: Summary of In Vivo Dosing and Efficacy of GSK-J4
Animal ModelDisease/ConditionDoseRouteFrequency & DurationKey OutcomesReference(s)
NSG MiceT-cell Acute Lymphoblastic Leukemia (T-ALL)50 mg/kgIP5 days/week for 3 weeksReduced human leukemic blasts in bone marrow and spleen.[24]
Balb/c Nude MiceProstate Cancer (Androgen-Dependent)Not SpecifiedNot SpecifiedNot SpecifiedDecreased tumor growth.[17]
Orthotopic Xenograft MiceRetinoblastomaNot SpecifiedNot Specified10 consecutive daysInhibited tumor growth.[15]
Human AML Xenograft MiceAcute Myeloid Leukemia (AML)Not SpecifiedInjectionNot SpecifiedAttenuated disease progression.[13]
C57BL/6 MiceExperimental Autoimmune Encephalomyelitis (EAE)0.5 mg/kgIPDaily, days 1-5 post-inductionAmeliorated disease severity.[19]
db/db MiceType 2 Diabetes (Cardiomyopathy)Not SpecifiedIPEvery 2 days for 16 weeksAttenuated cardiomyocyte hypertrophy; reversed H3K27me3 downregulation.[11]
STZ-induced Diabetic MiceDiabetic Kidney DiseaseNot SpecifiedNot SpecifiedNot SpecifiedReduced proteinuria and glomerulosclerosis.[21]
db/db MiceDiabetic Kidney Disease10 mg/kgIPThrice-weekly for 10 weeksAttenuated the development of kidney disease.[2]
Table 2: Summary of In Vivo Pharmacodynamic Effects of GSK-J4
Animal ModelTissue/Cell TypeBiomarkerChange ObservedMethod of DetectionReference(s)
Zebrafish LarvaeNeuromastsH3K27me3Significantly increasedImmunofluorescence, Western Blot[6]
db/db MiceHeartH3K27me3Increased (reversed disease-induced downregulation)Western Blot[11]
CIA MiceJoints (Macrophages)H3K27me3Reduced (in CD11b+ cells)Immunofluorescence[20]
CIA MiceLymph GlandIL-6, TNF-αDecreased concentrationELISA[20]
STZ-induced Diabetic MiceKidney (Glomeruli)DKK1, TGF-β1, Fibronectin, Collagen IVDecreased mRNA and protein expressionqPCR, Western Blot, IHC[21][22]
Prostate Cancer XenograftsTumor TissueH3K27me3Modulated (cell-line dependent)ChIP-qPCR[16]

Experimental Protocols

Protocol 1: General In Vivo Administration of GSK-J4/GSK-J5

This protocol provides a general framework for the preparation and administration of GSK-J4 and its inactive control, GSK-J5, to mice via intraperitoneal (IP) injection. Note: Specific doses, vehicles, and schedules must be optimized for each animal model and experimental goal based on literature review and pilot studies.

Materials:

  • GSK-J4 powder (e.g., MedChemExpress, Selleck Chemicals)

  • GSK-J5 powder (for negative control group)

  • Vehicle for solubilization (e.g., DMSO, 20-40% Captisol, PEG300/Tween80 in water)[4][24]

  • Sterile saline or PBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes (or other appropriate size) with 27-30G needles

  • Animal balance

  • Appropriate animal model (e.g., C57BL/6, Balb/c nude, NSG mice)

Procedure:

  • Preparation of Stock Solution: a. Aseptically weigh the required amount of GSK-J4 or GSK-J5 powder. b. Prepare a concentrated stock solution by dissolving the powder in a minimal amount of a suitable solvent like DMSO. For example, a 10 mg/mL stock in DMSO can be prepared.[4] Ensure complete dissolution by vortexing. c. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution for Injection: a. On the day of injection, thaw a stock solution aliquot. b. Calculate the required volume of stock solution based on the desired final dose (e.g., 10 mg/kg) and the average weight of the mice. c. Prepare the final injection solution by diluting the stock solution in a suitable vehicle. A common formulation involves a multi-component system to ensure solubility and biocompatibility. For example:

    • Captisol Formulation: Dilute the DMSO stock in 20% Captisol.[24]
    • PEG/Tween Formulation: Add the DMSO stock to PEG300, mix well, then add Tween 80, mix again, and finally add sterile water or saline to the final volume.[4] d. The final concentration of DMSO in the injected volume should be kept low (typically <10%) to minimize toxicity. e. Prepare the vehicle control solution (containing the same concentration of solvents, e.g., DMSO, PEG, Tween) and the GSK-J5 control solution in the same manner.

  • Animal Dosing: a. Weigh each mouse accurately before injection to calculate the precise volume needed. b. Properly restrain the mouse. c. Administer the calculated volume of the GSK-J4, GSK-J5, or vehicle solution via intraperitoneal (IP) injection. d. Return the mouse to its cage and monitor for any immediate adverse reactions. e. Follow the predetermined dosing schedule (e.g., daily, thrice-weekly) for the duration of the experiment.[2][19]

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment Phase cluster_analysis Analysis A Animal Model Selection (e.g., Xenograft, EAE) B Randomization into Groups (Vehicle, GSK-J5, GSK-J4) A->B C Drug Formulation (Solubilization in Vehicle) B->C D In Vivo Administration (e.g., IP Injection) C->D E Monitoring (Tumor size, Clinical Score, Weight) D->E F Endpoint & Tissue Collection (Tumor, Spleen, Kidney, etc.) E->F G Pharmacodynamic Analysis (Western, IHC, ChIP-qPCR for H3K27me3) F->G H Efficacy Analysis (Tumor Volume, Cytokine Levels) F->H I Data Interpretation & Conclusion G->I H->I

Caption: General workflow for an in vivo GSK-J4 study.
Protocol 2: Analysis of H3K27me3 Levels in Tissues by Western Blot

This protocol describes how to assess the target engagement of GSK-J4 by measuring changes in global H3K27me3 levels in tissues collected from treated animals.

Materials:

  • Collected tissues (e.g., tumor, spleen, heart) snap-frozen in liquid nitrogen.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Tissue homogenizer (e.g., Dounce or mechanical).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer system (e.g., wet or semi-dry) and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Anti-H3K27me3, Anti-Total Histone H3 (as loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: a. Homogenize the frozen tissue sample in ice-cold RIPA buffer. b. Incubate on ice for 30 minutes with intermittent vortexing. c. Centrifuge at ~14,000 x g for 20 minutes at 4°C. d. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Boil samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. d. Run the gel to separate proteins by size. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane for 1 hour at room temperature in blocking buffer. g. Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again three times with TBST. k. Apply ECL substrate and visualize the bands using an imaging system. l. Strip the membrane (if necessary) and re-probe with the antibody for Total Histone H3 as a loading control.

  • Data Analysis: a. Quantify the band intensity for H3K27me3 and Total H3 using software like ImageJ. b. Normalize the H3K27me3 signal to the Total H3 signal for each sample. c. Compare the normalized H3K27me3 levels between treatment groups (Vehicle, GSK-J5, GSK-J4) to determine the effect of the inhibitor. An increase in the H3K27me3/Total H3 ratio in the GSK-J4 group is expected.[6][11]

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-J2 is a chemical probe that, along with its isomer GSK-J1, is utilized in the study of histone demethylases. Specifically, GSK-J1 is a potent and selective inhibitor of the Jumonji domain-containing protein D3 (JMJD3), a histone H3 lysine 27 (H3K27) demethylase.[1][2][3][4] this compound, as an isomer of GSK-J1, does not exhibit the same inhibitory activity and is therefore an ideal negative control for experiments investigating the effects of JMJD3 inhibition by GSK-J1 or its cell-permeable prodrug, GSK-J4.[1][5] These notes provide recommended concentrations and detailed protocols for the use of this compound in macrophage studies, primarily as a negative control to validate the specific effects of JMJD3 inhibition.

Mechanism of Action of the Active Isomer (GSK-J1)

JMJD3 is a histone demethylase that removes methyl groups from H3K27me3, a mark associated with transcriptional repression.[1][2][3] In macrophages, the expression of JMJD3 is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS).[1] JMJD3 is then recruited to the transcription start sites of many LPS-induced genes, where it removes the repressive H3K27me3 mark, leading to the transcriptional activation of pro-inflammatory genes, such as TNF-α.[1]

The active inhibitor, GSK-J1 (delivered as the prodrug GSK-J4), targets the catalytic activity of JMJD3.[1][2][3] By inhibiting JMJD3, GSK-J1 prevents the demethylation of H3K27me3, thereby maintaining a repressive chromatin state at the promoters of pro-inflammatory genes and reducing their expression.[1] This ultimately leads to a modulation of the pro-inflammatory response in macrophages.[1][2][3] this compound, being inactive, is not expected to have these effects, and its use helps to confirm that the observed results are due to the specific inhibition of JMJD3 by GSK-J1/J4.

Recommended Concentrations

For use as a negative control, this compound should be used at the same concentration as its active counterpart, GSK-J1 or its prodrug GSK-J4. The effective concentration of GSK-J4 in published macrophage studies typically ranges from 1 µM to 30 µM.

CompoundCell TypeConcentrationObserved Effect of Active Compound (GSK-J4)Reference
GSK-J4Human Primary Macrophages30 µMInhibition of LPS-induced TNF-α production.[1]
GSK-J4HeLa Cells (transfected with Flag-JMJD3)25 µMPreservation of nuclear H3K27me3 staining.[1][6]
GSK-J4Human Primary Macrophages1 - 30 µMDose-dependent inhibition of LPS-induced TNF-α production.[6]
GSK-J4RAW 264.7 Macrophage Cell LineNot specifiedAlleviation of LPS-induced activation.[7]

Note: Since GSK-J4 is a prodrug that is hydrolyzed to the active GSK-J1 within the cell, and this compound is the inactive isomer of GSK-J1, it is crucial to use equimolar concentrations of the control (this compound) and the active compound (GSK-J1 or its prodrug GSK-J4) in all experiments.

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with this compound as a Negative Control

This protocol describes the general procedure for treating cultured macrophages with GSK-J4 as the active inhibitor and this compound as the negative control prior to stimulation with a pro-inflammatory agent like LPS.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • GSK-J4 (prodrug of the active inhibitor)

  • This compound (inactive control)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., RNA extraction, protein lysis, ELISA)

Procedure:

  • Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 6-well plates for RNA/protein analysis, 96-well plates for ELISA) at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight at 37°C in a 5% CO2 incubator.

  • Pre-treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of GSK-J4, this compound (as a negative control), or vehicle (e.g., DMSO). A typical concentration range is 1-30 µM. Incubate for 1-2 hours.

  • Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for the desired time period depending on the downstream application (e.g., 2-6 hours for cytokine mRNA analysis, 6-24 hours for cytokine protein analysis).

  • Sample Collection:

    • For Cytokine Analysis (ELISA): Collect the cell culture supernatant.

    • For Gene Expression Analysis (qPCR): Wash the cells with PBS and then lyse the cells using a suitable lysis buffer for RNA extraction.

    • For Protein Analysis (Western Blot): Wash the cells with PBS and lyse the cells using RIPA buffer or a similar lysis buffer.

Protocol 2: Analysis of Pro-inflammatory Cytokine Production by ELISA

Procedure:

  • Follow the manufacturer's instructions for the specific cytokine ELISA kit (e.g., TNF-α, IL-6).

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block with a blocking buffer.

  • Add the collected cell culture supernatants (from Protocol 1) and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 3: Analysis of Gene Expression by RT-qPCR

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates (from Protocol 1) using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument and SYBR Green or TaqMan probes for the target genes (e.g., TNFA, IL6, NOS2) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

experimental_workflow Experimental Workflow for Macrophage Studies with this compound cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Downstream Analysis seed Seed Macrophages culture Culture Overnight seed->culture pretreat Pre-treat with GSK-J4, this compound (Control), or Vehicle culture->pretreat stimulate Stimulate with LPS pretreat->stimulate elisa ELISA (Cytokine Protein) stimulate->elisa qpcr RT-qPCR (Gene Expression) stimulate->qpcr wb Western Blot (Protein Expression) stimulate->wb

Caption: Experimental workflow for studying the effects of JMJD3 inhibition in macrophages using GSK-J4 and this compound as a negative control.

signaling_pathway JMJD3 Signaling Pathway in Macrophage Inflammatory Response cluster_stimulus Stimulus cluster_signaling Intracellular Signaling cluster_epigenetic Epigenetic Regulation cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB JMJD3_exp JMJD3 Expression NFkB->JMJD3_exp JMJD3 JMJD3 JMJD3_exp->JMJD3 H3K27me3 H3K27me3 (Repressive Mark) JMJD3->H3K27me3 Demethylation Promoter Pro-inflammatory Gene Promoters H3K27me3->Promoter Represses Transcription Gene Transcription Promoter->Transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Transcription->Cytokines GSKJ4 GSK-J4 (GSK-J1) GSKJ4->JMJD3 Inhibits GSKJ2 This compound (Inactive Control)

Caption: Simplified signaling pathway of JMJD3 in LPS-induced pro-inflammatory gene expression in macrophages and the inhibitory effect of GSK-J1 (from GSK-J4).

References

Application Notes: GSK-J4 Solubility and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Selection: The compound GSK-J2 is the inactive regio-isomer of the active histone demethylase inhibitor, GSK-J1.[1][2][3] Due to its lack of significant activity, this compound is primarily used as a negative control in experiments.[3] This document provides detailed protocols for GSK-J4 , a widely used cell-permeable ethyl ester prodrug that is rapidly hydrolyzed by cellular esterases into the active inhibitor, GSK-J1.[3][4] GSK-J4 is the preferred compound for studying the effects of inhibiting H3K27 demethylases in cellular assays.

Introduction

GSK-J4 is a potent and selective dual inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[4][5] By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing.[6][7] Its cell permeability makes it an invaluable tool for investigating the role of H3K27 demethylation in various biological processes, including inflammation, cancer, and development.[6][8] For instance, it has been shown to reduce the production of pro-inflammatory cytokines like TNF-α in macrophages.[9]

Physicochemical and Solubility Data

GSK-J4 is typically supplied as a solid or wax.[9] Proper handling and solubilization are critical for obtaining reliable and reproducible results in in vitro experiments.

Table 1: Physicochemical Properties of GSK-J4

PropertyValue
Molecular Formula C₂₄H₂₇N₅O₂
Molecular Weight 417.5 g/mol [8]
CAS Number 1373423-53-0[9]
Appearance White to off-white solid/wax[9]
Purity ≥98%

Table 2: Solubility of GSK-J4 in Common Solvents

SolventMaximum SolubilityMolarity (approx.)Notes
DMSO 40 - 100 mg/mL[5][9]~96 - 240 mMUse fresh, anhydrous DMSO as moisture can reduce solubility.[5]
Ethanol 40 - 100 mg/mL[9]~96 - 240 mM
Water Insoluble[5]N/ADo not attempt to dissolve directly in aqueous buffers.

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the most common solvent for initial solubilization.

Materials:

  • GSK-J4 (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance and vortex mixer

Procedure:

  • Weighing: Carefully weigh out 1 mg of GSK-J4 powder and place it into a sterile microcentrifuge tube. To minimize handling of small quantities, it is advisable to weigh a larger amount (e.g., 5 mg) and scale the solvent volume accordingly.

  • Solvent Addition: Based on the molecular weight of GSK-J4 (417.5 g/mol ), add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Calculation: To make a 10 mM stock from 1 mg of GSK-J4: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (L) = (0.001 g / 417.5 g/mol ) / 0.010 mol/L = 0.0002395 L Volume (µL) = 239.5 µL

    • Add 239.5 µL of sterile DMSO to the 1 mg of GSK-J4.

  • Dissolution: Vortex the solution thoroughly until the GSK-J4 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C. Solutions in DMSO are stable for up to 1-3 months at -20°C and for up to a year at -80°C.[5][9]

This protocol details the serial dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM GSK-J4 stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM GSK-J4 stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid issues with DMSO concentration and precipitation, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

    • Add 5 µL of 10 mM GSK-J4 stock to 495 µL of pre-warmed cell culture medium. Mix gently by pipetting.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 5 µM in a well containing 1 mL of medium:

    • Add 50 µL of the 100 µM intermediate solution to 950 µL of medium in the well.

  • DMSO Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the GSK-J4 treated samples. In the example above, the final DMSO concentration would be 0.05%.

  • Immediate Use: Use the prepared working solutions immediately.[5] Do not store diluted aqueous solutions of GSK-J4.

Visualized Workflows and Pathways

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for Cells) A Weigh GSK-J4 Solid Powder B Add Anhydrous DMSO (e.g., to 10 mM) A->B C Vortex Until Fully Dissolved B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C or -80°C D->E F Thaw One Aliquot of Stock Solution E->F For Experiment G Perform Serial Dilution in Cell Culture Medium F->G H Add to Cell Culture to Final Concentration G->H I Include Vehicle (DMSO) Control H->I

Caption: Workflow for preparing GSK-J4 stock and working solutions.

G cluster_pathway Epigenetic Regulation by GSK-J4 GSKJ4 GSK-J4 (Prodrug) GSKJ1 GSK-J1 (Active Inhibitor) GSKJ4->GSKJ1 Cellular Esterases Enzyme JMJD3 / UTX (KDM6A/B) GSKJ1->Enzyme H3K27me2 H3K27me2 (Less Active Mark) Enzyme->H3K27me2 Demethylation H3K27me3 H3K27me3 (Active Gene Mark) H3K27me3->Enzyme Silence Gene Silencing H3K27me3->Silence Gene Target Gene Transcription Gene->H3K27me3 Repressed by Silence->Gene

Caption: GSK-J4 inhibits JMJD3/UTX, increasing H3K27me3 levels.

Storage and Stability Summary

Table 3: Storage and Stability of GSK-J4

FormStorage TemperatureStabilityNotes
Solid/Powder -20°C[5][9]≥ 1-4 years[9][10]Protect from moisture.
Stock Solution (in DMSO/Ethanol)-20°CUp to 1-3 months[5][8][9]Avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO/Ethanol)-80°CUp to 1 year[5]Preferred for long-term storage of solutions.
Working Solution (in Aqueous Medium)Room Temperature / 37°CUse ImmediatelyProne to precipitation and degradation. Do not store.[8]

References

Application Notes and Protocols: Validating GSK-J1/J4 Inhibitor Specificity with GSK-J2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of epigenetic modifications is crucial for understanding gene regulation in both normal development and disease. Histone demethylases, such as the KDM6 family (KDM6A/UTX and KDM6B/JMJD3), play a pivotal role by removing methyl groups from histone H3 at lysine 27 (H3K27me3/me2), a mark associated with transcriptional repression. Small molecule inhibitors are invaluable tools for probing the function of these enzymes. GSK-J1 and its cell-permeable ethyl ester prodrug, GSK-J4, are potent inhibitors of the KDM6 subfamily.

However, a critical aspect of using chemical probes is to ensure that the observed biological effects are due to the specific inhibition of the intended target and not due to off-target activities. To address this, researchers can utilize a structurally similar but biologically inactive control compound. GSK-J2, an isomer of GSK-J1, and its corresponding cell-permeable prodrug GSK-J5, serve as ideal negative controls. This compound has analogous physicochemical properties to GSK-J1 but exhibits significantly weaker or no inhibitory activity against KDM6 demethylases. By comparing the effects of the active inhibitor (GSK-J1/J4) with the inactive control (this compound/J5), researchers can confidently attribute specific cellular phenotypes to the inhibition of KDM6 activity.

These application notes provide a guide and detailed protocols for using this compound and GSK-J5 to validate the on-target activity of GSK-J1 and GSK-J4 in both biochemical and cellular assays.

Compound Relationships and Mechanism

GSK-J4 and GSK-J5 are ethyl ester prodrugs designed to improve cell permeability. Once inside the cell, they are rapidly hydrolyzed by intracellular esterases to their active (GSK-J1) or inactive (this compound) forms, respectively. GSK-J1 inhibits KDM6 activity by competing with the co-factor α-ketoglutarate.

cluster_intracellular Intracellular GSKJ4 GSK-J4 (Prodrug) GSKJ1 GSK-J1 (Active Inhibitor) GSKJ4->GSKJ1 Esterase Hydrolysis GSKJ5 GSK-J5 (Inactive Prodrug) GSKJ2 This compound (Inactive Control) GSKJ5->GSKJ2 Esterase Hydrolysis KDM6 KDM6A/B Demethylase GSKJ1->KDM6 Inhibits H3K27me3 H3K27me3 KDM6->H3K27me3 Demethylates Gene Target Gene Expression KDM6->Gene Activates H3K27me2 H3K27me2 H3K27me3->H3K27me2 H3K27me3->Gene Represses

Caption: Relationship between GSK-J prodrugs and their active/inactive forms.

Data Presentation: Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J1, GSK-J4, and their corresponding inactive controls against various Jumonji C (JmjC) domain-containing histone demethylases. The data clearly demonstrates the potency of GSK-J1/J4 for the KDM6 subfamily and the significantly reduced activity of the negative control, this compound.

CompoundTarget EnzymeAssay TypeIC50Reference
GSK-J1 KDM6B (JMJD3)AlphaScreen60 nM
KDM6A (UTX)AlphaScreen60 nM (implied)
KDM5B (JARID1B)AlphaLISA~950 nM
KDM5C (JARID1C)AlphaLISA~1760 nM
This compound KDM6B (JMJD3)AlphaScreen>100 µM
KDM6A (UTX)AlphaScreen49 µM
GSK-J4 KDM6B (JMJD3)AlphaLISA8.6 µM
KDM6A (UTX)AlphaLISA6.6 µM
KDM5BCell-basedSimilar to KDM6B
KDM4CCell-basedSimilar to KDM6B
TNF-α releaseMacrophage Assay9 µM
GSK-J5 TNF-α releaseMacrophage AssayNo effect

Note: Some studies have shown that at higher concentrations, GSK-J1/J4 can also inhibit other demethylase subfamilies, such as KDM5. This highlights the importance of using the lowest effective concentration and validating findings with the inactive control.

Signaling Pathway and Experimental Workflow

KDM6 Signaling Pathway

KDM6A and KDM6B are critical regulators of gene expression. By removing the repressive H3K27me3 mark, they facilitate the activation of target genes involved in processes like differentiation, inflammation, and development. GSK-J1/J4 specifically blocks this demethylation step.

KDM6_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin GSKJ4 GSK-J4 GSKJ1 GSK-J1 GSKJ4->GSKJ1 Hydrolysis KDM6 KDM6A/B GSKJ1->KDM6 Inhibition H3K27me3 H3K27me3 (Repressive Mark) KDM6->H3K27me3 Demethylation H3K27me2 H3K27me2 (Less Repressive) H3K27me3->H3K27me2 Transcription Gene Transcription H3K27me3->Transcription Repression

Caption: Inhibition of the KDM6-mediated H3K27 demethylation pathway by GSK-J1/J4.

Experimental Workflow for Inhibitor Validation

A typical workflow involves treating cells in parallel with the active compound (GSK-J4), the inactive control (GSK-J5), and a vehicle control (e.g., DMSO). The phenotypic and molecular readouts are then compared to ensure the observed effects are specific to the inhibition of the target.

validation_workflow cluster_treatments cluster_analysis start Start: Culture Cells (e.g., Macrophages, Cancer Cell Line) treatment Parallel Treatment Groups start->treatment vehicle Vehicle Control (e.g., DMSO) treatment->vehicle gskj4 Active Inhibitor (GSK-J4) treatment->gskj4 gskj5 Inactive Control (GSK-J5) treatment->gskj5 analysis Downstream Analysis vehicle->analysis gskj4->analysis gskj5->analysis phenotype Phenotypic Assay (e.g., Cytokine production, Cell Viability, Differentiation) analysis->phenotype molecular Molecular Assay (e.g., Western Blot for H3K27me3, RT-qPCR for Target Genes) analysis->molecular conclusion Conclusion: Observed effect is on-target if present in GSK-J4 group but not in GSK-J5 or Vehicle groups. phenotype->conclusion molecular->conclusion

Caption: Workflow for validating on-target effects of GSK-J4 using GSK-J5.

Experimental Protocols

Protocol 1: In Vitro Histone Demethylase Activity Assay (AlphaScreen)

This protocol describes a method to measure the direct inhibitory effect of GSK-J1 and this compound on recombinant KDM6B enzyme activity.

Materials:

  • Recombinant human KDM6B (JMJD3)

  • Biotinylated H3K27me3 peptide substrate (e.g., Biotin-ATKAARKSAPATGGVKKPHR-NH2)

  • GSK-J1 and this compound compounds

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20

  • Cofactors: α-ketoglutarate, L-Ascorbic Acid, Ferrous Ammonium Sulfate (FAS)

  • Detection Reagents: Anti-H3K27me2 antibody, Protein A-conjugated Acceptor beads, Streptavidin-conjugated Donor beads

  • 384-well white ProxiPlates

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of GSK-J1 and this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Addition: Add 5 µL of assay buffer containing recombinant KDM6B enzyme to the wells of a 384-well plate.

  • Compound Incubation: Add 0.1 µL of the diluted compounds (or DMSO for control) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the demethylation reaction by adding 5 µL of a substrate mix containing the biotinylated H3K27me3 peptide and cofactors (final concentrations e.g., 50 µM α-ketoglutarate, 100 µM L-Ascorbic Acid, 5 µM FAS).

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature.

  • Reaction Termination: Stop the reaction by adding 5 µL of EDTA solution (final concentration ~10 mM).

  • Detection:

    • Add the detection antibody and incubate as recommended by the manufacturer.

    • In subdued light, add a mix of the Protein A Acceptor beads and Streptavidin Donor beads.

    • Incubate the plate in the dark for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The signal is inversely proportional to enzyme activity. Plot the signal against the log of inhibitor concentration and fit a dose-response curve to determine the IC50 values for GSK-J1 and this compound.

Protocol 2: Cellular Histone Demethylation Assay (Western Blot)

This protocol is used to verify that GSK-J4, but not GSK-J5, increases global H3K27me3 levels in cells.

Materials:

  • Cell line of interest (e.g., HeLa, primary human macrophages)

  • Cell culture medium and supplements

  • GSK-J4 and GSK-J5 compounds dissolved in DMSO

  • Vehicle control (DMSO)

  • Histone extraction buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3 (for loading control)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of GSK-J4, GSK-J5, or an equivalent volume of DMSO. A typical concentration range is 1-10 µM. Incubate for 24-48 hours.

  • Cell Lysis and Histone Extraction:

    • Harvest the cells by scraping or trypsinization.

    • Perform histone extraction using a specialized kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 10-15 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-Total Histone H3 antibody to ensure equal loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the H3K27me3 signal to the Total H3 signal. Expect to see a dose-dependent increase in H3K27me3 levels with GSK-J4 treatment, but not with GSK-J5 or vehicle treatment.

Protocol 3: Target Gene Expression Analysis (RT-qPCR)

This protocol assesses the effect of GSK-J4 and GSK-J5 on the expression of known KDM6 target genes. An on-target effect would manifest as a change in gene expression with GSK-J4 that is not observed with GSK-J5.

Materials:

  • Cells and treatment compounds (as in Protocol 2)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Procedure:

  • Cell Treatment: Seed and treat cells with GSK-J4, GSK-J5, or vehicle as described in Protocol 2.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit. Include an on-column DNase I digestion step to remove contaminating genomic DNA.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • RT-qPCR:

    • Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

    • Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample (ΔΔCt).

    • The fold change in expression is calculated as 2^(-ΔΔCt).

  • Interpretation: A specific effect of KDM6 inhibition should result in a significant change in the expression of target genes in GSK-J4-treated cells compared to both vehicle- and GSK-J5-treated cells.

Application Notes and Protocols: GSK-J4 in Combination with Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK-J4, a potent and selective dual inhibitor of the H3K27me3/me2 demethylases KDM6B (JMJD3) and KDM6A (UTX), in combination with other epigenetic modifiers for cancer therapy.[1][2] The provided protocols offer detailed methodologies for key experiments to assess the synergistic potential of these drug combinations.

Introduction

Epigenetic modifications are increasingly recognized as critical drivers of tumor initiation and progression.[3] Unlike genetic mutations, epigenetic changes are reversible, making them attractive targets for therapeutic intervention.[3][4] GSK-J4 is a cell-permeable small molecule that inhibits the demethylation of histone H3 at lysine 27 (H3K27), a critical repressive mark.[3][5] This leads to an increase in the global levels of H3K27me3, resulting in the silencing of target genes involved in various cancer-related pathways such as apoptosis, cell cycle, and invasion.[3][5]

Combining GSK-J4 with other epigenetic modifiers or conventional anti-cancer drugs has shown promise in preclinical studies, often resulting in synergistic anti-tumor effects.[3][6] These combinations can enhance therapeutic efficacy, overcome drug resistance, and reduce required dosages, thereby minimizing side effects.[4]

Data Presentation: Synergistic Effects of GSK-J4 Combinations

The following tables summarize the quantitative data from studies investigating the synergistic or enhanced effects of GSK-J4 in combination with other therapeutic agents in various cancer cell lines.

Table 1: IC50 and ED50 Values for GSK-J4 Alone and in Combination

Cancer TypeCell LineGSK-J4 IC50/ED50 (µM)Combination AgentCombination Agent IC50/ED50Combination IC50/ED50Reference
Prostate CancerPC3~20 (48h)Hesperetin-10 (GSK-J4) + 100 (Hesperetin)[4]
Prostate CancerLNCaP~20 (48h)Hesperetin-4 (GSK-J4) + 40 (Hesperetin)[4]
Prostate CancerC42B0.7166---[7]
Prostate CancerPC31.213---[7]
Prostate Cancer (CRPC)R1-D5676 (ED50)Cabazitaxel--[8]
Prostate Cancer (CRPC)CWR22Rv-14 (ED50)Cabazitaxel--[8]
Acute Myeloid LeukemiaKG-12.84Cytarabine-Synergistic[9]
Acute Myeloid LeukemiaKG-1a3.05Cytarabine-Synergistic[9]
Acute Myeloid LeukemiaKasumi-15.52Cytarabine-Synergistic[9]
Acute Myeloid LeukemiaTHP-1>20Cytarabine--[9]
Acute Myeloid LeukemiaKG-1a-Decitabine-Synergistic at 4µM GSK-J4 + 5µM Decitabine[10]
RetinoblastomaY790.68 (48h)---[1]
RetinoblastomaWERI-Rb12.15 (48h)---[1]

Table 2: Combination Index (CI) Values for GSK-J4 Combinations

Cancer TypeCell LineCombination AgentCombination Index (CI)InterpretationReference
Prostate CancerR1-D567 (CRPC)Cabazitaxel< 1 at low dosesSynergy[3]
Prostate CancerCWR22Rv-1 (CRPC)Cabazitaxel< 1 at low dosesSynergy[3]
Prostate CancerPC-3Hesperetin< 1Synergy[4]
Acute Myeloid LeukemiaKasumi-1Cytarabine (Ara-C)< 1Synergy[9]

Note: A Combination Index (CI) of < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of GSK-J4 and a typical experimental workflow for evaluating its synergistic effects.

GSK_J4_Mechanism_of_Action Mechanism of Action of GSK-J4 cluster_nucleus Nucleus GSKJ4 GSK-J4 KDM6 KDM6A/B (JMJD3/UTX) GSKJ4->KDM6 Inhibits H3K27me3 H3K27me3 (Repressive Mark) KDM6->H3K27me3 Demethylates Gene_Silencing Target Gene Silencing H3K27me3->Gene_Silencing Promotes Apoptosis Apoptosis Gene_Silencing->Apoptosis CellCycleArrest Cell Cycle Arrest Gene_Silencing->CellCycleArrest

Caption: Mechanism of GSK-J4 action in the nucleus.

Experimental_Workflow_for_Synergy_Screening Experimental Workflow for Synergy Screening Start Cancer Cell Lines Treatment Treat with GSK-J4, Combination Agent, and Both Start->Treatment Cell_Viability Cell Viability Assay (MTT, CCK-8) Treatment->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 CI_Calc Calculate Combination Index (CI) IC50->CI_Calc Synergy_Assessment Assess Synergy, Additivity, or Antagonism CI_Calc->Synergy_Assessment Mechanism_Study Further Mechanistic Studies (Apoptosis, Cell Cycle, Western Blot) Synergy_Assessment->Mechanism_Study If Synergistic

Caption: Workflow for assessing drug synergy.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol is used to determine the effect of GSK-J4 and a combination agent on cell proliferation and to calculate IC50 values.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • GSK-J4 (dissolved in DMSO)

  • Combination agent (dissolved in an appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

  • DMSO or solubilization buffer for MTT

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of GSK-J4 and the combination agent in complete medium.

  • Treat the cells with varying concentrations of GSK-J4 alone, the combination agent alone, or both in combination for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[10]

  • Incubate the plate for 1-4 hours at 37°C.

  • If using MTT, add 150 µL of DMSO or a solubilization buffer to each well and mix to dissolve the formazan crystals.

  • Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[10][11]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

  • For combination studies, the Combination Index (CI) can be calculated using software like CompuSyn, based on the Chou-Talalay method.[3][9]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by GSK-J4 and its combination partners.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with GSK-J4, the combination agent, or both for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.[10][12]

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 3: Western Blot for H3K27me3

This protocol is used to assess the pharmacodynamic effect of GSK-J4 by measuring the levels of H3K27 trimethylation.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels (15% acrylamide is suitable for histones)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer to extract total protein. Histone extraction can be performed for cleaner results.

  • Determine the protein concentration of each sample.

  • Denature 15-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a 15% gel.[13]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody for normalization.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[13]

Conclusion

GSK-J4, as a selective inhibitor of H3K27 demethylases, shows significant promise as an anti-cancer agent, particularly in combination with other epigenetic modifiers and conventional chemotherapies. The synergistic effects observed in numerous preclinical studies highlight the potential of this combination strategy to enhance therapeutic outcomes. The protocols provided herein offer a framework for researchers to investigate and validate the efficacy of novel GSK-J4-based combination therapies. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

Application Notes: Flow Cytometry Analysis of Cellular Responses to GSK-J4 versus its Inactive Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GSK-J4 is a potent, cell-permeable small molecule that acts as a selective inhibitor of the H3K27me3/me2 histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2][3] It functions as a prodrug, rapidly hydrolyzed by cellular esterases into the active inhibitor, GSK-J1.[4] The inhibition of KDM6A/B leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][5] Due to its role in regulating gene expression, GSK-J4 is widely used to investigate the functional consequences of H3K27 demethylase inhibition in various biological processes, including inflammation, cancer, and development.[1]

In contrast, GSK-J2 is an isomer of the active compound GSK-J1 and exhibits significantly weaker or no activity towards KDM6A and KDM6B.[4][6] For cellular assays, the cell-permeable ethyl ester of this compound, known as GSK-J5, serves as the appropriate inactive or negative control for GSK-J4.[4][7] Comparing the cellular effects of GSK-J4 to its inactive counterpart is crucial to ensure that the observed phenotypes are specifically due to the inhibition of H3K27 demethylases and not off-target effects.

Flow cytometry is a powerful, high-throughput technique ideal for dissecting the heterogeneous cellular responses to epigenetic modulators like GSK-J4. It allows for the simultaneous measurement of multiple parameters at the single-cell level, providing quantitative insights into changes in histone modifications, cell cycle progression, apoptosis, and protein expression.[8][9][10] These application notes provide detailed protocols for analyzing and comparing the effects of GSK-J4 and its inactive control on target cell populations.

Signaling Pathway and Cellular Consequences of GSK-J4 Treatment

The primary mechanism of GSK-J4 involves the inhibition of KDM6A/B, leading to the accumulation of the repressive H3K27me3 mark on histone tails. This epigenetic alteration modifies chromatin structure, leading to the silencing of target genes. The downstream consequences are context-dependent but frequently include the induction of cell cycle arrest, apoptosis, and modulation of inflammatory pathways.[1][11]

GSK-J4_Signaling_Pathway GSKJ4 GSK-J4 (Cell-Permeable Prodrug) GSKJ1 GSK-J1 (Active Inhibitor) GSKJ4->GSKJ1 Cellular Esterases KDM6 KDM6A (UTX) / KDM6B (JMJD3) Histone Demethylases GSKJ1->KDM6 Inhibition H3K27me3_increase Increase in global H3K27me3 levels H3K27me3_demethylation H3K27me3 Demethylation KDM6->H3K27me3_demethylation Gene_silencing Transcriptional Repression of Target Genes H3K27me3_increase->Gene_silencing Cell_Cycle Cell Cycle Arrest (e.g., S-Phase) Gene_silencing->Cell_Cycle Apoptosis Induction of Apoptosis Gene_silencing->Apoptosis Inflammation Modulation of Inflammatory Response Gene_silencing->Inflammation

Caption: Mechanism of GSK-J4 action leading to downstream cellular effects.

Expected Quantitative Outcomes from Flow Cytometry Analysis

The following table summarizes the anticipated results when comparing cells treated with GSK-J4 to those treated with an inactive control (e.g., GSK-J5 or vehicle). The exact values will vary depending on the cell type, concentration, and treatment duration.

Parameter (Assay)Vehicle ControlInactive Control (GSK-J5)Active Compound (GSK-J4)Expected Outcome
H3K27me3
Mean Fluorescence Intensity (MFI)100~100> 250Significant increase in H3K27me3 levels[5]
Cell Cycle
G0/G1 Phase (%)60~60~40Decrease in G0/G1 population
S Phase (%)25~25~45Accumulation of cells in S phase[11]
G2/M Phase (%)15~15~15Minimal to no change expected
Apoptosis
Viable Cells (%)>95>95~70Decrease in viable cell population
Early Apoptotic (Annexin V+/PI-) (%)<2<2~15Increase in early apoptotic cells[2][11]
Late Apoptotic (Annexin V+/PI+) (%)<3<3~10Increase in late apoptotic/necrotic cells
Inflammation
TNF-α Positive Cells (%)5 (unstimulated)5 (unstimulated)5 (unstimulated)No change without stimulation
TNF-α Positive Cells (%)40 (LPS-stimulated)~40 (LPS-stimulated)<15 (LPS-stimulated)Inhibition of cytokine production[4]

Experimental Workflow

A typical workflow for assessing the cellular effects of GSK-J4 using flow cytometry involves several key stages, from initial cell culture and treatment to data acquisition and analysis.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Seed and Culture Cells Treatment 2. Treat with GSK-J4, Inactive Control, or Vehicle Cell_Culture->Treatment Harvest 3. Harvest and Wash Cells Treatment->Harvest Fix_Perm 4. Fix and Permeabilize (for intracellular targets) Harvest->Fix_Perm Stain 5. Stain with Fluorochrome- conjugated Antibodies/ Dyes Fix_Perm->Stain Wash_Final 6. Final Wash and Resuspend Stain->Wash_Final Acquire 7. Acquire Data on Flow Cytometer Wash_Final->Acquire Analyze 8. Analyze Data (Gating, Quantification) Acquire->Analyze

References

Troubleshooting & Optimization

GSK-J2 not showing expected lack of effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for GSK-J series inhibitors. This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing unexpected results with GSK-J4, particularly a lack of its expected biological effect.

Frequently Asked Questions (FAQs)

Q1: What are GSK-J4, GSK-J1, GSK-J2, and GSK-J5, and how are they related?

GSK-J4 is the active, cell-permeable compound used in most cellular experiments. It is an ethyl ester prodrug of GSK-J1.[1] Once inside the cell, esterases convert GSK-J4 into its active form, GSK-J1.[2] GSK-J1 is a potent inhibitor of the KDM6 family of histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A).[3][4]

This compound is an inactive regio-isomer of GSK-J1 and should be used as a negative control for in vitro (cell-free) assays.[4] GSK-J5 is the cell-permeable prodrug version of this compound and serves as the proper negative control for GSK-J4 in cellular assays.[5]

Q2: What is the expected molecular effect of GSK-J4 treatment?

By inhibiting the H3K27 demethylases JMJD3 and UTX, GSK-J4 treatment is expected to cause an increase in the global and locus-specific levels of histone H3 trimethylated on lysine 27 (H3K27me3).[6][7] Since H3K27me3 is a repressive epigenetic mark, this should lead to the silencing of target genes.[6]

Q3: How should I prepare and store my GSK-J4 stock solution?

Proper handling is critical for compound activity.

  • Solvent: GSK-J4 is soluble in DMSO and ethanol (up to 100 mM).[8] It is recommended to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[9]

  • Storage: Prepare stock solutions fresh if possible. For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9][10] Stock solutions in DMSO are generally stable for 1 to 6 months when stored properly.[3][8]

Troubleshooting Guide: GSK-J4 Not Showing Expected Effect

Core Problem: My experiment is complete, but I am not observing the expected increase in H3K27me3 levels or the anticipated downstream phenotypic effects (e.g., apoptosis, cell cycle arrest) after GSK-J4 treatment.

This guide is structured as a logical flow to diagnose the potential cause of the issue.

Diagram: Troubleshooting Logic Tree

Troubleshooting start Start: No expected effect with GSK-J4 compound Step 1: Verify Compound Integrity start->compound sub_compound1 Q: Stored correctly? (Aliquot, -80°C, avoid cycles) compound->sub_compound1 protocol Step 2: Check Experimental Protocol sub_protocol1 Q: Concentration optimized? (Typically 1-25 µM) protocol->sub_protocol1 model Step 3: Assess Cellular Model sub_model1 Q: KDM6A/B expressed in your cell line? model->sub_model1 readout Step 4: Validate Readout Assay sub_readout1 Q: Is H3K27me3 antibody validated? readout->sub_readout1 success Problem Solved sub_compound1->protocol Yes sub_compound1->success No, problem found sub_compound2 Q: Correct negative control used? (GSK-J5, not this compound) sub_protocol1->success No, problem found sub_protocol2 Q: Treatment duration sufficient? (Typically 24-72h) sub_protocol1->sub_protocol2 Yes sub_protocol2->model Yes sub_protocol2->success No, problem found sub_model1->success No, problem found sub_model2 Q: KDM6A/B functionally relevant to your phenotype? sub_model1->sub_model2 Yes sub_model2->readout Yes sub_model2->success No, problem found sub_readout1->success No, problem found sub_readout2 Q: Is the downstream pathway active? sub_readout1->sub_readout2 Yes sub_readout2->success Yes, problem solved Workflow cluster_pathway Mechanism of Action cluster_workflow Experimental Workflow GSKJ4 GSK-J4 (Prodrug) Esterases Intracellular Esterases GSKJ4->Esterases GSKJ1 GSK-J1 (Active) Esterases->GSKJ1 KDM6 KDM6A/B (JMJD3/UTX) GSKJ1->KDM6 Inhibits H3K27me3 H3K27me3 KDM6->H3K27me3 Demethylates H3K27me2 H3K27me2 H3K27me3->H3K27me2 Gene Target Gene Repression H3K27me3->Gene Represses Treat 1. Treat Cells (GSK-J4 vs Controls) Harvest 2. Harvest Cells (24-72h) Treat->Harvest Extract 3. Extract Histones or RNA Harvest->Extract WB 4a. Western Blot (H3K27me3 vs Total H3) Extract->WB qPCR 4b. qPCR (Target Genes) Extract->qPCR Analyze 5. Analyze Data WB->Analyze qPCR->Analyze

References

GSK-J2 Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK-J2. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the potential off-target effects of this compound, particularly when used at high concentrations in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

This compound is the structural isomer of GSK-J1, a potent inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A. Due to a difference in the position of a nitrogen atom in its pyridine ring, this compound does not effectively bind to the active site of these enzymes.[1] Consequently, it is widely used as a negative control in experiments to ensure that the observed effects of GSK-J1 (or its cell-permeable prodrug, GSK-J4) are due to the inhibition of KDM6 enzymes and not other, non-specific effects of the chemical scaffold.

Q2: I'm observing unexpected cellular effects (e.g., cytotoxicity, changes in gene expression) with this compound at high concentrations. What could be the cause?

While this compound is largely inactive against its intended targets (JMJD3/UTX), at high concentrations (typically in the high micromolar range), it may exhibit off-target effects. One significant, though not definitively proven, hypothesis is that these effects stem from the molecule's inherent ability to chelate metal ions. The chemical scaffold of this compound, like its active counterpart GSK-J1, is designed to interact with the Fe(II) ion in the active site of Jumonji-domain-containing enzymes.[1] At high concentrations, this metal-binding property may lead to the chelation of other divalent metal ions, such as zinc (Zn²⁺), disrupting cellular metal homeostasis.

Q3: What is the evidence for metal chelation as an off-target effect?

Direct studies on this compound's metal chelation properties are limited. However, recent research on its closely related, cell-permeable counterpart, GSK-J4, has shown that it can induce a transient increase in intracellular free zinc concentrations. This disruption of zinc homeostasis leads to a characteristic cellular stress response, including the strong transcriptional upregulation of metallothionein genes. Metallothioneins are cysteine-rich proteins that bind and sequester excess metal ions to protect the cell. Given the structural similarity, it is highly plausible that this compound could have similar effects at high concentrations.

Q4: At what concentrations should I be concerned about this compound off-target effects?

This compound shows poor activity against its primary targets, KDM6A and KDM6B, with IC₅₀ values of >100 µM and 49 µM, respectively.[2] Off-target effects are more likely to be observed at concentrations approaching or exceeding these values. Researchers should be cautious when using this compound at concentrations above 25 µM and should carefully monitor for signs of cytotoxicity or other unexpected phenotypes.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected Cytotoxicity Disruption of metal ion homeostasis leading to cellular stress and apoptosis.1. Perform a dose-response curve to determine the precise IC₅₀ for cytotoxicity in your specific cell line. 2. Reduce the concentration of this compound to the lowest effective concentration for a negative control in your assay. 3. Consider using an alternative negative control with a different chemical scaffold if possible.
Unexplained Gene Expression Changes (e.g., upregulation of stress-response genes) Induction of a metallothionein response due to zinc chelation.1. Perform qPCR or RNA-seq to specifically look for upregulation of metallothionein genes (e.g., MT1, MT2). 2. Measure intracellular free zinc levels using a fluorescent zinc indicator (e.g., FluoZin™-3) to see if this compound treatment alters zinc homeostasis.
Inconsistent or Irreproducible Results This compound solutions are reported to be unstable.[3]1. Prepare fresh stock solutions of this compound in DMSO for each experiment. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Purchase small, pre-packaged sizes to ensure compound integrity.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its intended (but poorly inhibited) targets. Data on specific off-target IC₅₀ values are not widely available in the literature.

Compound Target Assay Type IC₅₀ Reference
This compoundKDM6A (UTX)Biochemical> 100 µM[2]
This compoundKDM6B (JMJD3)Biochemical49 µM[2]

Experimental Protocols

Protocol: Assessing Cellular Cytotoxicity using a Resazurin-based Assay

This protocol provides a method to determine the cytotoxic effects of high concentrations of this compound.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentration series of this compound in complete growth medium. A typical range to test for off-target cytotoxicity would be from 1 µM to 200 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

    • Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability versus the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Visualizations

Hypothesized Off-Target Signaling Pathway

Off_Target_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular GSK_J2_high High Concentration This compound GSK_J2_intra This compound GSK_J2_high->GSK_J2_intra Cellular Uptake Zn_pool Free Zinc Pool (Zn²⁺) GSK_J2_intra->Zn_pool Chelates Zn²⁺ (Hypothesized) MTF1 MTF-1 (Transcription Factor) Zn_pool->MTF1 Activates Cell_Stress Cellular Stress Zn_pool->Cell_Stress Disrupted Homeostasis Leads to MT_genes Metallothionein Genes (e.g., MT1, MT2) MTF1->MT_genes Induces Transcription MT_protein Metallothionein Protein MT_genes->MT_protein

Caption: Hypothesized off-target effect of high-concentration this compound via zinc chelation.

Experimental Workflow for Investigating Off-Target Effects

Experimental_Workflow Start Observe Unexpected Phenotype with High [this compound] Hypothesis Hypothesis: Off-target effect due to metal chelation Start->Hypothesis Cytotoxicity 1. Determine IC₅₀ (Cytotoxicity Assay) Hypothesis->Cytotoxicity Gene_Expression 2. Measure Stress Gene Expression (qPCR for MT1/MT2) Cytotoxicity->Gene_Expression Zinc_Levels 3. Measure Intracellular Free Zinc (FluoZin-3) Gene_Expression->Zinc_Levels Analysis Analyze Data: Correlate cytotoxicity with stress response and [this compound] Zinc_Levels->Analysis Conclusion Conclusion: Confirm or refute metal chelation hypothesis Analysis->Conclusion

References

Technical Support Center: Optimizing GSK-J2 and GSK-J4 for Primary Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using GSK-J2 and its cell-permeable prodrug, GSK-J4, in primary cell cultures. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound and GSK-J4, and what is their mechanism of action?

GSK-J4 is the ethyl ester prodrug of GSK-J1, which is rapidly hydrolyzed by cellular esterases into the active inhibitor, GSK-J1. This compound is an inactive diastereomer used as a negative control. GSK-J1 is a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] By inhibiting these enzymes, GSK-J4 treatment leads to an increase in the global levels of the repressive histone mark H3K27me3, which is associated with gene silencing.[2] This modulation of the epigenetic landscape affects the transcription of key genes involved in processes like inflammation, cell cycle, and apoptosis.[2][4]

Q2: What is the difference between GSK-J4 and GSK-J5?

GSK-J4 is the active compound that, once inside the cell, is converted to the active inhibitor GSK-J1. GSK-J5 is an inactive isomer of GSK-J4 and should be used as a negative control in experiments to ensure that the observed effects are due to the specific inhibition of KDM6 enzymes and not off-target or compound-related artifacts.[4]

Q3: How should I prepare and store stock solutions for GSK-J4?

  • Solvent: GSK-J4 is soluble in dimethyl sulfoxide (DMSO).[3]

  • Preparation: To create a high-concentration stock solution (e.g., 10-75 mM), dissolve the powdered compound in fresh, anhydrous DMSO.[5] For a 10 mM stock, you can resuspend 10 mg in 2.2 mL of DMSO.[5] Gentle warming in a 37°C water bath can assist dissolution.[5]

  • Storage: Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[6]

  • Working Dilution: When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. It is critical to ensure the final DMSO concentration in the culture is non-toxic to your primary cells, typically below 0.5% and ideally at or below 0.1%.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What is a recommended starting concentration range for primary cells?

The optimal concentration of GSK-J4 is highly dependent on the primary cell type, cell density, treatment duration, and the specific experimental endpoint. There is no single universal concentration. Based on published data, a dose-response experiment is crucial. A good starting range for this curve is typically between 1 µM and 20 µM .[7][8][9][10] Some sensitive cell types may respond to concentrations as low as 2.5 µM, while others may require higher doses.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for GSK-J4 and the general workflow for optimizing its use in your experiments.

G cluster_cell Primary Cell GSK-J4_prodrug GSK-J4 (Prodrug) Esterases Intracellular Esterases GSK-J4_prodrug->Esterases Enters Cell GSK-J1_active GSK-J1 (Active Inhibitor) Esterases->GSK-J1_active Hydrolyzes JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) GSK-J1_active->JMJD3_UTX Inhibits H3K27me2 H3K27me2 (Active Mark) JMJD3_UTX->H3K27me2 Demethylates H3K27me3 H3K27me3 (Repressive Mark) H3K27me3->JMJD3_UTX Gene_Silencing Target Gene Silencing (e.g., Inflammatory Cytokines) H3K27me3->Gene_Silencing Promotes

Caption: Mechanism of action for the GSK-J4 prodrug in primary cells.

G start Start: Isolate & Culture Primary Cells dose_response 1. Dose-Response Assay (e.g., 0.1 - 25 µM GSK-J4) Incubate 24-72h start->dose_response viability 2. Assess Cell Viability (MTT, CCK-8, or Trypan Blue) Determine max non-toxic dose dose_response->viability functional 3. Functional Assay (e.g., Cytokine measurement, Gene Expression) Determine EC50 viability->functional Using non-toxic range optimize 4. Optimize Concentration Select dose with maximal functional effect and minimal cytotoxicity functional->optimize validation 5. Validate with Controls (Vehicle & GSK-J5 negative control) optimize->validation end Proceed with Optimized Experiment validation->end

Caption: Experimental workflow for optimizing GSK-J4 concentration.

Quantitative Data Summary

The effective concentration of GSK-J4 varies significantly across different primary cell types and experimental contexts. The following table summarizes concentrations and IC50/EC50 values reported in the literature.

Cell TypeExperimental ContextEffective Concentration / IC50Treatment DurationReference
Human Primary Macrophages Inhibition of LPS-induced TNF-α productionIC50: 9 µM6 hours[1][4]
Primary Acute Myeloid Leukemia (AML) Cells Reduction of proliferation and colony-forming abilityIC50 values ranged from 2.84 µM to >20 µM depending on the specific AML cell line72 hours[8]
Primary Neonatal Rat Cardiomyocytes (NRCM) Protection against palmitic acid-induced injury2.5 µM - 10 µM showed protective effectsNot Specified[11]
Primary Prostate Cancer Cells Used in studies, specific effective concentration not detailedUp to 300 nM has been used in some studiesNot Specified[6]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are context-dependent and should be determined empirically for your specific primary cell type and experimental conditions.

Experimental Protocol: Determining Optimal GSK-J4 Concentration

This protocol provides a general framework for conducting a dose-response experiment to identify the optimal, non-toxic concentration of GSK-J4 for your primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • GSK-J4 and GSK-J5 (negative control)

  • Anhydrous DMSO

  • Multi-well plates (e.g., 96-well plates)

  • Cell viability assay kit (e.g., MTT, MTS, or CCK-8)

  • Reagents for your specific functional assay (e.g., ELISA kit for cytokine measurement, qPCR reagents for gene expression)

Procedure:

  • Cell Seeding: Plate your primary cells in a 96-well plate at a density appropriate for your cell type and the duration of the assay. Allow cells to adhere and stabilize overnight or for a duration recommended for your specific cells.

  • Prepare Dilutions:

    • Prepare a high-concentration stock of GSK-J4 (e.g., 20 mM) in DMSO.

    • Perform a serial dilution of the GSK-J4 stock in complete culture medium to create 2X working concentrations. A logarithmic or half-log dilution series is recommended (e.g., 40, 20, 10, 5, 2.5, 1, 0.5, 0 µM).

    • Prepare a 2X working solution for the vehicle control (DMSO at the highest concentration used in the GSK-J4 dilutions) and the negative control (GSK-J5, at a concentration equivalent to the expected optimal GSK-J4 dose).

  • Cell Treatment:

    • Carefully remove half of the medium from each well.

    • Add an equal volume of the 2X working solutions to the corresponding wells. This will result in a 1X final concentration of the inhibitors and controls.

    • Include "untreated" (medium only) and "vehicle-treated" controls.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[7][8][9]

  • Endpoint Analysis:

    • Cell Viability: At the end of the incubation period, measure cell viability using an assay like MTT or CCK-8 according to the manufacturer's protocol. This will help you determine the cytotoxic concentration 50 (CC50) and establish the maximum non-toxic dose.

    • Functional Assay: In a parallel plate, perform your specific functional assay. For example, collect the supernatant to measure cytokine levels by ELISA or lyse the cells to analyze gene expression via qPCR or western blot.

  • Data Analysis:

    • Plot cell viability as a percentage of the vehicle control against the log of the GSK-J4 concentration.

    • Separately, plot the functional response (e.g., % inhibition of a cytokine) against the log of the GSK-J4 concentration.

    • Use non-linear regression to calculate the EC50 for the functional effect and the CC50 for cytotoxicity. The ideal concentration for your experiments will provide a robust functional response with minimal impact on cell viability.

Troubleshooting Guide

Q: I am not observing any effect from my GSK-J4 treatment. What could be wrong?

G start Problem: No Effect Observed with GSK-J4 q1 Is the GSK-J4 concentration too low? start->q1 s1 Solution: Increase concentration. Perform a wider dose-response (e.g., up to 25 µM). q1->s1 Yes q2 Is the incubation time too short? q1->q2 No s2 Solution: Increase incubation time. Epigenetic changes can take >24h. Try a time-course experiment (24, 48, 72h). q2->s2 Yes q3 Was the compound degraded? q2->q3 No s3 Solution: Use fresh aliquots of GSK-J4. Avoid repeated freeze-thaw cycles of stock solution. q3->s3 Possible q4 Is the target pathway active in your primary cells? q3->q4 No s4 Solution: Confirm expression of JMJD3/UTX. Ensure your experimental endpoint is regulated by H3K27me3. q4->s4 Unsure

Caption: Troubleshooting flowchart for a lack of GSK-J4 effect.

Q: My primary cells are dying even at low concentrations of GSK-J4. How can I reduce cytotoxicity?

  • Potential Cause: Some primary cells are highly sensitive to chemical treatments or alterations in epigenetic states.

  • Solution:

    • Confirm Viability Data: Ensure your viability assay is accurate. Use a secondary method, like Trypan blue exclusion, to confirm cytotoxicity.

    • Lower the Concentration Range: Test a lower dose range (e.g., 0.1 µM to 5 µM). Some cell types show effects at lower concentrations.[11]

    • Reduce Incubation Time: A shorter exposure to the compound may be sufficient to induce the desired effect without causing widespread cell death.

    • Check DMSO Concentration: Verify that the final DMSO concentration is well below 0.5% and ideally ≤0.1%, as primary cells can be sensitive to the solvent.[6]

Q: I see significant variability between my experimental replicates. What are the potential causes?

  • Potential Cause 1: Primary Cell Heterogeneity: Primary cell populations are inherently more heterogeneous than cell lines. Donor-to-donor variability or differences in isolation batches can contribute to varied responses.

  • Solution 1: If possible, use cells from the same donor for a complete set of experiments. Perform experiments on cells from multiple donors to establish a range of responses.

  • Potential Cause 2: Inconsistent Cell Health or Density: Variations in cell density or health at the time of plating can significantly impact the outcome.

  • Solution 2: Ensure uniform cell seeding and visually inspect the cells for consistent morphology and confluence before starting the treatment.

  • Potential Cause 3: Pipetting Inaccuracy: Inaccurate dilution of the viscous DMSO stock or errors in adding small volumes to wells can lead to large variations in the final concentration.

  • Solution 3: Prepare a larger volume of your final working dilutions in culture medium to minimize pipetting errors of the DMSO stock. Use calibrated pipettes and proper technique.

References

Technical Support Center: Troubleshooting GSK-J2 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK-J2. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when using this compound in experimental settings, with a primary focus on preventing and troubleshooting its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a chemical compound that serves as an inactive control for the potent histone demethylase inhibitor, GSK-J1[1][2][3][4]. GSK-J1 is a selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[2][3][4]. Due to its analogous physicochemical properties but lack of significant inhibitory activity against JMJD3/UTX, this compound is the ideal negative control for in vitro experiments to ensure that the observed effects are due to the inhibition of the target demethylases by GSK-J1 and not due to off-target effects of the chemical scaffold[5].

Q2: Why does this compound precipitate in my cell culture medium?

A2: Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions such as cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the medium. This can be triggered by several factors including:

  • High final concentration: The desired experimental concentration may be higher than the solubility of this compound in the specific cell culture medium.

  • Improper dissolution: The method used to dissolve and dilute the compound can significantly impact its solubility.

  • Solvent shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous medium can cause the compound to "crash out" of solution.

  • Media components: Interactions with components in the cell culture medium, such as salts and proteins in serum, can affect solubility.

  • pH and temperature: The pH and temperature of the media can influence the solubility of the compound.

Q3: What are the visible signs of this compound precipitation?

A3: Precipitation of this compound in cell culture media can be observed as:

  • A fine, sand-like powder at the bottom of the culture vessel.

  • A cloudy or hazy appearance of the medium.

  • Small, crystalline structures floating in the medium.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO)[1].

Q5: What is the recommended working concentration for this compound as a negative control?

A5: As an inactive control, this compound should be used at the same concentration as its active counterpart, GSK-J1. The effective concentration of GSK-J1 can vary depending on the cell type and experimental conditions. Published studies have used GSK-J1 at concentrations ranging from the low micromolar (e.g., 1-10 µM) to higher concentrations. Therefore, it is recommended to consult the literature for the specific cell line and application to determine the appropriate concentration for GSK-J1 and, consequently, for this compound.

Troubleshooting Guides

Issue 1: Precipitate forms immediately after adding this compound stock solution to the cell culture medium.
Possible CauseProposed Solution
High Final Concentration The intended final concentration of this compound may be above its solubility limit in the aqueous medium. Solution: Perform a serial dilution to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Solvent Shock The rapid change in solvent polarity from a high concentration of DMSO to the aqueous environment of the cell culture medium can cause the compound to precipitate. Solution 1: Prepare an intermediate dilution of the this compound stock solution in serum-free medium before adding it to the final volume of complete medium. Solution 2: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
Low Temperature of Media Adding a concentrated stock solution to cold media can decrease the solubility of the compound. Solution: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
Issue 2: The cell culture medium becomes cloudy over time after the addition of this compound.
Possible CauseProposed Solution
Compound Instability This compound solutions are known to be unstable and should be prepared fresh for each experiment[3]. Over time, the compound may degrade or aggregate, leading to precipitation. Solution: Always prepare fresh working solutions of this compound immediately before use. Avoid storing diluted solutions.
Interaction with Serum Proteins Components of fetal bovine serum (FBS) can sometimes interact with small molecules, affecting their stability and solubility. Solution: While serum proteins can sometimes aid in solubilizing hydrophobic compounds, they can also contribute to precipitation. If you suspect this is an issue, you can test the solubility of this compound in serum-free and serum-containing media to see if there is a difference.
pH Shift in Media Changes in the pH of the cell culture medium due to cellular metabolism can affect the solubility of this compound. Solution: Ensure that your cell culture medium is adequately buffered. For long-term experiments, consider using a medium with a more stable buffering system, such as HEPES.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO38.94100
1 eq. HCl19.4750

Data sourced from Tocris Bioscience.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 389.45 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Carefully weigh out 3.9 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.

  • Solubilization: Vortex the tube for 1-2 minutes to dissolve the powder completely. If necessary, sonicate the tube in a water bath for a few minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that no particulate matter is present. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI), with or without serum as required for your experiment.

  • Sterile tubes for dilution.

Procedure to prepare a 10 µM working solution:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in DMSO.

    • Alternatively, prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in serum-free cell culture medium.

  • Final Dilution:

    • Gently vortex the pre-warmed cell culture medium.

    • While the medium is swirling, add the required volume of the this compound stock or intermediate solution. For example, to make a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution.

    • Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visualizations

JMJD3_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activates NFkB NF-κB NFkB_Pathway->NFkB Translocates to Nucleus JMJD3_Gene JMJD3 Gene NFkB->JMJD3_Gene Induces Transcription JMJD3_Protein JMJD3 (KDM6B) JMJD3_Gene->JMJD3_Protein Translation H3K27me3 H3K27me3 (Repressive Mark) JMJD3_Protein->H3K27me3 Demethylates Target_Genes Target Genes (e.g., inflammatory genes) JMJD3_Protein->Target_Genes Activates Histone_H3 Histone H3 Histone_H3->H3K27me3 is methylated to H3K27me3->Target_Genes Represses Gene_Expression Gene Expression Target_Genes->Gene_Expression GSK_J1 GSK-J1 GSK_J1->JMJD3_Protein Inhibits

Caption: Simplified signaling pathway of JMJD3 activation and its inhibition by GSK-J1.

References

How to ensure complete hydrolysis of GSK-J5 to GSK-J2 in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK-J5. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the effective use of GSK-J5 as a negative control in cellular experiments.

Understanding the Role of GSK-J5

GSK-J5 is the cell-permeable ethyl ester prodrug of GSK-J2. It is crucial to understand that this compound is an inactive regio-isomer of GSK-J1, a potent inhibitor of the H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A. Therefore, GSK-J5 serves as an essential negative control for experiments involving the active prodrug, GSK-J4, which hydrolyzes to the active inhibitor GSK-J1.

The primary purpose of using GSK-J5 is to ensure that any observed cellular effects from GSK-J4 treatment are due to the specific inhibition of its target demethylases and not from off-target effects related to the compound's structure, cell entry, or the hydrolysis process itself. For the validation of your experimental system, it is imperative to confirm that GSK-J5 is efficiently hydrolyzed to this compound within the cells.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between GSK-J1, this compound, GSK-J4, and GSK-J5?

  • GSK-J1: A potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX. Due to its polar carboxylate group, it has limited cell permeability.

  • GSK-J4: The cell-permeable ethyl ester prodrug of GSK-J1. Once inside the cell, it is hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.

  • This compound: A regio-isomer of GSK-J1 that is inactive as an inhibitor of JMJD3 and UTX (IC50 > 100 μM). It serves as the negative control for GSK-J1.

  • GSK-J5: The cell-permeable ethyl ester prodrug of this compound. It is designed to be hydrolyzed by intracellular esterases to the inactive this compound and is the proper negative control for GSK-J4.[1][2]

Q2: Why is it important to confirm the hydrolysis of GSK-J5 to this compound?

Confirming the hydrolysis of GSK-J5 to this compound validates that your cellular system has the necessary esterase activity to process the prodrug. This confirmation provides confidence that the active prodrug, GSK-J4, is also being converted to its active form, GSK-J1. Incomplete or differential hydrolysis between the active compound and the negative control could lead to misinterpretation of experimental results.

Q3: What enzymes are responsible for the hydrolysis of GSK-J5?

GSK-J5 is hydrolyzed by intracellular carboxylesterases (CEs), a ubiquitous class of enzymes that convert esters to their corresponding carboxylic acids.[3] The specific type and level of esterase activity can vary significantly between different cell types and tissues.

Q4: How quickly is GSK-J5 hydrolyzed in cells?

The rate of hydrolysis can be quite rapid, especially in cells with high esterase activity, such as macrophages.[4] However, the exact rate will depend on the cell type, the concentration of GSK-J5, and the incubation time. It is recommended to determine the hydrolysis rate in your specific cell line.

Hydrolysis Pathway Diagram

The following diagram illustrates the intracellular conversion of the active prodrug GSK-J4 and its negative control GSK-J5.

G Intracellular Hydrolysis of GSK-J4 and GSK-J5 cluster_0 Extracellular cluster_1 Intracellular GSK-J4_ext GSK-J4 (Prodrug) GSK-J4_int GSK-J4 GSK-J4_ext->GSK-J4_int Cellular Uptake GSK-J5_ext GSK-J5 (Control Prodrug) GSK-J5_int GSK-J5 GSK-J5_ext->GSK-J5_int Cellular Uptake GSK-J1 GSK-J1 (Active Inhibitor) GSK-J4_int->GSK-J1 Hydrolysis This compound This compound (Inactive Control) GSK-J5_int->this compound Hydrolysis Esterases Intracellular Esterases Esterases->GSK-J1 Esterases->this compound

Caption: Intracellular conversion of GSK-J4 and GSK-J5.

Quantitative Data on Hydrolysis

The efficiency of intracellular prodrug conversion has been quantified in human primary macrophages. The data below is adapted from Kruidenier et al., Nature, 2012.

Compound AdministeredConcentrationIncubation TimeIntracellular GSK-J1 (nM)Intracellular this compound (nM)
GSK-J430 µM1 hour8500 ± 2100Not Detected
GSK-J530 µM1 hourNot Detected6900 ± 1500
GSK-J130 µM1 hour260 ± 120Not Detected
This compound30 µM1 hourNot Detected330 ± 150
Data represents the mean ± s.d. from n=3 donors.

This table demonstrates that the ethyl ester prodrugs (GSK-J4 and GSK-J5) lead to a significant accumulation of their respective active/inactive forms intracellularly, highlighting the efficient hydrolysis by cellular esterases in macrophages.[4]

Experimental Protocol: Verification of GSK-J5 Hydrolysis by LC-MS/MS

This protocol provides a general framework for quantifying the intracellular concentrations of GSK-J5 and its hydrolyzed product, this compound.

I. Cell Culture and Treatment
  • Cell Seeding: Plate your cells of interest at a sufficient density in a 6-well or 12-well plate to ensure a cell count of at least 1-2 million cells per well at the time of harvest.

  • Incubation: Allow cells to adhere and grow for 24 hours.

  • Treatment: Treat the cells with GSK-J5 at the desired concentration (e.g., 10-30 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate for the desired period (e.g., 1, 4, or 24 hours) to assess the hydrolysis kinetics.

II. Sample Collection and Extraction
  • Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Cell Lysis: Add 200-500 µL of ice-cold lysis buffer (e.g., 20 mM Tris buffer, pH 7.4) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: To precipitate proteins and release the intracellular compounds, add 4 volumes of cold (-20°C) acetonitrile containing an appropriate internal standard. Vortex thoroughly.

  • Incubation: Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

III. LC-MS/MS Analysis
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: Use a suitable C18 column. The mobile phase will typically consist of a gradient of water with 0.1% formic acid (Eluent A) and acetonitrile with 0.1% formic acid (Eluent B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for GSK-J5 and this compound will need to be optimized.

  • Quantification: Generate standard curves for both GSK-J5 and this compound using known concentrations of the pure compounds spiked into cell lysate from untreated cells. Calculate the intracellular concentrations based on these standard curves.

Experimental Workflow Diagram

G Workflow for Verifying GSK-J5 Hydrolysis Start Start Cell_Seeding Seed cells in multi-well plate Start->Cell_Seeding Cell_Treatment Treat cells with GSK-J5 and vehicle control Cell_Seeding->Cell_Treatment Incubation Incubate for a defined time period Cell_Treatment->Incubation Cell_Harvesting Wash with ice-cold PBS and lyse cells Incubation->Cell_Harvesting Extraction Protein precipitation with cold acetonitrile Cell_Harvesting->Extraction Centrifugation Centrifuge to pellet debris Extraction->Centrifugation Supernatant_Collection Collect supernatant Centrifugation->Supernatant_Collection LCMS_Analysis Analyze by LC-MS/MS Supernatant_Collection->LCMS_Analysis Quantification Quantify GSK-J5 and this compound against standard curves LCMS_Analysis->Quantification End End Quantification->End

Caption: Step-by-step workflow for hydrolysis verification.

Troubleshooting Guide

This guide addresses common issues that may arise when verifying the intracellular hydrolysis of GSK-J5.

Issue Possible Cause(s) Recommended Solution(s)
High levels of GSK-J5 and low levels of this compound detected 1. Low esterase activity in the chosen cell line. 2. Insufficient incubation time. 3. GSK-J5 degradation in the medium.1. Choose a cell line known for higher esterase activity (e.g., macrophages, liver-derived cells) or extend the incubation time. 2. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation period for maximal hydrolysis. 3. Check the stability of GSK-J5 in your cell culture medium without cells.
High variability between replicates 1. Inconsistent cell numbers. 2. Inefficient or inconsistent cell washing. 3. Incomplete protein precipitation.1. Ensure a consistent number of cells are seeded and harvested for each replicate. Consider normalizing your results to the total protein concentration of the cell lysate. 2. Perform washing steps quickly and thoroughly with ice-cold PBS to minimize premature cell lysis and remove all extracellular compound. 3. Ensure proper vortexing and a sufficient incubation period at -20°C after adding acetonitrile.
No GSK-J5 or this compound detected 1. Inefficient cell lysis or extraction. 2. Degradation of the compounds during sample processing. 3. Issues with the LC-MS/MS method.1. Optimize your lysis and extraction protocol. Ensure the use of a sufficient volume of lysis buffer and acetonitrile. 2. Keep samples on ice or at 4°C throughout the process to minimize enzymatic degradation. 3. Verify the sensitivity and calibration of your LC-MS/MS instrument. Check the stability of the compounds in the final solvent.

Troubleshooting Logic Diagram

G Troubleshooting Incomplete GSK-J5 Hydrolysis Start LC-MS analysis shows low [this compound] / high [GSK-J5] Check_Time Was incubation time sufficient? Start->Check_Time Increase_Time Perform a time-course experiment (1-24h) Check_Time->Increase_Time No Check_Cell_Line Is the cell line known for low esterase activity? Check_Time->Check_Cell_Line Yes Re-evaluate Re-evaluate results with optimized protocol Increase_Time->Re-evaluate Change_Cell_Line Consider using a cell line with higher esterase activity (e.g., HepG2, macrophages) Check_Cell_Line->Change_Cell_Line Yes Check_Protocol Review extraction protocol for errors (e.g., cell washing, precipitation) Check_Cell_Line->Check_Protocol No Change_Cell_Line->Re-evaluate Check_Protocol->Re-evaluate

Caption: Decision tree for troubleshooting hydrolysis issues.

References

Stability of GSK-J2 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK-J2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a chemical compound that serves as an inactive isomer of GSK-J1.[1][2] GSK-J1 is a potent inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[2][3] Due to its lack of significant inhibitory activity, this compound is the recommended negative control for experiments involving GSK-J1, allowing researchers to distinguish between the specific effects of JMJD3/UTX inhibition and any potential off-target or vehicle-related effects.[4]

Q2: What is the mechanism of action of the active compound, GSK-J1?

A2: GSK-J1 inhibits the enzymatic activity of JMJD3 and UTX. These enzymes are responsible for removing the methyl groups from lysine 27 on histone H3 (H3K27me3 and H3K27me2), a mark associated with gene repression. By inhibiting these demethylases, GSK-J1 leads to an increase in global H3K27me3 levels, thereby reinforcing the silencing of target genes.[3][5] This mechanism has been shown to modulate inflammatory responses, for instance, by suppressing TNF-α production in macrophages.[3]

Q3: What are the recommended storage conditions for this compound powder and its DMSO solution?

A3: Proper storage is critical for maintaining the integrity of this compound. For the solid powder form, long-term storage at -20°C for up to 3 years is recommended by some suppliers. There is some discrepancy in the recommended storage for DMSO solutions. While some suppliers suggest that a DMSO stock solution can be stored at -20°C for up to one year and at -80°C for up to two years, others caution that solutions are unstable and should be prepared fresh.[1][2][6] Given this conflicting information, it is advisable to prepare fresh solutions for sensitive experiments or to aliquot stock solutions to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing inconsistent results or unexpected biological activity when using this compound as a negative control, consider the following potential causes and solutions.

  • Problem: Degradation of this compound in DMSO solution.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: As some sources indicate instability of this compound in solution, the most reliable approach is to prepare it fresh from powder for each experiment.[1]

      • Aliquot Stock Solutions: If you must store a stock solution, prepare small, single-use aliquots to minimize the number of freeze-thaw cycles. Store these at -80°C for longer-term stability.[2]

      • Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water in the DMSO can lead to the degradation of dissolved compounds. Use fresh, anhydrous DMSO for preparing your stock solutions.

      • Confirm Chemical Integrity: If you continue to suspect degradation, consider analytical methods such as HPLC-MS to confirm the purity and integrity of your this compound solution.

  • Problem: Potential for off-target effects.

    • Troubleshooting Steps:

      • Titrate Your Compounds: Perform a dose-response experiment for both GSK-J1 and this compound to identify a concentration range where GSK-J1 shows a clear effect and this compound remains inactive.

      • Use Multiple Controls: In addition to this compound, include a vehicle-only (DMSO) control in your experiments to account for any effects of the solvent on your system.

      • Consult the Literature: Review published studies that have used GSK-J1 and this compound in similar experimental systems to determine the effective concentration ranges and expected outcomes.

Issue 2: Solubility and Precipitation Problems

Difficulties in dissolving this compound or observing precipitation in your experimental setup can compromise your results.

  • Problem: this compound is not fully dissolving in DMSO.

    • Troubleshooting Steps:

      • Check DMSO Quality: Ensure you are using high-purity, anhydrous DMSO.

      • Gentle Warming and Sonication: If the compound is slow to dissolve, gentle warming (to no more than 37°C) and brief sonication can aid in solubilization.

      • Prepare at an Appropriate Concentration: Do not exceed the maximum solubility of this compound in DMSO. While it is highly soluble, preparing an overly concentrated stock can lead to precipitation upon storage.

  • Problem: Precipitation of this compound upon dilution in aqueous media.

    • Troubleshooting Steps:

      • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media or assay buffer as low as possible, typically below 0.5%, to avoid both solvent-induced artifacts and compound precipitation.

      • Serial Dilutions: When preparing working solutions, perform serial dilutions in your final aqueous buffer rather than adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous solution.

      • Pre-warm Media: Adding the compound to pre-warmed (37°C) media can sometimes help maintain solubility.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureStated Stability PeriodSource(s)
Powder--20°C3 years[1]
SolutionDMSO-20°C1 year[2][6]
SolutionDMSO-80°C2 years[2][6]
SolutionDMSO-Unstable, prepare fresh[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and/or sonicate in a water bath until the powder is completely dissolved.

    • For storage, dispense into small, single-use aliquots, seal tightly, and store at -80°C, protected from light.

Protocol 2: Cell-Based Assay for Assessing JMJD3/UTX Inhibition

This protocol provides a general workflow for using GSK-J1 and this compound to study their effects on H3K27me3 levels in a cell-based assay.

  • Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Thaw aliquots of GSK-J1 and this compound stock solutions at room temperature.

    • Prepare a series of dilutions of GSK-J1 and this compound in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%. Include a vehicle control (DMSO only).

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of GSK-J1, this compound, or the vehicle control.

    • Incubate the cells for a predetermined time (e.g., 24-72 hours), depending on your experimental goals and cell type.

  • Endpoint Analysis (Example: Western Blot for H3K27me3):

    • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting:

      • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

      • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

      • Incubate the membrane with a primary antibody specific for H3K27me3.

      • As a loading control, also probe for total Histone H3 or another housekeeping protein (e.g., GAPDH, β-actin).

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

      • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Expected Outcome:

    • Treatment with GSK-J1 should result in a dose-dependent increase in the H3K27me3 signal compared to the vehicle control.

    • Treatment with this compound (the negative control) should not cause a significant change in H3K27me3 levels compared to the vehicle control.

Visualizations

Signaling_Pathway_of_GSK_J1_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates JMJD3_UTX_gene JMJD3/UTX Gene NFkB->JMJD3_UTX_gene induces transcription JMJD3_UTX_protein JMJD3/UTX Protein JMJD3_UTX_gene->JMJD3_UTX_protein translates to H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX_protein->H3K27me3 demethylates GSKJ1 GSK-J1 GSKJ1->JMJD3_UTX_protein inhibits Inflammatory_genes Inflammatory Genes (e.g., TNF-α, IL-6) H3K27me3->Inflammatory_genes represses H3K27me2 H3K27me2 Inflammation Inflammatory Response Inflammatory_genes->Inflammation promotes

Caption: Signaling pathway of GSK-J1 action.

Experimental_Workflow start Start: Seed Cells prep_compounds Prepare Compounds: GSK-J1, this compound (Control), Vehicle (DMSO) start->prep_compounds treat_cells Treat Cells (24-72h) prep_compounds->treat_cells harvest Harvest Cells: Wash & Lyse treat_cells->harvest quantify Protein Quantification (BCA Assay) harvest->quantify western_blot Western Blot Analysis quantify->western_blot primary_ab Incubate with Primary Abs: - anti-H3K27me3 - anti-Total H3 western_blot->primary_ab secondary_ab Incubate with Secondary Ab (HRP) primary_ab->secondary_ab develop Develop & Image secondary_ab->develop analyze Analyze Results: Compare H3K27me3 levels develop->analyze

Caption: Experimental workflow for a cell-based assay.

References

Technical Support Center: Addressing Cellular Toxicity of GSK-J4/J5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cellular toxicity of GSK-J4 and its inactive control, GSK-J5.

Frequently Asked Questions (FAQs)

Q1: What are GSK-J4 and GSK-J5, and what is their primary mechanism of action?

GSK-J4 is a cell-permeable ethyl ester prodrug of the active inhibitor GSK-J1. GSK-J1 is a potent and selective inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] Upon entering the cell, GSK-J4 is hydrolyzed by cellular esterases into the active GSK-J1. GSK-J5 is the cell-permeable prodrug of GSK-J2, a regio-isomer of GSK-J1 that is largely inactive against JMJD3/UTX and therefore serves as an ideal negative control in cellular assays.[3]

Q2: Is cellular toxicity an expected outcome of GSK-J4 treatment?

Yes, in many experimental contexts, particularly in cancer cell lines, the observed "toxicity" of GSK-J4 is a direct consequence of its on-target activity. By inhibiting JMJD3/UTX, GSK-J4 increases global H3K27me3 levels, leading to the repression of genes involved in cell proliferation and survival. This can induce desired anti-cancer effects such as apoptosis, cell cycle arrest, and senescence.[4][5][6]

Q3: Does GSK-J4 show selective toxicity towards cancer cells over normal cells?

Several studies suggest that GSK-J4 exhibits selective cytotoxicity against cancerous cells while having minimal effects on normal, non-transformed cells at similar concentrations.[7] For instance, GSK-J4 was shown to be non-toxic to IMR90 normal human fibroblasts at concentrations up to 10 μM, a concentration at which it effectively inhibits the growth of ovarian cancer stem cells.[7]

Q4: Should I expect any cellular toxicity with the control compound, GSK-J5?

Ideally, GSK-J5 should not induce the same on-target toxicity as GSK-J4 because its active form, this compound, is a weak inhibitor of JMJD3/UTX.[3] However, unexpected biological effects or off-target toxicities at high concentrations cannot be entirely ruled out. One study noted that while GSK-J5 had no major effect on the motility and mortality of adult Schistosoma mansoni, it did inhibit egg-laying, similar to GSK-J4, at a concentration of 30 μM, suggesting potential off-target effects in certain biological systems.

Q5: What are the known off-target effects of GSK-J4?

The active form, GSK-J1, has been shown to be highly selective for the KDM6 subfamily of H3K27 demethylases. It had limited activity against a panel of 100 protein kinases at 30 μM and negligible activity against 60 other proteins, including other chromatin-modifying enzymes.[3] However, some weaker inhibitory activity against KDM5B (JARID1B) and KDM5C (JARID1C) has been reported.[3] It is important to consider that at high concentrations, the risk of off-target effects increases.

Troubleshooting Guide

This guide addresses common issues researchers may face when using GSK-J4 and GSK-J5.

Observed Problem Potential Cause Troubleshooting Steps
High level of cell death in both cancer and normal cell lines. 1. GSK-J4 concentration is too high, leading to off-target toxicity.2. The "normal" cell line is unusually sensitive.3. Contamination of cell culture.1. Perform a dose-response curve to determine the optimal concentration of GSK-J4 that induces toxicity in the cancer cell line while sparing the normal cell line. Start with a lower concentration range.2. Use a different, well-characterized normal cell line as a control.3. Check for mycoplasma or other contaminants in your cell cultures.
No significant difference in cell viability between GSK-J4 and GSK-J5 treated cells. 1. The cell line is resistant to GSK-J4.2. Insufficient incubation time.3. GSK-J4 has degraded.4. Inefficient conversion of GSK-J4 to GSK-J1.1. Confirm that the target cell line expresses JMJD3/UTX. Consider using a different cell line known to be sensitive to GSK-J4.2. Extend the incubation time (e.g., from 24h to 48h or 72h).3. Prepare fresh stock solutions of GSK-J4. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.4. Ensure your cell type has sufficient esterase activity.
Unexpected toxicity observed with the inactive control, GSK-J5. 1. Off-target effects of GSK-J5 at high concentrations.2. Lot-to-lot variability of the compound.3. Cellular stress due to solvent (e.g., DMSO).1. Lower the concentration of GSK-J5 to match the effective concentration of GSK-J4.2. If possible, test a different batch of GSK-J5.3. Ensure the final concentration of the solvent is consistent across all conditions and is non-toxic to the cells.
Variability in results between experiments. 1. Inconsistent cell seeding density.2. Differences in cell passage number.3. Instability of GSK-J4 in culture medium.1. Maintain a consistent cell seeding density for all experiments.2. Use cells within a defined passage number range.3. Add GSK-J4 fresh to the medium for each experiment.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for GSK-J4 in Various Cell Lines
Cell LineCell TypeIC50 (µM)Incubation TimeReference
PC3Prostate Cancer1.213Not Specified[8]
C42BProstate Cancer0.7166Not Specified[8]
LNCaPProstate Cancer~3024h[9]
LNCaPProstate Cancer~2048h[9]
Y79Retinoblastoma0.6848h[4]
WERI-Rb1Retinoblastoma2.1548h[4]
A2780 CSCOvarian Cancer Stem Cell< 172h[7]
IMR90Normal Human Fibroblast> 10 (no effect on viability)Not Specified[7]
Primary Human MacrophagesNormal9 (for TNFα release)Not Specified
Table 2: Selectivity of GSK-J1 (Active form of GSK-J4)
TargetIC50Reference
Primary Targets
JMJD3 (KDM6B)60 nM[1]
UTX (KDM6A)Data not specified, but inhibited[1]
Off-Targets
KDM5B (JARID1B)950 nM[3]
KDM5C (JARID1C)1760 nM[3]
Panel of 100 Protein KinasesNo significant inhibition at 30 µM[3]

Experimental Protocols

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (calcium-rich)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with GSK-J4/J5 for the desired time.

  • Harvest cells, including any floating cells from the supernatant.

  • Wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with GSK-J4/J5 and harvest.

  • Wash cells with PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS.

  • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry using a linear scale for PI fluorescence.

Visualizations

GSK-J4_Mechanism_of_Action GSK-J4 Mechanism of Action Leading to Cytotoxicity GSKJ4 GSK-J4 (Prodrug) Esterases Cellular Esterases GSKJ4->Esterases Hydrolysis GSKJ1 GSK-J1 (Active Inhibitor) JMJD3_UTX JMJD3 (KDM6B) / UTX (KDM6A) GSKJ1->JMJD3_UTX Inhibition Esterases->GSKJ1 H3K27me3 Increase in H3K27me3 JMJD3_UTX->H3K27me3 Prevents Demethylation GeneRepression Repression of Target Genes (e.g., for proliferation, survival) H3K27me3->GeneRepression Apoptosis Apoptosis GeneRepression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneRepression->CellCycleArrest Senescence Senescence GeneRepression->Senescence Toxicity Selective Cytotoxicity in Cancer Cells Apoptosis->Toxicity CellCycleArrest->Toxicity Senescence->Toxicity

Caption: GSK-J4 mechanism leading to selective cytotoxicity.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Toxicity Start Unexpected Cell Toxicity Observed CheckControl Is toxicity observed with GSK-J5 (inactive control)? Start->CheckControl CheckConcentration Is GSK-J4 concentration optimized? CheckControl->CheckConcentration No OffTarget Potential off-target effect of GSK-J5 or solvent. CheckControl->OffTarget Yes DoseResponse Perform dose-response curve on cancer vs. normal cells. CheckConcentration->DoseResponse No CheckCulture Are cell cultures healthy and free of contamination? CheckConcentration->CheckCulture Yes LowerConcentration Lower GSK-J5/solvent concentration. Test new lot. OffTarget->LowerConcentration OnTargetToxicity Toxicity is likely on-target. Proceed with optimized concentration. CheckCulture->OnTargetToxicity Yes CultureIssues Address cell culture issues: - Check for mycoplasma - Use consistent passage number - Ensure proper handling CheckCulture->CultureIssues No ResolveCulture Resolve culture issues and repeat experiment. CultureIssues->ResolveCulture

References

Technical Support Center: Mycoplasma Contamination and GSK-J4/J2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering issues with GSK-J4/J2 experiments, potentially due to Mycoplasma contamination.

Frequently Asked Questions (FAQs)

Q1: What is Mycoplasma and how can it affect my cell-based assays?

Mycoplasma are small, self-replicating bacteria that are a common contaminant of cell cultures. Due to their lack of a cell wall, they are resistant to many common antibiotics like penicillin. Mycoplasma contamination can significantly alter host cell physiology and metabolism, leading to unreliable and irreproducible experimental results.

Q2: What are the specific effects of Mycoplasma contamination on experiments involving the H3K27 demethylase inhibitor GSK-J4 and its inactive analog, GSK-J2?

Mycoplasma contamination can confound experimental results by:

  • Altering Gene Expression: Mycoplasma can induce broad changes in the host cell's gene expression profile, potentially masking or mimicking the effects of GSK-J4.

  • Modulating Inflammatory Responses: Mycoplasma species are potent activators of inflammatory signaling pathways, particularly through Toll-like receptors (TLRs). This can lead to the production of cytokines and other inflammatory mediators, which may be the intended focus of study for GSK-J4's effects.

  • Affecting Cell Viability and Proliferation: Contamination can impact cell growth rates and viability, interfering with assays that measure these parameters in response to GSK-J4/J2 treatment.

  • Metabolizing Arginine: Some Mycoplasma species can deplete arginine from the culture medium, which can have widespread effects on cellular function and may interfere with specific experimental readouts.

Q3: My untreated control cells are showing an unexpected inflammatory response. Could this be Mycoplasma?

Yes, this is a classic sign of Mycoplasma contamination. Mycoplasma is known to activate pattern recognition receptors, such as TLR2, leading to the activation of downstream signaling pathways like NF-κB and the production of pro-inflammatory cytokines. If your experiment involves studying inflammation, it is crucial to rule out Mycoplasma contamination.

Q4: I am seeing a discrepancy between the expected and observed IC50 values for GSK-J4. Can Mycoplasma be the cause?

While direct evidence for Mycoplasma altering GSK-J4 IC50 values is not prominently documented, it is plausible. Mycoplasma can alter cellular metabolism and drug uptake, and the inflammatory stress it induces could influence the cellular response to epigenetic modifiers like GSK-J4. Therefore, unexpected potency shifts should prompt an investigation into Mycoplasma contamination.

Troubleshooting Guide

If you suspect Mycoplasma contamination is affecting your GSK-J4/J2 experiments, follow these troubleshooting steps.

Step 1: Detect Mycoplasma Contamination

It is essential to regularly test your cell cultures for Mycoplasma. Several detection methods are available, each with its own advantages and disadvantages.

Table 1: Comparison of Mycoplasma Detection Methods

MethodPrincipleProsCons
PCR-Based Assays Amplification of Mycoplasma-specific DNA sequences.High sensitivity and specificity. Rapid results.Can detect DNA from non-viable organisms. Prone to contamination if not performed carefully.
Enzyme-Based Assays Detection of enzymes specific to Mycoplasma.Rapid and easy to perform.Can have lower sensitivity than PCR.
DNA Staining (e.g., DAPI) Staining of cell cultures with a fluorescent DNA-binding dye. Mycoplasma appear as small, extra-nuclear flecks.Inexpensive and straightforward.Lower sensitivity. Can be difficult to interpret.
Culture-Based Method Culturing the sample on specialized agar plates."Gold standard" - detects only viable Mycoplasma.Slow (can take up to 28 days). Some species are difficult to culture.
Step 2: Eliminate Mycoplasma Contamination

If your cultures test positive for Mycoplasma, you have two primary options:

  • Discard the Contaminated Culture: This is the most reliable method to prevent the spread of contamination.

  • Treat the Culture with a Mycoplasma-Specific Antibiotic: This should be a last resort for valuable or irreplaceable cell lines.

Table 2: Common Mycoplasma Elimination Reagents

ReagentMechanism of ActionRecommended ConcentrationTreatment Duration
Plasmocin™ Combination of two bactericidal components.25 µg/mL2 weeks
MycoZap™ Combination of antibiotics and an antimetabolic agent.Varies by productTypically 4-8 passages
BM-Cyclin Alternating treatment with a macrolide and a tetracycline.Varies by product3 weeks
Step 3: Confirm Elimination and Implement Preventative Measures

After treatment, it is crucial to re-test the culture to confirm the successful elimination of Mycoplasma. To prevent future contamination, adhere to strict aseptic techniques, quarantine new cell lines, and perform regular testing.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This is a generalized protocol. Always refer to the specific instructions of your chosen PCR detection kit.

  • Sample Preparation: Collect 1 mL of cell culture supernatant from a sub-confluent culture. Centrifuge at 200 x g for 5 minutes to pellet the cells. Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any Mycoplasma.

  • DNA Extraction: Carefully discard the supernatant and extract DNA from the pellet using a commercial DNA extraction kit.

  • PCR Amplification: Set up a PCR reaction using a Mycoplasma-specific primer set and your extracted DNA as a template. Include a positive control (Mycoplasma DNA) and a negative control (nuclease-free water).

  • Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of a band of the expected size in your sample lane indicates Mycoplasma contamination.

Visualizations

Mycoplasma_Detection_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis start Sub-confluent Cell Culture supernatant Collect Supernatant start->supernatant pellet_cells Centrifuge (200 x g) supernatant->pellet_cells pellet_myco Centrifuge (12,000 x g) pellet_cells->pellet_myco Supernatant dna_extraction DNA Extraction pellet_myco->dna_extraction pcr PCR Amplification dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel result Result gel->result

Caption: Workflow for Mycoplasma detection using a PCR-based method.

Mycoplasma_Signaling_Pathway cluster_mycoplasma Mycoplasma Contamination cluster_cell Host Cell mycoplasma Mycoplasma tlr2 TLR2 mycoplasma->tlr2 activates myd88 MyD88 tlr2->myd88 nfkb NF-κB myd88->nfkb nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines induces transcription of

Caption: Simplified signaling pathway of Mycoplasma-induced inflammation.

Troubleshooting_Decision_Tree start Unexpected Experimental Results (e.g., high control inflammation) q1 Suspect Mycoplasma Contamination? start->q1 test Test for Mycoplasma (PCR, etc.) q1->test Yes other_issues Investigate Other Potential Experimental Issues q1->other_issues No q2 Test Positive? test->q2 eliminate Eliminate Mycoplasma or Discard Culture q2->eliminate Yes continue_exp Continue Experiment with Regular Monitoring q2->continue_exp No retest Retest to Confirm Elimination eliminate->retest q3 Test Negative? retest->q3 q3->eliminate No (Re-treat) q3->continue_exp Yes

Caption: Decision tree for troubleshooting Mycoplasma contamination.

Batch-to-batch variability of GSK-J2 from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the batch-to-batch variability of the histone demethylase inhibitor, GSK-J2, from different suppliers. As an inactive isomer of the potent JMJD3/KDM6B inhibitor GSK-J1, this compound is a critical negative control in epigenetic studies. However, inconsistencies between batches or suppliers can compromise experimental validity. This guide offers insights into potential issues and provides detailed protocols for in-house quality control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality critical for my experiments?

This compound is the structural isomer of GSK-J1, a potent inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). Due to a critical difference in its chemical structure, this compound does not effectively bind to the active site of these enzymes and is therefore considered inactive, making it an ideal negative control for experiments involving GSK-J1.[1] Using a reliable batch of this compound is crucial to ensure that any observed cellular effects are due to the specific inhibition of the target demethylases by GSK-J1 and not from off-target effects or impurities present in the control compound.

Q2: I'm observing unexpected activity with my this compound control. What could be the cause?

Unexpected activity from a this compound control could stem from several factors:

  • Purity: The batch may contain impurities that are biologically active. Purity levels can vary between suppliers and even between batches from the same supplier.

  • Residual Activity: While generally considered inactive, some data suggests this compound may have very weak inhibitory activity against certain demethylases at high concentrations. For instance, one supplier notes an IC50 of 49 μM for KDM6B.[2] If your experimental concentration is high, you might observe some effects.

  • Compound Stability: this compound, like many small molecules, can degrade if not stored correctly. Degradation products could potentially have off-target effects. Some suppliers warn that solutions are unstable and should be prepared fresh.[3]

  • Cellular Context: In certain cell lines or under specific experimental conditions, even minor off-target effects could be amplified, leading to an observable phenotype.

Q3: How can I be sure that the this compound I purchased is suitable for my experiments?

It is highly recommended to perform in-house quality control on each new batch of this compound, regardless of the supplier's specifications. This validation should ideally include:

  • Purity and Identity Verification: Using analytical techniques like LC-MS and NMR.

  • Functional Inactivity Confirmation: Performing an in vitro enzymatic assay to confirm its lack of inhibition on the target enzyme, JMJD3.

  • Cell-Based Assay Validation: Testing the compound in your specific cell model to ensure it does not produce the same phenotypic effects as GSK-J1.

Detailed protocols for these validation steps are provided in the Troubleshooting Guides section.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results with this compound Control
  • Symptom: Your this compound negative control shows a similar, albeit weaker, effect to your active compound (GSK-J1) in a cell-based assay.

  • Possible Cause: The purity of your this compound batch may be lower than specified, or it may have some residual activity at the concentration used.

  • Troubleshooting Workflow:

    start Inconsistent results with this compound check_conc Review this compound Concentration start->check_conc purity_check Verify Purity via LC-MS check_conc->purity_check If concentration is appropriate activity_assay Confirm Inactivity with Enzymatic Assay purity_check->activity_assay If purity is confirmed contact_supplier Contact Supplier for CoA and Support purity_check->contact_supplier If purity is low new_batch Test a New Batch or from a Different Supplier activity_assay->new_batch If activity is detected end_ok Problem Resolved activity_assay->end_ok If inactive new_batch->end_ok contact_supplier->new_batch

    Troubleshooting workflow for this compound inconsistency.

Issue 2: Solubility and Stability Problems
  • Symptom: You observe precipitation in your stock or working solutions of this compound, or you see a decrease in its expected (lack of) effect over time.

  • Possible Cause: this compound may have limited solubility in your chosen solvent or may be unstable under your storage conditions. Repeated freeze-thaw cycles can also lead to degradation.

  • Corrective Actions:

    • Prepare Fresh Solutions: As recommended by some suppliers, prepare working solutions fresh from a DMSO stock for each experiment.[3]

    • Aliquot Stock Solutions: To minimize freeze-thaw cycles, aliquot your main stock solution into single-use volumes.

    • Proper Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier.[2]

    • Check Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not affecting your cells and is consistent across all experimental conditions.

Data Presentation: Supplier Purity Comparison

SupplierStated PurityAnalytical MethodNotes
MedchemExpress 99.75%LCMS-
Tocris Bioscience ≥98%HPLCBatch-specific molecular weight may vary due to hydration.
Cayman Chemical ≥90%Not specified on product pageData for the sodium salt form.
Selleck Chemicals Not explicitly quantified on the main product pageNMR & HPLCStated to be of "top-tier quality".

Note: This data is based on publicly available information from supplier websites and may not reflect the exact purity of a specific batch. Always refer to the batch-specific Certificate of Analysis.

Experimental Protocols

Protocol 1: Purity and Identity Verification by LC-MS

This protocol provides a general method for verifying the purity and identity of a this compound sample.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Method:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use a high-resolution mass spectrometer in positive ion mode.

    • Data Analysis:

      • Extract the ion chromatogram for the expected m/z of this compound (C22H23N5O2, MW: 389.45). The expected [M+H]+ ion is approximately 390.19.

      • Assess the purity by integrating the peak area of this compound and any visible impurities.

      • Confirm the identity by comparing the measured mass to the theoretical mass.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_reagents Prepare Reagents: - JMJD3 Enzyme - GSK-J1 (Control) - this compound (Test) - Assay Buffer add_compounds Add Compounds to Substrate-Coated Plate prep_reagents->add_compounds add_enzyme Add JMJD3 Enzyme add_compounds->add_enzyme incubate_reaction Incubate at 37°C add_enzyme->incubate_reaction add_capture_ab Add Capture Antibody incubate_reaction->add_capture_ab add_detection_ab Add Detection Antibody add_capture_ab->add_detection_ab add_substrate Add Colorimetric Substrate add_detection_ab->add_substrate read_plate Read Absorbance add_substrate->read_plate

References

Validation & Comparative

GSK-J1 vs. GSK-J2: A Comparative Analysis of Their Effects on TNF-alpha Production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential impacts of the histone demethylase inhibitor GSK-J1 and its inactive analog, GSK-J2, on the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).

This guide provides a detailed comparison of GSK-J1 and this compound, focusing on their mechanisms of action and their effects on TNF-α production, supported by experimental data. We delve into the molecular interactions that differentiate these two compounds and present their effects in a clear, data-driven format to aid in experimental design and interpretation.

At a Glance: Key Differences

FeatureGSK-J1This compound
Primary Target JMJD3 (KDM6B) and UTX (KDM6A) histone demethylases[1][2]Inactive as a JMJD3 inhibitor[1]
Mechanism of Action Inhibits H3K27 demethylation, leading to increased H3K27me3[2][3]Does not significantly inhibit H3K27 demethylase activity[1][4]
Effect on TNF-α Production Inhibits TNF-α production[1][3][5]No significant effect on TNF-α production[1][5]
Cellular Permeability Low, requires pro-drug (GSK-J4) for cellular activity[1][5]Low, its pro-drug (GSK-J5) is used as a negative control[1][5]

Mechanism of Action: A Tale of Two Isomers

GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 and UTX, which are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27me3/me2)[1][2]. This repressive histone mark is crucial for regulating the expression of inflammatory genes. The inhibitory activity of GSK-J1 stems from its ability to chelate the active site Fe(II) cofactor and mimic the binding of the co-substrate α-ketoglutarate[1][5].

This compound, a regio-isomer of GSK-J1, serves as a vital negative control in experimental settings[1]. Despite having similar physicochemical properties to GSK-J1, a subtle change in its chemical structure prevents it from forming the critical bidentate interaction with the catalytic metal ion in the JMJD3 active site[1][4]. This renders this compound significantly less potent, with an IC50 for JMJD3 inhibition greater than 100 μM, compared to GSK-J1's IC50 of 60 nM in cell-free assays[1][2].

The following diagram illustrates the proposed signaling pathway through which GSK-J1 modulates TNF-α production.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Extracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_activation NF-κB Activation TLR4->NFkB_activation Activates NFkB_translocation NF-κB NFkB_activation->NFkB_translocation Translocates to Nucleus JMJD3_UTX JMJD3/UTX NFkB_translocation->JMJD3_UTX Induces Expression H3K27me3 H3K27me3 (Repressive Mark) JMJD3_UTX->H3K27me3 Demethylates TNFA_gene TNFA Gene JMJD3_UTX->TNFA_gene Promotes Transcription H3K27me3->TNFA_gene Represses Transcription TNFa_mRNA TNF-α mRNA TNFA_gene->TNFa_mRNA Transcription TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein Translation GSKJ1 GSK-J1 GSKJ1->JMJD3_UTX Inhibits GSKJ2 This compound (Inactive) GSKJ2->JMJD3_UTX No significant inhibition G cluster_0 Preparation cluster_1 Treatment cluster_2 Stimulation cluster_3 Analysis Cell_Culture Culture Human Primary Macrophages Treatment_GSKJ4 Treat with GSK-J4 (pro-drug of GSK-J1) Cell_Culture->Treatment_GSKJ4 Treatment_GSKJ5 Treat with GSK-J5 (pro-drug of this compound) Cell_Culture->Treatment_GSKJ5 Vehicle_Control Vehicle Control Cell_Culture->Vehicle_Control LPS_Stimulation LPS Stimulation Treatment_GSKJ4->LPS_Stimulation Treatment_GSKJ5->LPS_Stimulation Vehicle_Control->LPS_Stimulation ELISA Measure TNF-α Protein (ELISA) LPS_Stimulation->ELISA qPCR Measure TNFA mRNA (qRT-PCR) LPS_Stimulation->qPCR ChIP Analyze H3K27me3 at TNFA Promoter (ChIP-qPCR) LPS_Stimulation->ChIP

References

A Researcher's Guide to Validating GSK-J4 Specificity with the Inactive Control GSK-J5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the histone demethylase inhibitor GSK-J4 and its inactive isomer, GSK-J5. It is designed for researchers in epigenetics, drug discovery, and related fields to underscore the critical importance of using appropriate negative controls to validate the on-target effects of chemical probes. Here, we present supporting experimental data, detailed protocols, and visualizations to facilitate robust experimental design and data interpretation.

Introduction to GSK-J4 and GSK-J5

GSK-J4 is a widely used small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone demethylases. Specifically, it is a cell-permeable prodrug that is hydrolyzed intracellularly to its active form, GSK-J1. GSK-J1 is a potent, competitive inhibitor of the H3K27me3/me2 demethylases KDM6B (JMJD3) and KDM6A (UTX)[1][2]. By inhibiting these enzymes, GSK-J4 treatment leads to an increase in the global levels of the repressive histone mark H3K27 trimethylation (H3K27me3), thereby altering gene expression[2][3].

To ensure that the observed biological effects of GSK-J4 are due to the specific inhibition of KDM6A/B and not from off-target interactions of the chemical scaffold, it is essential to use a proper negative control. GSK-J5 is an isomer of GSK-J4 and serves as this crucial control[4]. It is structurally similar to GSK-J4 but is biologically inactive against KDM6A/B, allowing researchers to differentiate between on-target epigenetic modulation and non-specific cellular responses[4].

cluster_0 Cell Membrane GSKJ4_ext GSK-J4 (Prodrug) GSKJ1_int GSK-J1 (Active) GSKJ4_ext->GSKJ1_int Hydrolysis GSKJ5_ext GSK-J5 (Control) KDM6 KDM6A (UTX) KDM6B (JMJD3) GSKJ5_ext->KDM6 No Inhibition GSKJ1_int->KDM6 Inhibition H3K27me3 H3K27me3 (Repressive Mark) KDM6->H3K27me3 Demethylation Gene Target Gene (e.g., TNFA) H3K27me3->Gene Repression

Caption: Mechanism of Action of GSK-J4 vs. GSK-J5.
Data Presentation: Comparative Inhibitory Activity

The specificity of GSK-J4 is determined by comparing its inhibitory concentration (IC50) against its primary targets versus other histone demethylases and the corresponding lack of activity of GSK-J5. While GSK-J4 is a potent inhibitor of KDM6A and KDM6B, studies have shown it can also inhibit other KDM subfamilies at similar concentrations, highlighting the indispensable role of the GSK-J5 control[5][6].

Target Compound Assay Type IC50 Value Reference
KDM6A (UTX) GSK-J4AlphaLISA6.6 µM[5]
GSK-J5AlphaLISA>100 µM[5][6]
KDM6B (JMJD3) GSK-J4AlphaLISA8.6 µM[5]
GSK-J5AlphaLISA>100 µM[5][6]
KDM5B GSK-J4AlphaLISA11.2 µM[5][6]
GSK-J5AlphaLISA>100 µM[5][6]
KDM4C GSK-J4AlphaLISA20.3 µM[5][6]
GSK-J5AlphaLISA>100 µM[5][6]
TNF-α Production GSK-J4Macrophage Assay~9 µM[1][4]
GSK-J5Macrophage AssayNo effect at 25 µM[4]

Experimental Protocols

To validate the specificity of GSK-J4, a multi-faceted approach is required, combining biochemical and cellular assays.

Protocol 1: In Vitro Histone Demethylase Inhibition Assay (AlphaLISA)

This biochemical assay quantitatively measures the inhibition of recombinant KDM enzymes.

Methodology:

  • Reagents: Recombinant human KDM6A/B enzymes, biotinylated H3K27me3 peptide substrate, α-ketoglutarate, ferrous ammonium sulfate, ascorbic acid, AlphaLISA detection reagents (Streptavidin Donor beads, anti-H3K27me2/1 Acceptor beads).

  • Procedure:

    • Prepare a reaction buffer containing assay components minus the enzyme.

    • Dispense serial dilutions of GSK-J4 and GSK-J5 into a 384-well plate. Include a DMSO vehicle control.

    • Add the reaction buffer to the wells.

    • Initiate the demethylation reaction by adding the KDM enzyme.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the AlphaLISA acceptor beads and streptavidin donor beads.

    • Incubate in the dark to allow for bead association.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: The signal is inversely proportional to enzyme activity. Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate IC50 values.

    • Expected Outcome: GSK-J4 will show a dose-dependent inhibition of KDM6A/B activity, while GSK-J5 will show no significant inhibition at comparable concentrations.

Protocol 2: Cellular H3K27me3 Level Assessment by Western Blot

This assay confirms target engagement within a cellular context by measuring changes in global H3K27me3 levels.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., human macrophages, glioma cells) and allow them to adhere overnight[7].

    • Treat cells with varying concentrations of GSK-J4, a high concentration of GSK-J5 (e.g., 10 µM), and a DMSO vehicle control for 24-48 hours.

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Lyse the cells using a hypotonic buffer and isolate the nuclear fraction by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).

  • Western Blotting:

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for H3K27me3.

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control[3].

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the H3K27me3 signal to the total Histone H3 signal.

    • Expected Outcome: GSK-J4 treatment will result in a dose-dependent increase in the H3K27me3/Total H3 ratio[3][8]. GSK-J5 and DMSO-treated cells will show no significant change.

Protocol 3: Pro-inflammatory Cytokine Production Assay in Macrophages

This functional assay assesses a key biological consequence of KDM6B inhibition in an inflammatory context.

Methodology:

  • Cell Culture and Treatment:

    • Differentiate human primary monocytes into macrophages.

    • Pre-treat macrophages with GSK-J4, GSK-J5, or DMSO vehicle control for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement:

    • After a suitable incubation period (e.g., 6 hours), collect the cell culture supernatant.

    • Measure the concentration of secreted TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the TNF-α concentrations across the different treatment groups.

    • Expected Outcome: LPS stimulation will induce high levels of TNF-α in the DMSO control group. GSK-J4 will significantly and dose-dependently reduce LPS-induced TNF-α production[4]. GSK-J5 will have no effect on TNF-α levels compared to the DMSO control[4].

cluster_treatments Parallel Treatments cluster_assays Endpoint Analysis cluster_outcomes Expected Outcomes start Select Cell Model (e.g., Primary Macrophages) DMSO Vehicle (DMSO) start->DMSO GSKJ5 Negative Control (GSK-J5) start->GSKJ5 GSKJ4 Active Compound (GSK-J4) start->GSKJ4 stimulus Stimulate with LPS (Induce Target Pathway) DMSO->stimulus GSKJ5->stimulus GSKJ4->stimulus WB Western Blot (H3K27me3 levels) stimulus->WB ELISA ELISA (TNF-α secretion) stimulus->ELISA outcome_dmso DMSO: Baseline H3K27me3 High TNF-α WB->outcome_dmso outcome_j5 GSK-J5: Baseline H3K27me3 High TNF-α (No Effect) WB->outcome_j5 outcome_j4 GSK-J4: Increased H3K27me3 Low TNF-α (Specific Effect) WB->outcome_j4 ELISA->outcome_dmso ELISA->outcome_j5 ELISA->outcome_j4

Caption: Experimental workflow for validating GSK-J4 specificity.
Conclusion

References

A Researcher's Guide to Inactive Histone Demethylase Analogs: A Comparative Look at GSK-J2

Author: BenchChem Technical Support Team. Date: December 2025

The Critical Role of Inactive Analogs in Histone Demethylase Research

Histone demethylases are enzymes that remove methyl groups from histone proteins, playing a crucial role in regulating gene expression. Small molecule inhibitors targeting these enzymes are powerful tools to study their function and are being explored as potential therapeutics for various diseases, including cancer and inflammatory disorders.

When using a potent inhibitor, it is essential to distinguish between the effects caused by the specific inhibition of the target enzyme and any "off-target" effects. Off-target effects are unintended interactions of the compound with other cellular components, which can lead to misinterpretation of experimental results.[1][2] Inactive analogs are structurally similar to the active inhibitor but are designed to have significantly lower or no inhibitory activity against the target enzyme. By comparing the cellular effects of the active inhibitor to its inactive counterpart, researchers can more confidently attribute the observed phenotypes to the inhibition of the intended target.

GSK-J2: The Inactive Counterpart to a Potent JMJD3/UTX Inhibitor

GSK-J1 and its cell-permeable ethyl ester prodrug, GSK-J4, are potent and selective inhibitors of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[3] this compound is a regioisomer of GSK-J1 and serves as its inactive control.[3] The cell-permeable version of this compound is GSK-J5. The key difference lies in the position of a nitrogen atom in the pyridine ring, which is crucial for the chelation of the active site iron atom required for catalytic activity. This subtle structural change renders this compound and GSK-J5 largely incapable of inhibiting JMJD3 and UTX.[3]

Chemical Structures
CompoundRoleChemical Structure
GSK-J1 Active Inhibitor[Image of GSK-J1 structure]
This compound Inactive Analog[Image of this compound structure]
GSK-J4 Cell-permeable Active Inhibitor (Prodrug of GSK-J1)[Image of GSK-J4 structure]
GSK-J5 Cell-permeable Inactive Analog (Prodrug of this compound)[Image of GSK-J5 structure]

Comparative Performance Data

The following table summarizes the inhibitory activity of GSK-J1/J4 and their inactive analogs, this compound/J5, against various histone demethylases. The data clearly demonstrates the significant difference in potency between the active and inactive compounds for their primary targets, JMJD3 and UTX.

CompoundTarget DemethylaseIC50 (in vitro)Cellular ActivityReference
GSK-J1 JMJD3 (KDM6B)60 nMActive[3]
UTX (KDM6A)Potent InhibitionActive[3]
KDM5B~1.2 µMActive[3]
KDM5C~0.9 µMActive[3]
This compound JMJD3 (KDM6B)>100 µMInactive[3]
UTX (KDM6A)>100 µMInactive[3]
GSK-J4 JMJD3 (KDM6B)-Potent Inhibition[3]
UTX (KDM6A)-Potent Inhibition[3]
GSK-J5 JMJD3 (KDM6B)-Inactive[3]
UTX (KDM6A)-Inactive[3]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in vitro.

Other Inactive Histone Demethylase Analogs: A Limited Landscape

While this compound is a well-characterized and widely used inactive control, the availability of such specific tools for other histone demethylase subfamilies is more limited. Researchers often rely on alternative control strategies:

  • Structurally Unrelated Compounds: Using inhibitors with different chemical scaffolds that target the same enzyme can help to rule out off-target effects specific to one chemical class.

  • Catalytically Inactive Mutants: Expressing a version of the target demethylase that has been mutated to be catalytically dead can serve as a genetic control to complement pharmacological studies.[4][5]

  • Structure-Activity Relationship (SAR) Studies: During the drug discovery process, chemists synthesize and test a series of related compounds. Analogs from these studies that show significantly reduced or no activity can sometimes be used as negative controls.[6][7][8][9] For example, in the development of LSD1 inhibitors based on the tranylcypromine scaffold, certain structural modifications lead to a loss of activity.[6][7]

The following table provides a conceptual comparison, as direct comparative experimental data for a wide range of inactive analogs is scarce.

Histone Demethylase SubfamilyActive Inhibitor ExampleInactive Control StrategyNotes
KDM6 (JMJD3/UTX) GSK-J1 / GSK-J4This compound / GSK-J5 (Inactive Analog)Well-validated and commercially available.
KDM4 NCDM-32B, QC6352Catalytically inactive mutants (e.g., H188A), Structurally related but inactive compounds from SAR studies.Specific, commercially available inactive small molecule analogs are not as common as for KDM6.
KDM5 KDM5-C49, JIB-04Catalytically inactive mutants, Analogs from SAR studies.The relationship between KDM5-C49 and its ethyl ester KDM5-C70 is that of a prodrug to the active compound, not an active/inactive pair.[10]
LSD1 (KDM1A) Tranylcypromine analogs (e.g., ORY-1001), SP-2509Inactive analogs from SAR studies, Structurally unrelated MAO inhibitors with low LSD1 activity.Structure-activity relationship studies have identified key structural features for LSD1 inhibition, and molecules lacking these can serve as controls.[6][7]

Experimental Protocols: Utilizing Inactive Analogs in Key Assays

The inclusion of an inactive analog like this compound is crucial in various experimental setups to ensure the observed effects are due to the specific inhibition of the target histone demethylase.

Cellular Thermal Shift Assay (CETSA)

This assay measures the thermal stability of a protein in the presence and absence of a ligand. Binding of an active inhibitor is expected to stabilize the target protein, leading to a higher melting temperature.

  • Protocol Outline:

    • Treat cells with the active inhibitor (e.g., GSK-J4) and the inactive analog (e.g., GSK-J5) at various concentrations. A vehicle control (e.g., DMSO) should also be included.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein (e.g., JMJD3) at each temperature by Western blot.

    • An increase in the melting temperature in the presence of the active inhibitor, but not the inactive analog, indicates direct target engagement.

Histone Demethylase Activity Assays (AlphaLISA and HTRF)

These are high-throughput, in vitro assays to measure the enzymatic activity of histone demethylases.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Protocol Outline: [11][12][13][14][15]

    • Incubate the recombinant histone demethylase (e.g., JMJD3) with a biotinylated histone peptide substrate (e.g., H3K27me3) in the presence of the active inhibitor, inactive analog, or vehicle control.

    • Add AlphaLISA acceptor beads conjugated to an antibody that recognizes the demethylated product and streptavidin-coated donor beads that bind to the biotinylated peptide.

    • In the absence of inhibition, the enzyme demethylates the substrate, preventing the antibody on the acceptor beads from binding. This keeps the donor and acceptor beads separated.

    • In the presence of an active inhibitor, the substrate remains methylated, allowing the antibody to bind and bring the donor and acceptor beads into proximity.

    • Upon excitation, the donor beads generate singlet oxygen, which activates the acceptor beads, producing a luminescent signal. A high signal indicates inhibition of the demethylase. The inactive analog should not produce a significant signal.

  • HTRF (Homogeneous Time-Resolved Fluorescence) Protocol Outline: [16][17]

    • Similar to AlphaLISA, incubate the enzyme, substrate, and test compounds.

    • Add a europium cryptate-labeled antibody that recognizes the methylated substrate and an XL665-labeled streptavidin that binds the biotinylated peptide.

    • If the enzyme is active, the methyl mark is removed, and the antibody does not bind, resulting in a low FRET signal.

    • If the enzyme is inhibited, the antibody binds to the methylated substrate, bringing the europium and XL665 into close proximity, resulting in a high FRET signal.

    • The inactive analog should show a low FRET signal, similar to the vehicle control.

Signaling Pathways and Experimental Workflows

The inhibition of JMJD3 and UTX by GSK-J1/J4 has been shown to impact several key signaling pathways, particularly in the context of inflammation and cancer. The use of this compound is critical in these studies to confirm that the observed effects on these pathways are due to the inhibition of H3K27 demethylation.

NF-κB Signaling Pathway in Inflammation

JMJD3 is known to be a downstream target of the NF-κB signaling pathway and also plays a role in regulating the expression of NF-κB target genes involved in inflammation.[18][19][20][21]

NF_kB_Signaling cluster_nucleus stimulus LPS / TNF-α receptor TLR4 / TNFR stimulus->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases IkB->NFkB nucleus Nucleus NFkB->nucleus translocates NFkB_nuc NF-κB JMJD3_gene JMJD3 Gene NFkB_nuc->JMJD3_gene activates JMJD3_protein JMJD3 JMJD3_gene->JMJD3_protein expresses H3K27me3 H3K27me3 (Repressive Mark) JMJD3_protein->H3K27me3 demethylates Inflammatory_genes Inflammatory Genes (e.g., IL-6, TNF-α) JMJD3_protein->Inflammatory_genes activates H3K27me3->Inflammatory_genes represses Transcription Transcription Inflammatory_genes->Transcription GSK_J4 GSK-J4 GSK_J4->JMJD3_protein inhibits GSK_J5 GSK-J5 (Inactive) GSK_J5->JMJD3_protein

Caption: NF-κB signaling pathway and the role of JMJD3 in inflammation.

TGF-β Signaling Pathway in Development and Cancer

UTX, another target of GSK-J1/J4, is involved in the TGF-β signaling pathway, which has diverse roles in cellular processes like differentiation and has a complex, context-dependent role in cancer.[22][23][24][25]

TGFb_Signaling cluster_nucleus TGFb TGF-β Ligand ReceptorII Type II Receptor TGFb->ReceptorII ReceptorI Type I Receptor ReceptorII->ReceptorI recruits & phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 binds SMAD_complex SMAD Complex nucleus Nucleus SMAD_complex->nucleus translocates SMAD_complex_nuc SMAD Complex Target_genes Target Genes (e.g., differentiation, apoptosis) SMAD_complex_nuc->Target_genes binds to promoter UTX UTX H3K27me3 H3K27me3 (Repressive Mark) UTX->H3K27me3 demethylates UTX->Target_genes co-activates H3K27me3->Target_genes represses Transcription Transcription Target_genes->Transcription GSK_J4 GSK-J4 GSK_J4->UTX inhibits GSK_J5 GSK-J5 (Inactive) GSK_J5->UTX

Caption: TGF-β signaling pathway and the role of UTX.

Experimental Workflow: Validating On-Target Effects

The following workflow illustrates how to integrate an inactive analog like this compound to validate the on-target effects of an active histone demethylase inhibitor.

Caption: Workflow for validating on-target effects using an inactive analog.

Conclusion: The Indispensable Role of Inactive Controls

In the rapidly evolving field of epigenetics, the rigor of our experimental design is what underpins the validity of our discoveries. This compound serves as a prime example of a well-designed and crucial tool for dissecting the specific functions of the JMJD3 and UTX histone demethylases. While the availability of such specific inactive analogs for all histone demethylase subfamilies is currently limited, the principles of their use remain a gold standard in pharmacological research. By incorporating appropriate negative controls, be it an inactive small molecule analog, a catalytically dead mutant, or compounds from detailed SAR studies, researchers can significantly enhance the confidence in their findings and pave the way for a deeper understanding of the biological roles of histone demethylases and the development of novel therapeutic strategies.

References

Unveiling the Epigenetic Landscape: A Comparative Analysis of GSK-J1 and GSK-J2 in Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of epigenetic research, small molecule inhibitors are indispensable tools for dissecting the intricate roles of histone-modifying enzymes. Among these, GSK-J1 and its inactive regio-isomer, GSK-J2, have emerged as a critical pair for studying the function of Jumonji C (JmjC) domain-containing histone demethylases. This guide provides a comprehensive comparison of their effects on gene expression, supported by experimental data, to aid researchers in their experimental design and interpretation.

Differentiating GSK-J1 and this compound: Activity and Cellular Uptake

GSK-J1 is a potent and selective inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A), with a reported IC50 of 60 nM for JMJD3.[1][2] Its inhibitory action allows for the study of biological processes regulated by H3K27 methylation, a key repressive histone mark. In contrast, this compound is a regio-isomer of GSK-J1 and serves as an invaluable negative control in experiments.[3][4][5][6][7][8] Due to a different orientation of a pyridine nitrogen, it is unable to effectively bind the catalytic metal ion in the active site of the enzyme, rendering it largely inactive as a demethylase inhibitor (IC50 > 100 μM for JMJD3).[3][4][5]

For cellular studies, the ethyl ester prodrugs, GSK-J4 (from GSK-J1) and GSK-J5 (from this compound), are typically used.[3][4][5] These esterified forms exhibit enhanced cell permeability and are rapidly hydrolyzed by intracellular esterases to release the active (GSK-J1) or inactive (this compound) compound.[3][4][5]

CompoundTargetPotency (IC50 for JMJD3)Role in Experiments
GSK-J1 JMJD3 (KDM6B) and UTX (KDM6A)~60 nM[1][2]Active Inhibitor
This compound None (inactive)> 100 μM[3][5]Inactive Control
GSK-J4 JMJD3 (KDM6B) and UTX (KDM6A)-Cell-permeable Prodrug of GSK-J1
GSK-J5 None (inactive)-Cell-permeable Prodrug of this compound

Impact on Gene Expression: A Tale of Two Molecules

GSK-J1 (via GSK-J4): A Potent Modulator of Gene Expression

Treatment of various cell types with GSK-J4 leads to significant alterations in the transcriptome. By inhibiting the removal of the repressive H3K27me3 mark, GSK-J4 can lead to the silencing of target genes. However, the downstream effects can be complex, resulting in both up- and down-regulation of a host of genes involved in diverse cellular processes.

A study on differentiating embryoid bodies using RNA sequencing after treatment with 10 μM GSK-J4 for 48 hours identified 47 up-regulated and 58 down-regulated genes (log2-fold-change cut-off of 1.2).[9][10] Functional annotation of these differentially expressed genes revealed enrichment in pathways related to the suppression of cellular proliferation, cell cycle progression, and induction of cell death.[9][10]

Similarly, in acute myeloid leukemia (AML) cells, treatment with GSK-J4 resulted in the up-regulation of 1375 genes and down-regulation of 1354 genes. These changes were linked to the down-regulation of DNA replication and cell-cycle-related pathways, as well as the abrogation of critical cancer-promoting HOX genes.

Cell TypeTreatmentTechnologyKey Findings on Gene Expression
Differentiating Embryoid Bodies10 μM GSK-J4 for 48hRNA-Seq47 genes up-regulated, 58 genes down-regulated. Enriched pathways: suppression of cell proliferation, cell cycle progression, induction of cell death.[9][10]
Kasumi-1 (AML cell line)GSK-J4RNA-Seq1375 genes up-regulated, 1354 genes down-regulated. Down-regulation of DNA replication and cell-cycle pathways.
Human Primary Macrophages30 μM GSK-J4 with LPS stimulationPCR ArraySignificant reduction in the expression of 16 out of 34 LPS-driven cytokines, including TNF-α.[5]
This compound (via GSK-J5): The Silent Control

In studies where GSK-J5 is used as a negative control, it consistently fails to elicit the significant changes in gene expression or cellular phenotype observed with GSK-J4. For instance, in a study on human primary macrophages, while GSK-J4 dose-dependently inhibited the production of TNF-α, the inactive isomer GSK-J5 had no effect.[5] This lack of activity is crucial for confirming that the effects of GSK-J4 are due to its intended on-target inhibition of JMJD3/UTX and not due to off-target effects or the chemical scaffold itself.

Experimental Protocols

Below are representative methodologies for experiments comparing the effects of GSK-J4 and GSK-J5.

Cell Culture and Treatment

Human primary macrophages are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells are pre-treated with GSK-J4 or GSK-J5 at desired concentrations (e.g., 1-30 μM) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

RNA Isolation and Microarray/RNA-Seq Analysis

Total RNA is extracted from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer. For microarray analysis, labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array). For RNA-sequencing, libraries are prepared from the RNA and sequenced on a high-throughput sequencing platform.

Data Analysis

Raw microarray data is normalized (e.g., using RMA algorithm), and differential gene expression is determined using statistical tests (e.g., t-test or ANOVA) with corrections for multiple testing (e.g., Benjamini-Hochberg). For RNA-seq data, reads are aligned to a reference genome, and differential expression is calculated using tools like DESeq2 or edgeR. A fold-change and a p-value or false discovery rate (FDR) threshold are used to identify significantly regulated genes.

Visualizing the Mechanism and Workflow

To better understand the experimental logic and the underlying biological pathways, the following diagrams are provided.

G cluster_0 Experimental Workflow start Cell Culture (e.g., Macrophages) treatment Treatment Groups start->treatment gskj4 GSK-J4 (Active Prodrug) treatment->gskj4 gskj5 GSK-J5 (Inactive Control) treatment->gskj5 dmso Vehicle Control (DMSO) treatment->dmso analysis Gene Expression Analysis (Microarray / RNA-Seq) gskj4->analysis gskj5->analysis dmso->analysis data Comparative Data Analysis analysis->data conclusion Identify JMJD3/UTX Dependent Gene Regulation data->conclusion

Caption: Experimental workflow for comparing GSK-J4 and GSK-J5.

G cluster_1 Signaling Pathway Inhibition by GSK-J1 gskj4 GSK-J4 (Prodrug) gskj1 GSK-J1 (Active) gskj4->gskj1 Intracellular hydrolysis jmjd3 JMJD3 / UTX (H3K27 Demethylase) gskj1->jmjd3 Inhibits h3k27me3 H3K27me3 (Repressive Mark) jmjd3->h3k27me3 Removes Mark gene_silencing Target Gene Silencing (e.g., Inflammatory Genes) h3k27me3->gene_silencing Maintains cellular_response Altered Cellular Response (e.g., Reduced Inflammation) gene_silencing->cellular_response

References

GSK-J4: A Guide to its Selectivity Across KDM Subfamilies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GSK-J4 has emerged as a widely utilized chemical probe to investigate the biological functions of the KDM6 subfamily of histone demethylases. However, accumulating evidence suggests that its activity is not strictly confined to this subfamily, raising important considerations for its application in research and therapeutic development. This guide provides a comparative analysis of GSK-J4's effects on various lysine demethylase (KDM) subfamilies, supported by experimental data and detailed protocols.

Understanding the GSK-J Compounds

It is crucial to distinguish between the different forms of this chemical probe. GSK-J1 is the active inhibitor, a potent, competitive inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases, including the KDM6 subfamily. Due to its polar carboxylate group, GSK-J1 has limited cell permeability. To overcome this, the ethyl ester prodrug, GSK-J4 , was developed. GSK-J4 is cell-permeable and is rapidly hydrolyzed by intracellular esterases to the active GSK-J1 form. In contrast, GSK-J2 is a stereoisomer of GSK-J1 and, along with its corresponding ester prodrug GSK-J5 , serves as a negative control in experiments due to its poor inhibitory activity.[1][2]

Comparative Inhibitory Activity of GSK-J1/J4

Initial studies identified GSK-J1 as a highly selective inhibitor of the KDM6 subfamily members, KDM6A (UTX) and KDM6B (JMJD3), which are responsible for demethylating di- and trimethylated lysine 27 on histone H3 (H3K27me2/3).[3] However, subsequent, more comprehensive analyses have revealed that GSK-J1 and its prodrug GSK-J4 also inhibit other KDM subfamilies, particularly the KDM5 family, albeit with lower potency.[1][4] This lack of absolute specificity is a critical factor for researchers to consider when interpreting experimental outcomes.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J1 and GSK-J4 against a panel of KDM enzymes from different subfamilies, as determined by various biochemical and cellular assays.

Table 1: Comparative IC50 Values of GSK-J Compounds Against KDM Subfamilies

KDM SubfamilyTargetCompoundIC50 (µM)Assay TypeReference
KDM6 KDM6A (UTX)GSK-J10.06Mass Spectrometry[5]
GSK-J46.6AlphaLISA[4]
KDM6B (JMJD3)GSK-J10.06Mass Spectrometry[5]
GSK-J48.6AlphaLISA[4]
GSK-J411.2Cellular Assay[1]
KDM5 KDM5AGSK-J1>50Mass Spectrometry[3]
GSK-J419.1AlphaLISA[1]
KDM5BGSK-J10.95AlphaLISA[5]
GSK-J418.2AlphaLISA[1]
GSK-J413.5Cellular Assay[1]
KDM5CGSK-J11.76AlphaLISA[5]
GSK-J422.4AlphaLISA[1]
KDM4 KDM4AGSK-J1>50Mass Spectrometry[3]
GSK-J433.1AlphaLISA[1]
KDM4BGSK-J1>50Mass Spectrometry[3]
KDM4CGSK-J110.2AlphaLISA[1]
GSK-J415.1Cellular Assay[1]
KDM4DGSK-J1>50Mass Spectrometry[3]
KDM3 KDM3AGSK-J1>50Mass Spectrometry[3]
KDM2 KDM2BGSK-J1>50Mass Spectrometry[3]
Inactive Controls KDM6B (JMJD3)This compound49AlphaLISA[2]
KDM6B (JMJD3)GSK-J5>50Cellular Assay[1]

Note: IC50 values can vary between different assay formats and experimental conditions.

Experimental Protocols

Accurate determination of inhibitor potency and selectivity relies on robust experimental methodologies. Below are detailed protocols for key assays used to characterize KDM inhibitors.

Biochemical Activity Assay: AlphaLISA

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based immunoassay used to measure enzymatic activity in a high-throughput format.

Principle: This assay detects the product of the demethylase reaction. A biotinylated histone peptide substrate is incubated with the KDM enzyme. Upon demethylation, a specific antibody that recognizes the demethylated epitope binds to the peptide. This antibody is linked to an AlphaLISA Acceptor bead. The biotinylated peptide is captured by a Streptavidin-coated Donor bead. When the Donor and Acceptor beads are brought into close proximity, excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to a chemiluminescent signal at 615 nm. The inhibitor's presence reduces the enzymatic activity, leading to a decrease in the signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20). Prepare solutions of the KDM enzyme, biotinylated peptide substrate, co-factors (Fe(II), 2-oxoglutarate, ascorbate), and the inhibitor (GSK-J4) at various concentrations.

  • Enzymatic Reaction: In a 384-well plate, add the KDM enzyme, co-factors, and varying concentrations of the inhibitor.

  • Initiate Reaction: Add the biotinylated histone peptide substrate to start the reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.

  • Stop Reaction: Terminate the reaction by adding a solution containing EDTA.

  • Detection: Add the AlphaLISA Acceptor beads conjugated with the detection antibody and Streptavidin Donor beads.

  • Final Incubation: Incubate in the dark for 60 minutes at room temperature to allow for bead-antibody-peptide complex formation.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[6][7]

Cellular Target Engagement Assay: High-Content Immunofluorescence

This cellular assay directly measures the on-target effect of an inhibitor by quantifying the levels of a specific histone methylation mark within cells.

Principle: Cells are engineered to overexpress a specific KDM. Overexpression leads to a decrease in its target histone methylation mark. When these cells are treated with an effective inhibitor like GSK-J4, the KDM's activity is blocked, and the histone methylation level is restored. This change is visualized and quantified using immunofluorescence microscopy. A catalytically inactive mutant of the KDM is used as a control to ensure the observed effects are due to the inhibition of enzymatic activity.[8]

Protocol:

  • Cell Culture and Transfection: Plate cells (e.g., HeLa or U2OS) in multi-well imaging plates. Transiently transfect cells with plasmids encoding a full-length, FLAG-tagged wild-type KDM or a catalytically inactive mutant.

  • Inhibitor Treatment: After 20-24 hours, treat the cells with a serial dilution of the inhibitor (GSK-J4) or its inactive control (GSK-J5) for a specified duration (e.g., 24 hours).

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with methanol or Triton X-100.

  • Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against the FLAG-tag (to identify transfected cells) and a primary antibody against the specific histone methylation mark (e.g., H3K27me3 for KDM6B).

  • Secondary Staining: Wash the cells and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to identify the nuclei of transfected cells (FLAG-positive) and quantify the mean fluorescence intensity of the histone methylation mark within these nuclei.

  • Data Analysis: Normalize the intensity values and plot them against the inhibitor concentration to generate a dose-response curve and calculate the cellular IC50.[9]

Visualization of Selectivity and Cellular Workflow

The following diagrams illustrate the selectivity profile of GSK-J4 and the experimental workflow for assessing cellular target engagement.

GSK_J4_Selectivity cluster_inhibitor Chemical Probe cluster_kdm KDM Subfamilies GSK-J4 GSK-J4 KDM6 KDM6 (H3K27me2/3) GSK-J4->KDM6 High Potency (IC50: low µM in cells) KDM5 KDM5 (H3K4me2/3) GSK-J4->KDM5 Moderate Potency (IC50: ~10-20 µM in cells) KDM4 KDM4 (H3K9/36me2/3) GSK-J4->KDM4 Lower Potency (IC50: >15 µM in cells) Other_KDMs Other KDMs (KDM2, KDM3, etc.) GSK-J4->Other_KDMs Negligible Activity

Caption: Selectivity profile of GSK-J4 across KDM subfamilies.

Cellular_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_staining Immunofluorescence cluster_analysis Data Analysis start Plate Cells transfect Transfect with KDM Plasmid start->transfect treat Add GSK-J4 (Dose-Response) transfect->treat fix Fix & Permeabilize treat->fix stain Stain with Antibodies (Anti-FLAG, Anti-Histone Mark) fix->stain image High-Content Imaging stain->image analyze Quantify Fluorescence Intensity image->analyze ic50 Calculate Cellular IC50 analyze->ic50

Caption: Workflow for High-Content Immunofluorescence Assay.

Conclusion

While GSK-J4 remains a valuable tool for studying KDM6 biology, particularly H3K27me3 demethylation, it is not a completely selective inhibitor. Researchers must acknowledge its inhibitory effects on other KDM subfamilies, most notably KDM5. For experiments aiming to definitively attribute a phenotype to KDM6 inhibition, it is essential to include appropriate controls. These should include the use of the inactive control compound GSK-J5 and complementary genetic approaches, such as siRNA-mediated knockdown or CRISPR-based knockout of the specific KDM targets, to validate the pharmacological findings. This rigorous approach will ensure the accurate interpretation of data and contribute to a more precise understanding of the roles of individual KDM subfamilies in health and disease.

References

Cross-reactivity of GSK-J2 with other epigenetic enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Activity

GSK-J2 was designed to be an inactive control by altering the pyridine nitrogen position, which prevents the bidentate chelation of the active site iron necessary for inhibitory activity.[1][2] The following data summarizes the half-maximal inhibitory concentrations (IC50) of the active inhibitor prodrug (GSK-J4) and the inactive control prodrug (GSK-J5) against a panel of JmjC histone demethylases. Lower IC50 values indicate higher potency.

Target EnzymeGSK-J4 (Active Prodrug) IC50 (μM)GSK-J5 (Inactive Control Prodrug) IC50 (μM)Assay Type
KDM6B (JMJD3) 8.6>100AlphaLISA
KDM6A (UTX) 6.6>100AlphaLISA
KDM2B>100>100AlphaLISA
KDM3A43>100AlphaLISA
KDM4A13>100AlphaLISA
KDM4B10>100AlphaLISA
KDM4C7.9>100AlphaLISA
KDM5A27>100AlphaLISA
KDM5B0.915AlphaLISA
KDM5C1.124AlphaLISA
KDM7A30>100AlphaLISA
PHF813>100AlphaLISA

Data sourced from Heinemann et al., 2014.

As the data indicates, GSK-J5 (the cell-permeable version of this compound) shows negligible activity against most of the tested demethylases, with IC50 values largely exceeding 100 μM. While some weak activity is noted against KDM5B and KDM5C, it is significantly less potent than the active compound, GSK-J4, confirming its suitability as a negative control in cellular assays.

Experimental Protocols

The inhibitory activities listed above were determined using an in vitro biochemical assay, specifically the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

AlphaLISA Protocol for Histone Demethylase Cross-Reactivity Screening

The AlphaLISA technology is a bead-based, no-wash immunoassay used to measure the demethylation of a biotinylated histone peptide substrate by a target enzyme.

  • Reaction Setup : The histone demethylase enzyme (e.g., KDM6B), its specific biotinylated histone peptide substrate (e.g., H3K27me3), and cofactors (Fe(II), α-ketoglutarate, ascorbate) are combined in an assay buffer.

  • Compound Incubation : A dilution series of the test compound (e.g., GSK-J5) is added to the reaction mixture and incubated to allow for potential enzyme inhibition.

  • Detection : The reaction is stopped, and two types of beads are added: Streptavidin-coated "Donor" beads that bind to the biotinylated histone peptide, and "Acceptor" beads conjugated to an antibody that specifically recognizes the demethylated product (e.g., anti-H3K27me2).

  • Signal Generation : If the enzyme is active (i.e., not inhibited), it demethylates the substrate. The antibody-conjugated Acceptor beads then bind to this product, bringing the Donor and Acceptor beads into close proximity (<200 nm). When the Donor beads are excited with a 680 nm laser, they release singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at ~615 nm.

  • Data Analysis : The signal intensity is inversely proportional to the inhibitor's potency. A decrease in signal indicates enzymatic activity, while a strong signal indicates inhibition. IC50 values are calculated by plotting the signal against the inhibitor concentration.

Visualizing Pathways and Workflows

JMJD3/UTX Signaling Pathway and this compound's Role

The diagram below illustrates the catalytic action of JMJD3/UTX on histone H3 Lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark. The active inhibitor, GSK-J1, blocks this process. This compound, as an inactive control, does not interact with the enzyme in the same manner and fails to prevent demethylation.

G cluster_0 Epigenetic State cluster_1 Enzymatic Regulation H3K27me3 H3K27me3 (Repressive Mark) Gene_Repression Target Gene Repression H3K27me3->Gene_Repression JMJD3_UTX KDM6B (JMJD3) / KDM6A (UTX) H3K27me3->JMJD3_UTX Substrate H3K27me2 H3K27me2 (Less Repressive) Gene_Activation Target Gene Activation H3K27me2->Gene_Activation JMJD3_UTX->H3K27me2 Demethylation GSK_J1 GSK-J1 (Active) GSK_J1->JMJD3_UTX Inhibits GSK_J2 This compound (Inactive) GSK_J2->JMJD3_UTX No Inhibition

Caption: Role of GSK-J1 (active) and this compound (inactive) in the KDM6A/B demethylation pathway.

Experimental Workflow for Cross-Reactivity Profiling

This diagram outlines the key steps in performing a cross-reactivity screen using a biochemical assay like AlphaLISA.

G Start Start Enzyme_Panel Select Panel of Epigenetic Enzymes Start->Enzyme_Panel Compound_Plate Prepare Serial Dilutions of this compound/J5 Start->Compound_Plate Assay Incubate Enzyme, Substrate, Cofactors & Compound Enzyme_Panel->Assay Compound_Plate->Assay Detection Add AlphaLISA Detection Reagents Assay->Detection Readout Measure Luminescent Signal Detection->Readout Analysis Calculate IC50 Values & Compare Potency Readout->Analysis End End Analysis->End

Caption: Workflow for assessing the cross-reactivity of an epigenetic inhibitor like this compound.

References

Is GSK-J2 a Suitable Control for all JMJD3/UTX-Dependent Processes? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of the histone H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), the selection of appropriate chemical tools is paramount. GSK-J4, a potent and cell-permeable inhibitor of JMJD3 and UTX, has become a widely used probe to elucidate their functions in various biological processes. Its structurally similar but catalytically inactive analog, GSK-J2, is often employed as a negative control. This guide provides a critical comparison of this compound and its active counterpart, GSK-J4, to assess its suitability as a universal control for all JMJD3/UTX-dependent processes, supported by experimental data and detailed protocols.

The Premise of an Ideal Negative Control

The ideal negative control for a small molecule inhibitor should possess similar physicochemical properties to the active compound but lack the specific biological activity against the intended target. This allows researchers to distinguish on-target effects from off-target or compound-specific effects unrelated to the inhibition of the target enzyme. This compound was designed as such a control for GSK-J1 (the active acid form of GSK-J4). This compound is a regio-isomer of GSK-J1, meaning it has the same chemical formula but a different arrangement of atoms, rendering it unable to effectively bind to the active site of JMJD3 and UTX. GSK-J5 is the corresponding cell-permeable ethyl ester of this compound, just as GSK-J4 is for GSK-J1.[1]

Comparative Inhibitory Activity of GSK-J4 and this compound

The primary justification for using this compound/J5 as a negative control lies in its dramatically reduced inhibitory activity against JMJD3 and UTX compared to GSK-J1/J4. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against a panel of Jumonji (JMJ) domain-containing histone demethylases.

Target DemethylaseGSK-J1 IC50 (μM)GSK-J4 IC50 (μM)This compound IC50 (μM)GSK-J5 IC50 (μM)
KDM6B (JMJD3) 0.068.6>100>50
KDM6A (UTX) 0.066.6>100>50
KDM5B (JARID1B) 1.111.2>100>50
KDM5C (JARID1C) 1.915.8>100>50
KDM4C (JMJD2C) >5012.5>100>50
KDM4A (JMJD2A) >5018.2>100>50
KDM4B (JMJD2B) >5025.1>100>50
KDM2A (JHDM1A) >50>50>100>50
KDM3A (JHDM2A) >50>50>100>50

Data compiled from Heinemann et al., 2014.[2][3]

As the data clearly indicates, GSK-J1 and its prodrug GSK-J4 are potent inhibitors of the KDM6 subfamily (JMJD3 and UTX). In stark contrast, this compound and its prodrug GSK-J5 show negligible activity against these enzymes, with IC50 values exceeding 100 μM and 50 μM, respectively. This profound difference in potency forms the basis of this compound/J5's use as a negative control.

Caveats to the "Inactive" Control: Off-Target Effects and Non-Catalytic Functions

While this compound is catalytically inactive against JMJD3/UTX, its suitability as a control for all JMJD3/UTX-dependent processes is a more complex issue that requires careful consideration of two key factors: the specificity of the active compound (GSK-J4) and the non-catalytic functions of the target enzymes.

Lack of Absolute Specificity of GSK-J4

Crucially, studies have challenged the absolute specificity of GSK-J1/J4 for the KDM6 subfamily. As shown in the table above, GSK-J4 also inhibits members of the KDM5 and KDM4 subfamilies with similar potency to its inhibition of KDM6A/B in cell-based assays.[2][3] This lack of specificity means that a phenotype observed with GSK-J4 treatment, which is absent with this compound/J5 treatment, cannot be unequivocally attributed solely to the inhibition of JMJD3/UTX. It is possible that the observed effect is due to the concurrent inhibition of KDM4 and/or KDM5 family members. Therefore, while this compound controls for off-target effects of the chemical scaffold itself, it does not control for the off-target inhibitory activities of GSK-J4 on other histone demethylases.

Non-Catalytic Functions of JMJD3 and UTX

A growing body of evidence reveals that JMJD3 and UTX possess functions independent of their demethylase activity.[2][3] These non-catalytic roles often involve acting as scaffolding proteins to facilitate the assembly of larger protein complexes. For instance, JMJD3 can mediate the interaction between the T-bet transcription factor and the SWI/SNF chromatin remodeling complex, a function that is independent of its catalytic activity.[2][3]

This presents a significant challenge for the use of this compound as a negative control. GSK-J4, by binding to the catalytic pocket of JMJD3/UTX, could potentially disrupt these non-catalytic interactions, leading to a biological phenotype. Since this compound does not bind to the active site, it would not be expected to have the same effect. Consequently, a difference in phenotype between GSK-J4 and this compound treatment could be due to the disruption of a non-catalytic function of JMJD3/UTX by GSK-J4, rather than the inhibition of its demethylase activity.

Experimental Protocols

To aid researchers in the proper use and interpretation of results from experiments involving GSK-J4 and its inactive control, detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of JMJD3/UTX Inhibition in Cell Culture using GSK-J4 and GSK-J5

Objective: To determine the effect of JMJD3/UTX inhibition on a specific cellular process (e.g., cytokine production) and to control for off-target effects of the chemical scaffold.

Materials:

  • Cells of interest (e.g., primary human macrophages)

  • Cell culture medium and supplements

  • GSK-J4 (cell-permeable active inhibitor)

  • GSK-J5 (cell-permeable inactive control)

  • DMSO (vehicle control)

  • Stimulus (e.g., Lipopolysaccharide - LPS)

  • Reagents for endpoint analysis (e.g., ELISA kit for TNF-α)

Procedure:

  • Cell Seeding: Seed cells at the desired density in appropriate culture plates and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of GSK-J4 and GSK-J5 in DMSO. On the day of the experiment, dilute the stock solutions in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%).

  • Pre-treatment: Pre-treat the cells with various concentrations of GSK-J4, GSK-J5, or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Add the stimulus (e.g., LPS at 10 ng/mL) to the wells to induce the biological process of interest.

  • Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours).

  • Endpoint Analysis: Collect the cell supernatant or cell lysate for analysis. For example, measure the concentration of a secreted cytokine like TNF-α using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the effect of GSK-J4 to that of GSK-J5 and the vehicle control. A specific inhibitory effect on the JMJD3/UTX-dependent process should be observed with GSK-J4 but not with GSK-J5 or the vehicle.

Protocol 2: Chromatin Immunoprecipitation (ChIP) to Verify Target Engagement

Objective: To confirm that GSK-J4 treatment leads to an increase in H3K27me3 levels at the promoter of a target gene, while GSK-J5 has no effect.

Materials:

  • Cells treated with GSK-J4, GSK-J5, or vehicle as described in Protocol 1.

  • ChIP-grade antibody against H3K27me3.

  • Normal IgG (as a negative control for immunoprecipitation).

  • Reagents and buffers for ChIP (e.g., crosslinking solution, lysis buffer, sonication buffer, wash buffers, elution buffer).

  • qPCR primers for the promoter region of a known JMJD3/UTX target gene and a negative control region.

Procedure:

  • Crosslinking and Cell Lysis: Crosslink proteins to DNA in treated cells using formaldehyde. Lyse the cells to release the chromatin.

  • Chromatin Shearing: Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or normal IgG overnight. Precipitate the antibody-chromatin complexes using protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform quantitative PCR using primers for the target gene promoter and a negative control region.

  • Data Analysis: Calculate the enrichment of H3K27me3 at the target promoter relative to the input and the IgG control. A significant increase in H3K27me3 enrichment should be observed in GSK-J4-treated cells compared to vehicle and GSK-J5-treated cells.

Visualizing the Logic of Control Experiments

The following diagram illustrates the logical framework for using an inactive control to dissect the effects of a chemical inhibitor.

G cluster_experiment Experimental Setup cluster_outcomes Observed Phenotypes cluster_interpretation Interpretation Vehicle Control Vehicle Control Baseline Phenotype Baseline Phenotype Vehicle Control->Baseline Phenotype Active Inhibitor (GSK-J4) Active Inhibitor (GSK-J4) Altered Phenotype Altered Phenotype Active Inhibitor (GSK-J4)->Altered Phenotype Inactive Control (this compound/J5) Inactive Control (this compound/J5) Inactive Control (this compound/J5)->Altered Phenotype No Change from Baseline No Change from Baseline Inactive Control (this compound/J5)->No Change from Baseline On-Target Effect On-Target Effect Altered Phenotype->On-Target Effect If Inactive Control shows no effect Off-Target Effect (Scaffold) Off-Target Effect (Scaffold) Altered Phenotype->Off-Target Effect (Scaffold) If Inactive Control shows same effect Ambiguous Result Ambiguous Result On-Target Effect->Ambiguous Result Consider off-target inhibition and non-catalytic functions

Caption: Logical workflow for interpreting results using an inactive control.

Conclusion: A Qualified "Yes"

Is this compound a suitable control for all JMJD3/UTX-dependent processes? The answer is a qualified "yes." this compound and its cell-permeable prodrug GSK-J5 are excellent negative controls for ruling out off-target effects related to the chemical scaffold of GSK-J4. The significant difference in catalytic inhibitory activity provides a strong basis for its use.

However, researchers must exercise caution and avoid oversimplification of their interpretations. The lack of absolute specificity of GSK-J4 for the KDM6 family and the emerging understanding of the non-catalytic functions of JMJD3 and UTX mean that this compound cannot, on its own, definitively prove that an observed phenotype is solely due to the inhibition of JMJD3/UTX demethylase activity.

References

A Head-to-Head Battle: Unveiling the Differential Effects of GSK-J4 and GSK-J2 on H3K27 Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of epigenetic research, the chemical probes GSK-J4 and its structural analog GSK-J2 serve as critical tools for dissecting the roles of H3K27 demethylases. GSK-J4, a cell-permeable prodrug of the potent inhibitor GSK-J1, is widely used to investigate the functional consequences of inhibiting the KDM6 subfamily of histone demethylases, namely JMJD3 and UTX.[1][2] Conversely, this compound, the regio-isomer of GSK-J1, and its corresponding cell-permeable prodrug GSK-J5, exhibit significantly weaker inhibitory activity, rendering them ideal negative controls in experimental settings.[1] This guide provides a comprehensive statistical and methodological comparison of GSK-J4 and this compound, offering researchers a clear framework for their application.

Quantitative Comparison of Inhibitory Activity

The differential activity of GSK-J4 and this compound (and their corresponding active/inactive forms, GSK-J1 and GSK-J5) has been quantified across various biochemical and cellular assays. The following tables summarize key inhibitory concentrations (IC50) and cellular effects.

Table 1: In Vitro Demethylase Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Assay Type
GSK-J1JMJD30.060AlphaScreen
This compoundJMJD3>100Mass Spectrometry
GSK-J4KDM6A (UTX)6.6AlphaLISA
GSK-J4KDM6B (JMJD3)8.6AlphaLISA
GSK-J5KDM6A (UTX)>50AlphaLISA
GSK-J5KDM6B (JMJD3)>50AlphaLISA

Data compiled from multiple sources.[3][4][5]

Table 2: Cellular Inhibitory Activity

TreatmentCellular EffectIC50 (µM)Cell Type
GSK-J4Inhibition of LPS-induced TNF-α production9Human Primary Macrophages
GSK-J5Inhibition of LPS-induced TNF-α productionNo effectHuman Primary Macrophages

Data sourced from studies on proinflammatory macrophage response.[1][2]

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of action and experimental design, the following diagrams are provided.

G cluster_0 Cellular Entry and Conversion cluster_1 Epigenetic Regulation cluster_2 Inactive Control GSK-J4 (prodrug) GSK-J4 (prodrug) GSK-J1 (active) GSK-J1 (active) GSK-J4 (prodrug)->GSK-J1 (active) Esterase hydrolysis JMJD3/UTX JMJD3/UTX GSK-J1 (active)->JMJD3/UTX inhibits H3K27me3 H3K27me3 JMJD3/UTX->H3K27me3 demethylates Gene Repression Gene Repression H3K27me3->Gene Repression maintains This compound This compound This compound->JMJD3/UTX weakly inhibits

Caption: Mechanism of GSK-J4 action on H3K27me3 demethylation.

G Start Start Macrophages Macrophages Start->Macrophages LPS_Stimulation LPS Stimulation Macrophages->LPS_Stimulation Treatment Treatment Group? LPS_Stimulation->Treatment GSK_J4 GSK-J4 Treatment->GSK_J4 Yes GSK_J5 GSK-J5 (Control) Treatment->GSK_J5 No Incubation Incubation GSK_J4->Incubation GSK_J5->Incubation Analysis Analysis Incubation->Analysis TNF_alpha_ELISA TNF-α ELISA Analysis->TNF_alpha_ELISA ChIP_qPCR ChIP-qPCR (H3K27me3) Analysis->ChIP_qPCR Western_Blot Western Blot (H3K27me3) Analysis->Western_Blot

Caption: Experimental workflow for comparing GSK-J4 and GSK-J5.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments used to differentiate the effects of GSK-J4 and this compound/J5.

Protocol 1: Inhibition of TNF-α Production in Primary Human Macrophages

This protocol assesses the impact of GSK-J4 and its inactive control on the inflammatory response of macrophages.

1. Cell Culture and Treatment:

  • Isolate primary human macrophages and culture in appropriate media.

  • Pre-treat macrophages with varying concentrations of GSK-J4 or GSK-J5 for 1 hour. A typical concentration range is 1-30 µM.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response.

2. TNF-α Measurement:

  • After a 4-6 hour incubation period with LPS, collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

3. Data Analysis:

  • Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 value for GSK-J4.

  • Compare the dose-response curves of GSK-J4 and GSK-J5 to demonstrate the specificity of the inhibitory effect. GSK-J5 should not exhibit a significant reduction in TNF-α production.[1][2]

Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K27me3

This protocol is used to determine the effect of GSK-J4 on the levels of H3K27me3 at specific gene promoters, such as that of TNFA.

1. Cell Treatment and Cross-linking:

  • Treat macrophages with GSK-J4 (e.g., 30 µM) or GSK-J5 (e.g., 30 µM) for 1-2 hours, followed by LPS stimulation.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

2. Chromatin Preparation:

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.

3. Immunoprecipitation:

  • Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27me3.

  • Use Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

4. Elution and DNA Purification:

  • Elute the chromatin from the beads and reverse the cross-links by heating.

  • Purify the immunoprecipitated DNA.

5. Analysis:

  • Use quantitative PCR (qPCR) with primers specific to the TNFA promoter to quantify the amount of H3K27me3-associated DNA.

  • Normalize the results to input chromatin.

  • Compare the enrichment of H3K27me3 at the TNFA promoter in GSK-J4 treated cells versus GSK-J5 treated cells. A successful experiment will show that GSK-J4, but not GSK-J5, prevents the LPS-induced loss of H3K27me3 at this locus.[1][2][6]

Protocol 3: Western Blot for Global H3K27me3 Levels

This protocol provides a straightforward method to assess the overall impact of GSK-J4 on H3K27me3 levels.

1. Cell Lysis and Protein Quantification:

  • Treat cells with GSK-J4 or a vehicle control for a specified time (e.g., 24-48 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein lysate on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody against H3K27me3.

  • Use an antibody against total Histone H3 as a loading control.

  • Incubate with a secondary antibody conjugated to HRP.

3. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

  • Compare the normalized H3K27me3 levels between GSK-J4 treated and control cells to demonstrate the inhibitory effect of GSK-J4 on H3K27 demethylation.[7][8][9]

By employing these quantitative comparisons and detailed protocols, researchers can effectively utilize GSK-J4 and this compound to elucidate the critical roles of H3K27 demethylation in their biological systems of interest.

References

Replicating Published Findings: A Guide to Using GSK-J4 and its Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of utilizing the selective histone demethylase inhibitor, GSK-J4, and its corresponding negative control, GSK-J1, to replicate and validate published findings. While the query specified GSK-J2, the predominant and more established control used in conjunction with the active probe GSK-J4 is its less active regioisomer, GSK-J1. GSK-J4 is a potent, cell-permeable inhibitor of the KDM6 family of histone demethylases, specifically KDM6A (UTX) and KDM6B (JMJD3), which are responsible for removing the repressive H3K27me3 histone mark.[1][2][3] The use of a structurally similar but inactive control is crucial for attributing observed biological effects directly to the inhibition of the target enzyme.

Data Presentation: Comparative Effects of GSK-J4 and Controls

The following table summarizes quantitative data from various studies, highlighting the differential effects of GSK-J4 and control treatments across different cell lines and experimental contexts.

Cell Line/ModelTreatment & ConcentrationObserved Effect of GSK-J4ControlObserved Effect of ControlReference
Kasumi-1 (AML)GSK-J4 (μM not specified)1354 down-regulated genes, including key regulators of DNA replication and cell cycle. Increased H3K27me3 enrichment at HOX gene TSSs.DMSONo significant change[4]
JeKo-1 & REC-1 (Mantle Cell Lymphoma)GSK-J4 (up to 10 nM)Dose-dependent inhibition of adhesion to stromal cells. Reduced protein levels of the RELA NF-κB subunit.Not specifiedNot applicable[5]
Colorectal Cancer (CRC) CellsGSK-J4 (IC50: 0.75 µM to 21.41 µM)Suppressed proliferation, sensitized cells to 5-FU, and repressed tumor-initiating cell properties.Not specifiedNot applicable[6]
Cardiomyocytes (NRCM & AC16)GSK-J4 (2.5 μM and 10 μM)Dose-dependent protection against palmitic acid-induced cell injury. Preserved H3K27me3 levels.Not specifiedNot applicable[1]
Retinoblastoma Cells (Y79 & WERI-Rb1)GSK-J4 (concentration-dependent)Significantly inhibited cell proliferation, induced G2/M phase cell cycle arrest, and promoted apoptosis.DMSONo significant change[7]
Differentiating Embryoid BodiesGSK-J4 (10 μM)Significantly inhibited overall proliferation and induced cell death.Not specifiedNot applicable[8]
Human Primary MacrophagesGSK-J4 (IC50: 9 µM)Inhibited LPS-induced pro-inflammatory cytokine production (e.g., TNF-α).GSK-J5 (inactive prodrug of this compound)No significant effect[2][9]

Experimental Protocols

Below are detailed methodologies for key experiments frequently performed using GSK-J4.

1. Cell Viability and Proliferation Assays

This protocol is a generalized procedure based on methodologies reported in studies on retinoblastoma and colorectal cancer.[6][7]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of GSK-J4 (e.g., 0.1, 1, 5, 10, 25 µM) and the corresponding concentration of the inactive control (GSK-J1 or GSK-J5) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Assay:

    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

    • EdU Incorporation Assay: Add EdU to the cell culture and incubate for 2-4 hours. Fix, permeabilize, and stain the cells according to the manufacturer's protocol. Analyze the percentage of EdU-positive cells by flow cytometry or fluorescence microscopy.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value for GSK-J4.

2. Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized procedure for assessing changes in H3K27me3 levels at specific gene promoters following GSK-J4 treatment, based on protocols for ChIP-seq.[10][11][12]

  • Cell Treatment: Culture cells to ~80-90% confluency and treat with GSK-J4 or a vehicle control for the desired time (e.g., 24-48 hours).

  • Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Harvest and lyse the cells to isolate the nuclei. Sonicate the chromatin to shear DNA to fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3. An IgG antibody should be used as a negative control.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a standard phenol:chloroform extraction or a commercial kit.

  • Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters (e.g., HOX genes) and control regions.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the use of GSK-J4.

G cluster_0 Mechanism of GSK-J4 Action GSKJ4 GSK-J4 KDM6 KDM6A/B (JMJD3/UTX) Histone Demethylase GSKJ4->KDM6 Inhibits H3K27me3 H3K27me3 (Repressive Mark) KDM6->H3K27me3 Removes Methyl Group Gene_Expression Target Gene Expression H3K27me3->Gene_Expression Represses Biological_Effect Biological Effect (e.g., Decreased Proliferation, Apoptosis) Gene_Expression->Biological_Effect Leads to

Caption: Mechanism of GSK-J4 action on the KDM6 signaling pathway.

G cluster_1 Experimental Workflow for Target Validation Start Start: Select Cell Line and Hypothesis Treatment Treatment Groups Start->Treatment Vehicle Vehicle Control (e.g., DMSO) Treatment->Vehicle GSKJ1 Inactive Control (GSK-J1) Treatment->GSKJ1 GSKJ4 Active Compound (GSK-J4) Treatment->GSKJ4 Assay Perform Biological Assay (e.g., Viability, Gene Expression, ChIP) Vehicle->Assay GSKJ1->Assay GSKJ4->Assay Analysis Data Analysis and Comparison Assay->Analysis Conclusion Conclusion: Validate On-Target Effect Analysis->Conclusion

Caption: Workflow for using GSK-J4 with controls to validate on-target effects.

References

A Researcher's Guide to Quality Control of GSK-J4, a KDM6 Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

GSK-J4 is the ethyl ester prodrug of GSK-J1 and functions as a potent inhibitor of the H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A.[1][2][3][4][5] Its activity is critical in studies related to inflammatory diseases, cancer, and cellular differentiation.[6][7][8][9][10][11][12] Given its significance, ensuring the quality of the compound is a critical first step in any experimental workflow.

Key Quality Control Parameters

A thorough comparison of GSK-J4 from different suppliers should focus on three key areas:

  • Purity and Identity: Verifying the chemical purity and confirming the identity of the compound.

  • In Vitro Activity: Assessing the direct inhibitory effect on the target enzyme.

  • Cellular Activity: Evaluating the compound's ability to modulate histone methylation and downstream cellular processes in a biological context.

The following sections provide detailed protocols for each of these assessment areas.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison, all quantitative data should be summarized in a structured table. Below is a template that can be used to record and compare results from different suppliers.

Parameter Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) Reference Standard (if available)
Purity (HPLC, % Area)
Identity (LC-MS, m/z)
In Vitro IC50 (KDM6B)
Cellular H3K27me3 Increase (Fold Change)
Functional Assay (e.g., Cytokine Inhibition)

Experimental Protocols

Purity and Identity Verification

a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard and reliable method for assessing the purity of small molecules.[13][14][15][16][17][18]

  • Objective: To determine the percentage purity of the GSK-J4 compound by separating it from any potential impurities.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of GSK-J4 (e.g., 1 mg/mL) in a suitable solvent such as DMSO or ethanol.[4][19] Further dilute to a working concentration (e.g., 100 µg/mL) with the mobile phase.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column is commonly used for small molecule analysis.[16]

      • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

      • Flow Rate: Typically 0.5-1.0 mL/min.

      • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of GSK-J4.

    • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

b) Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry to confirm the molecular weight of the compound.[14][20]

  • Objective: To verify the identity of GSK-J4 by confirming its molecular weight. The molecular weight of GSK-J4 is 417.5 g/mol .[19]

  • Methodology:

    • Sample Preparation: Similar to HPLC, prepare a dilute solution of GSK-J4.

    • LC-MS/MS System: Utilize an LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Data Analysis: Look for the [M+H]+ ion corresponding to the molecular weight of GSK-J4 (m/z 418.5).

In Vitro Enzymatic Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK-J4 against its target histone demethylase, such as KDM6B (JMJD3).

  • Methodology:

    • Assay Principle: Utilize a biochemical assay that measures the demethylase activity. Commercially available kits, such as those based on AlphaLISA or fluorescence resonance energy transfer (FRET), are commonly used.

    • Reagents: Recombinant KDM6B enzyme, a histone H3K27me3 peptide substrate, and the necessary co-factors (α-ketoglutarate, Fe(II), and ascorbate).

    • Procedure:

      • Incubate the enzyme with varying concentrations of GSK-J4.

      • Initiate the reaction by adding the peptide substrate and co-factors.

      • After a set incubation period, stop the reaction and measure the signal according to the kit manufacturer's instructions.

    • Data Analysis: Plot the enzyme activity against the logarithm of the GSK-J4 concentration and fit the data to a dose-response curve to determine the IC50 value. The reported IC50 for GSK-J4 against KDM6B is in the low micromolar range.[2][3]

Cellular Activity Assays

a) Western Blot for H3K27me3 Levels

  • Objective: To assess the ability of GSK-J4 to increase the levels of the repressive histone mark H3K27me3 in cells.[8][21][22]

  • Methodology:

    • Cell Culture and Treatment: Treat a relevant cell line (e.g., a cancer cell line or immune cells) with GSK-J4 at various concentrations for a specified time (e.g., 24-48 hours).[10]

    • Histone Extraction: Isolate histones from the cell nuclei using a histone extraction kit.[23]

    • Western Blotting:

      • Separate the histone proteins by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).[23]

      • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal. Calculate the fold change in H3K27me3 levels relative to a vehicle-treated control.

b) Functional Cellular Assay (e.g., Cytokine Inhibition)

  • Objective: To evaluate the functional consequence of GSK-J4 treatment in a cellular context. For example, GSK-J4 has been shown to attenuate the production of pro-inflammatory cytokines like TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[5][19]

  • Methodology:

    • Cell Culture and Treatment: Pre-treat primary human macrophages or a macrophage-like cell line with different concentrations of GSK-J4.

    • Stimulation: Stimulate the cells with LPS to induce cytokine production.

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit.

    • Data Analysis: Determine the IC50 value for the inhibition of TNF-α production.

Visualizing the Workflow and Pathway

To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: In Vitro Activity cluster_2 Phase 3: Cellular Activity cluster_3 Outcome GSK-J4 (Supplier A, B, C) GSK-J4 (Supplier A, B, C) HPLC (Purity) HPLC (Purity) GSK-J4 (Supplier A, B, C)->HPLC (Purity) LC-MS (Identity) LC-MS (Identity) GSK-J4 (Supplier A, B, C)->LC-MS (Identity) Enzymatic Assay Enzymatic Assay HPLC (Purity)->Enzymatic Assay LC-MS (Identity)->Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination Cell-Based Assays Cell-Based Assays IC50 Determination->Cell-Based Assays Western Blot (H3K27me3) Western Blot (H3K27me3) Cell-Based Assays->Western Blot (H3K27me3) Functional Assay (e.g., Cytokine) Functional Assay (e.g., Cytokine) Cell-Based Assays->Functional Assay (e.g., Cytokine) Comparative Analysis Comparative Analysis Western Blot (H3K27me3)->Comparative Analysis Functional Assay (e.g., Cytokine)->Comparative Analysis

Caption: Experimental workflow for comparing GSK-J4 from different suppliers.

G GSK-J4 GSK-J4 KDM6A/B (JMJD3/UTX) KDM6A/B (JMJD3/UTX) GSK-J4->KDM6A/B (JMJD3/UTX) inhibits H3K27me3 H3K27me3 KDM6A/B (JMJD3/UTX)->H3K27me3 demethylates Gene Silencing Gene Silencing H3K27me3->Gene Silencing leads to Cellular Processes Cellular Processes Gene Silencing->Cellular Processes regulates

Caption: Signaling pathway of GSK-J4 action.

By following these protocols and systematically recording the data, researchers can make informed decisions about the most reliable and consistent source of GSK-J4 for their experiments, ultimately contributing to the robustness and reproducibility of their scientific findings.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of GSK-J2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like GSK-J2 are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a commonly used inactive isomer of the histone demethylase inhibitor GSK-J1.[1][2][3] Adherence to these procedures is crucial for minimizing risks and complying with safety regulations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for understanding the compound's characteristics and for safe handling.

PropertyValue
Molecular Weight389.45 g/mol
Purity≥98% (HPLC)
FormulationA crystalline solid[4]
Storage Temperature-20°C[4]
Stability≥ 4 years at -20°C[4]

Pre-Disposal Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A properly fitted respirator may be necessary if there is a risk of generating dust or aerosols.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[5][6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound and associated contaminated materials. This process is designed to prevent environmental contamination and ensure the safety of laboratory personnel.

  • Segregation of Waste:

    • All waste materials containing this compound, including unused or expired product, contaminated consumables (e.g., pipette tips, vials, gloves), and any materials used for spill cleanup, must be collected separately from general laboratory waste.

  • Containerization:

    • Place all this compound waste into a designated, chemically compatible, and clearly labeled hazardous waste container.

    • The container must be in good condition, with a secure, leak-proof lid. It should be kept closed at all times except when adding waste.

  • Labeling:

    • The hazardous waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.

    • The storage area should be away from incompatible materials and general laboratory traffic.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for the documentation and handover of chemical waste. Do not attempt to dispose of this compound down the drain or in the regular trash, as this is strictly prohibited and can lead to environmental harm.[5][6]

Accidental Release Measures

In the event of a spill, the following measures should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Utilize Spill Kit: For small spills, use an appropriate chemical spill kit to absorb the material. Avoid raising dust. For larger spills, or if you are not trained to handle them, contact your institution's emergency response team.

  • Collect and Containerize: Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

GSK_J2_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE C Segregate this compound Waste A->C B Work in a Ventilated Area (Fume Hood) B->C D Place in Labeled Hazardous Waste Container C->D E Keep Container Securely Closed D->E F Store in Designated Secure Area E->F G Contact EHS for Pickup F->G H Properly Document Waste G->H I Final Disposal by Licensed Contractor H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling GSK-J2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with GSK-J2. The following procedural steps and data are compiled to ensure the safe handling and disposal of this chemical compound.

Chemical and Physical Properties

This compound is the inactive regio-isomer of the potent H3K27me3/me2-demethylase inhibitor GSK-J1 and is often used as a negative control in research.[1][2][3][4] While specific quantitative hazard data for this compound is limited, its structural similarity to other chemical compounds necessitates careful handling in a laboratory setting.

PropertyValueSource
Molecular Weight 389.45 g/mol Tocris Bioscience
Solubility DMSO (100 mM), 1eq. HCl (50 mM)Tocris Bioscience
Storage Stock solutions: -80°C (2 years), -20°C (1 year)MedchemExpress[1]

Personal Protective Equipment (PPE)

To ensure personal safety and prevent exposure, the following personal protective equipment must be worn when handling this compound.[5]

EquipmentSpecification
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)
Eye/Face Protection Safety goggles or a face shield
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Operational Procedures for Safe Handling

Adherence to the following step-by-step procedures is critical to minimize risk during the handling of this compound.

Preparation and Handling
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the inhalation of any dust or aerosols.[5][6]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes.[5]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7]

  • Ignition Sources : Keep the compound away from all sources of ignition. Use non-sparking tools to prevent fire.[5]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes.[8] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7][8]
Inhalation Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention if symptoms appear.[8]
Ingestion Rinse mouth with water.[8] Do not induce vomiting. Seek immediate medical attention.[8]
Spill Cleanup Evacuate personnel from the area.[5] Ensure adequate ventilation.[5] Wear full PPE.[6] For solid spills, carefully sweep or scoop the material to avoid dust generation.[6] For liquid spills, absorb with an inert, non-combustible material.[6] Collect all contaminated materials in a labeled, sealed container for disposal.[6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Collect all waste containing this compound, including unused product and contaminated lab supplies (e.g., pipette tips, gloves, vials), in a dedicated and clearly labeled hazardous waste container.[6]

  • Containerization : Use a compatible, sealed container for waste.

  • Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not allow the chemical to enter drains or sewer systems.[5]

  • Contaminated Packaging : Triple rinse containers and offer for recycling or reconditioning, or puncture to render unusable before disposal.[5]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a research setting, from receiving the compound to its final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Receive & Log this compound b Don Personal Protective Equipment (PPE) a->b c Prepare Workspace in Fume Hood b->c d Weigh Compound & Prepare Solution c->d e Perform Experiment d->e Transfer to Experiment f Record Observations e->f g Decontaminate Workspace f->g Complete Experiment h Segregate & Label Waste g->h i Dispose of Waste via Approved Vendor h->i j Remove & Dispose of PPE i->j k Wash Hands Thoroughly j->k

Caption: Standard laboratory workflow for handling chemical compounds like this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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GSK-J2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。